Product packaging for Quinate(Cat. No.:CAS No. 77-95-2)

Quinate

Cat. No.: B1679955
CAS No.: 77-95-2
M. Wt: 192.17 g/mol
InChI Key: AAWZDTNXLSGCEK-LNVDRNJUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinic Acid ((1S,3R,4S,5R)-1,3,4,5-Tetrahydroxycyclohexane-1-carboxylic acid) is a densely functionalized, chiral cyclitol serving as a versatile and cost-effective natural starting material in organic synthesis . Its four chiral centers and potential for selective manipulation of functional groups make it a valuable chiral pool member for synthesizing complex pharmaceuticals, most notably as a key building block in the production of the anti-influenza drug Oseltamivir . Beyond its synthetic utility, Quinic Acid is a subject of extensive biological research. It demonstrates multifaceted pharmacological properties, including antimicrobial activity. Studies indicate its mechanism against pathogens like Staphylococcus aureus involves disrupting oxidative phosphorylation, modifying membrane fluidity by altering glycerophospholipid and fatty acid levels, and inhibiting protein synthesis by impacting ribosome function and aminoacyl-tRNA synthesis . Recent investigations also highlight its significant potential in neuropharmacology, with in vivo studies showing that Quinic Acid can cross the blood-brain barrier and exhibit anti-depressant effects in mouse models . Further research reveals a broad spectrum of other bioactivities, such as antioxidant, antidiabetic, and anticancer effects, the latter achieved through promoting apoptosis and inhibiting specific signaling pathways like AP-1, PKC, and MAPKs . In plant science, Quinic Acid is recognized as a major organic acid in plants like coffee and kiwifruit and is investigated as a potential biomarker and defense-related metabolite in crops against diseases such as citrus greening (Huanglongbing) . This compound is offered For Research Use Only and is strictly intended for laboratory applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O6 B1679955 Quinate CAS No. 77-95-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)/t3-,4-,5?,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWZDTNXLSGCEK-LNVDRNJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70998288
Record name (-)-Quinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70998288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Quinic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20519
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

77-95-2, 36413-60-2
Record name Quinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name quinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (-)-Quinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70998288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/058C04BGYI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Quinate Biosynthesis Pathway in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinate biosynthesis pathway is a crucial metabolic route in plants, closely intertwined with the well-established shikimate pathway. While the shikimate pathway is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are essential for protein synthesis and serve as precursors for a vast array of secondary metabolites, the this compound pathway leads to the formation of quinic acid.[1][2][3] Quinic acid and its derivatives play significant roles in plant defense as feeding deterrents and can accumulate to high levels in certain plant species.[4][5] Understanding the intricacies of the this compound biosynthesis pathway, its regulation, and its relationship with primary metabolism is of paramount importance for researchers in plant biology, natural product chemistry, and drug development, as the enzymes in these pathways are potential targets for herbicides and antimicrobial agents.

This technical guide provides a comprehensive overview of the core aspects of the this compound biosynthesis pathway in plants, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved processes.

The Core Pathway: A Nexus of Primary and Secondary Metabolism

The biosynthesis of this compound branches off from the shikimate pathway at the intermediate 3-dehydrothis compound. The key enzymatic steps are outlined below:

  • 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) Synthase (DAHPS) : This is the first committed step of the shikimate pathway, catalyzing the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to form DAHP.

  • 3-Dehydrothis compound Synthase (DHQS) : DHQS converts DAHP to 3-dehydrothis compound, the branch point for this compound and shikimate biosynthesis. This reaction is a complex, multi-step process requiring NAD+ as a cofactor.

  • This compound Dehydrogenase (QDH) : This enzyme catalyzes the reversible reduction of 3-dehydrothis compound to this compound, utilizing NADH or NADPH as a cofactor. The activity of QDH directs the metabolic flux towards the synthesis of quinic acid and its derivatives, marking the entry into this key secondary metabolic pathway.

  • Shikimate Dehydrogenase (SDH) : In the canonical shikimate pathway, 3-dehydrothis compound is first dehydrated to 3-dehydroshikimate by 3-dehydrothis compound dehydratase (DQD). Subsequently, shikimate dehydrogenase (SDH) reduces 3-dehydroshikimate to shikimate. In many plants, DQD and SDH exist as a bifunctional enzyme. Interestingly, some plant SDHs have been shown to also exhibit QDH activity, highlighting the close evolutionary and functional relationship between these two pathways.

The interplay between QDH and the bifunctional DQD/SDH is a critical regulatory node determining the metabolic fate of 3-dehydrothis compound.

Signaling and Regulatory Relationships

The regulation of the this compound and shikimate pathways is complex and involves feedback inhibition and transcriptional control. The following diagram illustrates the key regulatory interactions.

Quinate_Shikimate_Regulation PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydrothis compound DAHP->DHQ DHQS DHS 3-Dehydroshikimate DHQ->DHS DQD This compound This compound DHQ->this compound QDH Shikimate Shikimate DHS->Shikimate SDH Chorismate Chorismate Shikimate->Chorismate ... Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_AA Secondary_Metabolites Secondary Metabolites (e.g., Phenylpropanoids) Aromatic_AA->Secondary_Metabolites DAHPS DAHPS Aromatic_AA->DAHPS Feedback Inhibition Quinate_Derivatives This compound Derivatives (e.g., Chlorogenic Acid) This compound->Quinate_Derivatives

Caption: Regulatory overview of the this compound and shikimate pathways.

Quantitative Data: Enzyme Kinetics

The kinetic properties of the key enzymes in the this compound and shikimate pathways provide crucial insights into their catalytic efficiency and substrate specificity. The following tables summarize available quantitative data for these enzymes from various plant species.

Table 1: Kinetic Parameters of 3-Dehydrothis compound Dehydratase/Shikimate Dehydrogenase (DQD/SDH) from Camellia sinensis

Enzyme IsoformSubstrateKm (µM)Vmax (µkat/kg protein)kcat (s-1)kcat/Km (s-1µM-1)
CsDQD/SDHa 3-Dehydroshikimate106.3 ± 11.511.8 ± 0.31.10.010
Shikimate280.6 ± 25.41.3 ± 0.040.120.0004
CsDQD/SDHc 3-Dehydroshikimate127.1 ± 13.24.9 ± 0.10.450.0035
Shikimate148.9 ± 15.13.1 ± 0.10.280.0019
CsDQD/SDHd 3-Dehydroshikimate170.2 ± 18.32.5 ± 0.070.230.0013
Shikimate98.7 ± 10.25.9 ± 0.20.540.0055

Table 2: Kinetic Parameters of DQD/SDH and QDH Isoforms from Populus trichocarpa

Enzyme IsoformActivitySubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
Poptr1 DQD/SDH3-Dehydrothis compound23.5 ± 2.11.8 ± 0.10.077
3-Dehydroshikimate16.2 ± 1.52.9 ± 0.10.179
Poptr2 QDHThis compound138.1 ± 12.50.21 ± 0.010.0015
3-Dehydrothis compound105.3 ± 9.80.04 ± 0.0020.0004
Poptr3 QDHThis compound150.2 ± 14.10.19 ± 0.010.0013
3-Dehydrothis compound112.4 ± 10.50.03 ± 0.0010.0003
Poptr5 DQD/SDH3-Dehydrothis compound20.8 ± 1.92.1 ± 0.10.101
3-Dehydroshikimate14.9 ± 1.33.5 ± 0.20.235

Table 3: Hypothetical Kinetic Data for 3-Dehydrothis compound Synthase (DHQS) from a Plant Source (Illustrative)

ParameterValueDescription
Km of DAHP 35 µMMichaelis-Menten constant for the substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate.
Vmax 50 µmol/min/mgMaximum reaction velocity at saturating substrate concentration.
kcat 30 s-1Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.
kcat/Km 0.86 µM-1s-1Catalytic efficiency of the enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound and shikimate biosynthesis pathways.

Protocol 1: Enzyme Activity Assay for Shikimate Dehydrogenase (SDH) and this compound Dehydrogenase (QDH)

This protocol is adapted from methodologies used for Camellia sinensis and Populus trichocarpa.

Principle: The activity of SDH and QDH is determined spectrophotometrically by monitoring the reduction of NADP+ to NADPH (or oxidation of NADH to NAD+) at 340 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.5)

  • Shikimic acid solution (substrate for SDH)

  • Quinic acid solution (substrate for QDH)

  • 3-Dehydroshikimate solution (substrate for SDH in the reverse direction)

  • 3-Dehydrothis compound solution (substrate for QDH in the reverse direction)

  • NADP+ solution

  • NADPH solution

  • NAD+ solution

  • NADH solution

  • Purified recombinant enzyme or crude plant protein extract

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the appropriate buffer, substrate, and cofactor. For example, for the forward SDH reaction, the mixture would contain Tris-HCl buffer, shikimic acid, and NADP+.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the purified enzyme or plant extract to the reaction mixture.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates the formation of NADPH (forward reaction), while a decrease indicates the consumption of NADPH (reverse reaction).

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM-1cm-1).

  • Kinetic Parameter Determination: To determine Km and Vmax, perform the assay with varying concentrations of one substrate while keeping the others at saturating concentrations. Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

SDH_QDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Buffer (e.g., Tris-HCl, pH 8.5) Mix_Reagents Combine Buffer, Substrate, and Cofactor in Cuvette Prep_Buffer->Mix_Reagents Prep_Substrates Prepare Substrate Solutions (Shikimate/Quinate) Prep_Substrates->Mix_Reagents Prep_Cofactors Prepare Cofactor Solutions (NADP+/NADPH) Prep_Cofactors->Mix_Reagents Prep_Enzyme Prepare Enzyme Solution (Purified or Extract) Add_Enzyme Initiate Reaction with Enzyme Prep_Enzyme->Add_Enzyme Mix_Reagents->Add_Enzyme Measure_Absorbance Monitor Absorbance at 340 nm Add_Enzyme->Measure_Absorbance Calc_Velocity Calculate Initial Velocity Measure_Absorbance->Calc_Velocity Plot_Data Plot Velocity vs. [Substrate] Calc_Velocity->Plot_Data Fit_Kinetics Determine Km and Vmax Plot_Data->Fit_Kinetics

Caption: Workflow for SDH/QDH enzyme activity assay.

Protocol 2: Quantification of this compound and Shikimate in Plant Tissues by LC-MS

This protocol is a generalized procedure based on established methods for metabolite analysis in plants.

Principle: Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of small molecules in complex biological samples.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., 80% methanol)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS system equipped with a suitable column (e.g., C18 or HILIC)

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

  • This compound and shikimate analytical standards

Procedure:

  • Sample Collection and Quenching: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Extraction: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Add a defined volume of cold extraction solvent, vortex thoroughly, and incubate at a low temperature (e.g., 4°C) with shaking for a specified time.

  • Clarification: Centrifuge the extract at high speed to pellet cell debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • LC-MS Analysis: Inject a known volume of the filtered extract onto the LC-MS system. The compounds are separated on the LC column based on their physicochemical properties and then detected by the mass spectrometer.

  • Quantification: Create a standard curve using analytical standards of this compound and shikimate at known concentrations. Quantify the amount of this compound and shikimate in the plant samples by comparing their peak areas to the standard curve.

LCMS_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_quant Quantification Harvest Harvest Plant Tissue Freeze Flash Freeze in Liquid N2 Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with Cold Solvent Grind->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject Sample onto LC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Std_Curve Generate Standard Curve Quantify Calculate Metabolite Concentrations Std_Curve->Quantify Integrate->Quantify

Caption: Workflow for LC-MS quantification of this compound and shikimate.

Conclusion

The this compound biosynthesis pathway represents a significant branch of plant secondary metabolism, originating from the primary shikimate pathway. The enzymes at the branch point, particularly this compound dehydrogenase and the bifunctional 3-dehydrothis compound dehydratase/shikimate dehydrogenase, are key to regulating the metabolic flux towards either aromatic amino acid synthesis or the production of this compound-derived compounds. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the regulation, enzymology, and physiological roles of this important pathway. Such knowledge is critical for applications in agriculture, through the development of novel herbicides, and in medicine, by identifying new targets for antimicrobial drugs and exploring the therapeutic potential of plant-derived natural products.

References

The Enzymology of Quinate Dehydrogenase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Quinate dehydrogenase (QDH), a key enzyme in the metabolic pathways of aromatic compounds, catalyzes the reversible oxidation of L-quinate to 3-dehydrothis compound. This enzyme is a member of the oxidoreductase family and plays a crucial role in the shikimate and this compound metabolic pathways, which are essential for the biosynthesis of aromatic amino acids in plants, bacteria, and fungi, but absent in animals. This technical guide provides an in-depth exploration of the enzymology of this compound dehydrogenase, targeting researchers, scientists, and professionals in drug development. It covers the enzyme's structure, function, kinetics, and the methodologies for its study, with a focus on quantitative data and detailed experimental protocols.

Introduction

This compound dehydrogenase (EC 1.1.1.24) is a pivotal enzyme that channels this compound into the central aromatic biosynthetic pathway.[1] Its activity is critical for the utilization of this compound as a carbon source in some microorganisms and is involved in the formation of various secondary metabolites in plants.[2][3] The enzyme utilizes NAD⁺ or NADP⁺ as a cofactor to catalyze the dehydrogenation of L-quinate.[4] This guide will delve into the biochemical and structural characteristics of QDH, providing a comprehensive resource for its study and potential applications in biotechnology and drug discovery.

Catalytic Function and Mechanism

This compound dehydrogenase catalyzes the following reversible reaction:

L-quinate + NAD(P)⁺ ⇌ 3-dehydrothis compound + NAD(P)H + H⁺[4]

The enzyme belongs to the family of oxidoreductases. The catalytic mechanism involves the transfer of a hydride ion from the hydroxyl group of L-quinate to the nicotinamide ring of the cofactor. The reaction is stereospecific and essential for linking the this compound and shikimate pathways.

Below is a diagram illustrating the central role of this compound Dehydrogenase in the this compound and shikimate metabolic pathways.

Quinate_Shikimate_Pathway cluster_shikimate Shikimate Pathway cluster_this compound This compound Pathway E4P Erythrose-4-phosphate DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP DHQ 3-Dehydrothis compound DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase Chorismate Chorismate Shikimate->Chorismate Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA This compound L-Quinate DHQ_quin 3-Dehydrothis compound This compound->DHQ_quin This compound Dehydrogenase (QDH) NAD(P)+ -> NAD(P)H DHQ_quin->DHQ Enters Shikimate Pathway

This compound and Shikimate Metabolic Pathways

Quantitative Data on this compound Dehydrogenase

The kinetic properties of this compound dehydrogenase can vary significantly depending on the source organism and the specific isoform. Below is a summary of key quantitative data for QDH from various sources.

Organism/IsoformSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)Optimal pHCofactor PreferenceReference
Corynebacterium glutamicumThis compound0.231206010.5NAD⁺
Shikimate1.3804010.5NAD⁺
Populus trichocarpa (Poptr2)This compound0.15--8.5NADP⁺
Shikimate> 5--8.5NADP⁺
Populus trichocarpa (Poptr3)This compound0.21--8.5NADP⁺
Shikimate> 5--8.5NADP⁺
Camellia sinensis (CsDQD/SDHa)Shikimate0.13-0.388.5NADP⁺
3-Dehydroshikimate0.08-0.528.5NADPH

Detailed Experimental Protocols

Enzyme Activity Assay

This protocol describes a spectrophotometric assay to determine the activity of this compound dehydrogenase by monitoring the production of NAD(P)H.

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Pipettes

  • Buffer solution (e.g., 100 mM Tris-HCl, pH 8.5)

  • L-quinate solution (substrate)

  • NAD⁺ or NADP⁺ solution (cofactor)

  • Purified this compound dehydrogenase enzyme solution

Procedure:

  • Prepare a reaction mixture in a cuvette containing the buffer, L-quinate, and NAD(P)⁺ to a final volume of 1 ml. The final concentrations should be optimized but can start with 100 mM buffer, 10 mM L-quinate, and 1 mM NAD(P)⁺.

  • Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small volume of the purified enzyme solution to the cuvette.

  • Immediately mix the contents of the cuvette by gentle inversion and start monitoring the increase in absorbance at 340 nm over time. The molar extinction coefficient for NAD(P)H at 340 nm is 6220 M⁻¹cm⁻¹.

  • Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Enzyme activity (in µmol/min) can be calculated using the following formula: Activity = (ΔA₃₄₀ / ε * l) * V_total * 10⁶ where ΔA₃₄₀ is the change in absorbance per minute, ε is the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹), l is the path length of the cuvette (1 cm), and V_total is the total volume of the reaction mixture in liters.

The following diagram outlines the general workflow for characterizing this compound dehydrogenase.

Enzyme_Characterization_Workflow cluster_prep Enzyme Preparation cluster_activity Activity and Kinetics cluster_physchem Biophysical Characterization Cloning Gene Cloning and Expression Purification Protein Purification Cloning->Purification Assay Enzyme Activity Assay Purification->Assay Structure Structural Analysis (X-ray Crystallography) Purification->Structure Stability Stability Studies (pH, Temperature) Purification->Stability Kinetics Determination of Kinetic Parameters (Km, Vmax, kcat) Assay->Kinetics Inhibition Inhibition Studies Kinetics->Inhibition

This compound Dehydrogenase Characterization Workflow
Recombinant Protein Purification

This protocol outlines a general procedure for the purification of a His-tagged recombinant this compound dehydrogenase expressed in E. coli.

Materials:

  • E. coli cell pellet expressing His-tagged QDH

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Sonicator or French press

  • Centrifuge

  • SDS-PAGE equipment and reagents

Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer. Lyse the cells using sonication or a French press on ice.

  • Clarification: Centrifuge the cell lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes of lysis buffer.

  • Binding: Load the clarified lysate onto the equilibrated Ni-NTA column.

  • Washing: Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged QDH from the column using elution buffer. Collect fractions.

  • Analysis: Analyze the collected fractions for the presence of the purified protein using SDS-PAGE. Pool the fractions containing the pure protein.

  • Buffer Exchange/Desalting (Optional): If necessary, exchange the buffer of the purified protein solution to a suitable storage buffer (e.g., using dialysis or a desalting column).

Below is a diagram illustrating the logical steps in a typical protein purification workflow.

Protein_Purification_Workflow Start E. coli culture expressing recombinant QDH CellHarvest Cell Harvesting (Centrifugation) Start->CellHarvest CellLysis Cell Lysis (Sonication/French Press) CellHarvest->CellLysis Clarification Clarification of Lysate (Centrifugation) CellLysis->Clarification AffinityChrom Affinity Chromatography (Ni-NTA) Clarification->AffinityChrom Wash Wash unbound proteins AffinityChrom->Wash Elution Elute bound QDH Wash->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis BufferExchange Buffer Exchange / Desalting Analysis->BufferExchange PureProtein Pure this compound Dehydrogenase BufferExchange->PureProtein

Recombinant Protein Purification Workflow
Crystallization for Structural Studies

This protocol provides a starting point for the crystallization of this compound dehydrogenase for X-ray crystallographic analysis.

Materials:

  • Highly purified and concentrated this compound dehydrogenase solution (>5 mg/mL)

  • Crystallization screening kits (various commercially available screens)

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates)

  • Microscopes for crystal visualization

Procedure:

  • Protein Preparation: Ensure the protein is highly pure and concentrated in a low-salt buffer. The protein solution should be filtered (0.22 µm) to remove any aggregates.

  • Initial Screening: Set up crystallization trials using a variety of commercial screens that cover a wide range of pH, precipitant types, and salt concentrations. The hanging drop or sitting drop vapor diffusion method is commonly used.

    • For a sitting drop experiment, mix a small volume (e.g., 1 µL) of the protein solution with an equal volume of the reservoir solution in the well of the crystallization plate.

    • Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Observation: Regularly inspect the drops under a microscope for the formation of crystals over several days to weeks.

  • Optimization: Once initial crystal "hits" are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives around the initial hit condition to obtain larger, well-diffracting crystals.

  • Cryo-protection and Data Collection: Before X-ray diffraction analysis, crystals are typically cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen. Data is then collected at a synchrotron source.

Regulation and Inhibition

The activity of this compound dehydrogenase can be regulated at the genetic and metabolic levels. In some bacteria, the genes for this compound catabolism are induced in the presence of this compound or shikimate. The enzyme can also be subject to feedback inhibition by downstream metabolites of the shikimate pathway.

Several compounds have been shown to inhibit dehydrogenases, and while specific inhibitors for QDH are not extensively documented in all organisms, compounds like quinaldate have been shown to inhibit pyridine nucleotide-dependent dehydrogenases. Further research into specific inhibitors of QDH could be valuable for the development of novel antimicrobial agents or herbicides, as the shikimate pathway is an attractive target.

Conclusion

This compound dehydrogenase is a fascinating enzyme with a central role in aromatic metabolism. This guide has provided a comprehensive overview of its enzymology, including its function, kinetics, and the experimental protocols required for its study. The provided data and methodologies offer a solid foundation for researchers to further explore the intricacies of this enzyme and its potential applications in various scientific and industrial fields.

References

The Pivotal Role of Quinate in Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinate, a key hydroaromatic compound, holds a central position in the intricate network of secondary metabolism in plants, fungi, and bacteria. Derived from the shikimate pathway, it serves not only as a crucial metabolic intermediate but also as a precursor to a wide array of secondary metabolites with significant biological and pharmacological activities. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its enzymatic regulation, and its multifaceted role as a building block for diverse classes of natural products, including commercially important compounds like chlorogenic acid and flavonoids. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and professionals in natural product chemistry, metabolic engineering, and drug discovery.

Introduction to this compound and its Significance

Quinic acid, the anionic form of which is this compound, is a cyclohexanecarboxylic acid found across the plant kingdom and in some microorganisms.[1] Its significance in secondary metabolism stems from its close relationship with the shikimate pathway, the central route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other aromatic compounds.[2][3] this compound can act as a storage form of carbon and reducing equivalents, and its derivatives, particularly esters, play crucial roles in plant defense, allelopathy, and signaling.[4][5] Furthermore, the this compound moiety is a key component of many pharmacologically active compounds, highlighting its importance in drug development.

The Shikimate Pathway: The Gateway to this compound Biosynthesis

The biosynthesis of this compound is intrinsically linked to the shikimate pathway, a seven-step metabolic route that converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate. Chorismate is the common precursor for aromatic amino acids and a branching point for numerous secondary metabolic pathways.

The key intermediate for this compound synthesis is 3-dehydrothis compound, the product of the second step of the shikimate pathway. From 3-dehydrothis compound, two primary routes lead to the formation of this compound, primarily differing in the enzymes involved.

This compound Biosynthesis Pathways

Route 1: Reduction of 3-Dehydrothis compound

The most direct route to this compound is the NAD(P)H-dependent reduction of 3-dehydrothis compound, a reaction catalyzed by This compound dehydrogenase (QDH) . This enzyme is a key player in the regulation of carbon flow between primary and secondary metabolism.

Route 2: Interconversion from Shikimate

In some organisms, this compound can also be formed from shikimate through the action of shikimate dehydrogenase (SDH) , which can exhibit dual substrate specificity for both shikimate and this compound in some cases, or through a distinct This compound hydrolyase .

Below is a diagram illustrating the central position of this compound in relation to the shikimate pathway.

Shikimate_Quinate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydrothis compound DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase This compound This compound DHQ->this compound This compound Dehydrogenase (QDH) Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase (SDH) S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase Shikimate->this compound Shikimate/Quinate Dehydrogenase EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA Secondary_Metabolites Secondary Metabolites Chorismate->Secondary_Metabolites This compound->Secondary_Metabolites

Figure 1: Overview of the shikimate and this compound biosynthesis pathways.

This compound as a Precursor to Key Secondary Metabolites

This compound serves as a scaffold for the synthesis of a vast array of secondary metabolites. Its hydroxyl groups are readily esterified with various phenolic acids, leading to the formation of commercially and biologically important compounds.

Chlorogenic Acids and other Phenylpropanoid Esters

One of the most prominent roles of this compound is as a precursor to chlorogenic acids (CGAs) , which are esters formed between quinic acid and cinnamic acids such as caffeic acid, ferulic acid, and p-coumaric acid. CGAs are abundant in coffee beans and many other plants and exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties. The biosynthesis of these esters involves the action of hydroxycinnamoyl-CoA:this compound hydroxycinnamoyl transferase (HQT) .

CGA_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_this compound p-Coumaroyl-Quinate p_Coumaroyl_CoA->p_Coumaroyl_this compound HQT Caffeoyl_this compound Caffeoyl this compound (Chlorogenic Acid) p_Coumaroyl_this compound->Caffeoyl_this compound C3'H This compound This compound This compound->p_Coumaroyl_this compound HQT

Figure 2: Simplified biosynthetic pathway of chlorogenic acid from phenylalanine and this compound.
Flavonoids and other Polyphenols

This compound and its derivatives are also implicated in the biosynthesis of flavonoids, a diverse class of polyphenolic compounds with a wide range of biological functions. For instance, 5-O-(4-coumaroyl)-D-quinate is an intermediate in the pathway leading to the synthesis of various flavonoids in quinoa. The metabolic flux through the this compound pathway can significantly influence the production of these protective secondary metabolites.

Enzymology of this compound Metabolism

The key enzymes governing this compound metabolism are central to understanding its role in the broader metabolic network.

This compound Dehydrogenase (QDH)

As previously mentioned, This compound Dehydrogenase (QDH) is the primary enzyme responsible for the reversible conversion of 3-dehydrothis compound to this compound. In plants, QDHs often belong to the same gene family as shikimate dehydrogenases (SDHs) and are believed to have evolved from a common ancestral gene through duplication and neofunctionalization. This evolutionary link underscores the close metabolic relationship between primary and secondary metabolism.

Shikimate Dehydrogenase (SDH) and this compound/Shikimate Dehydrogenase (QSDH)

Shikimate Dehydrogenase (SDH) is a central enzyme in the shikimate pathway, catalyzing the reduction of 3-dehydroshikimate to shikimate. Interestingly, some organisms possess bifunctional enzymes, termed This compound/Shikimate Dehydrogenases (QSDH) , that can utilize both this compound and shikimate as substrates, further blurring the lines between their respective metabolic pathways.

Table 1: Comparison of Kinetic Parameters for SDH and QDH from Populus trichocarpa

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
PoptrSDH1 Shikimate68 ± 628 ± 10.41
This compound>10,000--
PoptrQDH2 Shikimate1,200 ± 1001.2 ± 0.10.001
This compound180 ± 2011 ± 10.061

Data adapted from Ganthaler et al. (2017). Note: "-" indicates that the activity was too low to be determined accurately.

Regulation of this compound Metabolism

The flux of metabolites through the this compound pathway is tightly regulated at multiple levels to balance the demands of primary and secondary metabolism.

Transcriptional Regulation

The expression of genes encoding key enzymes in this compound metabolism, such as QDH, is often induced by various developmental and environmental cues, including light, wounding, and pathogen attack. In some bacteria, the genes for this compound utilization are organized in operons and are inducible by the presence of this compound or shikimate in the growth medium.

Allosteric Regulation and Feedback Inhibition

Enzyme activity in the shikimate and this compound pathways is also subject to allosteric regulation. For example, the accumulation of downstream products of the shikimate pathway, such as aromatic amino acids, can feedback-inhibit the initial enzymes of the pathway, thereby modulating the availability of precursors for this compound synthesis.

Experimental Protocols for Studying this compound Metabolism

A variety of experimental techniques are employed to investigate the role of this compound in secondary metabolism.

Enzyme Assays

Protocol for this compound Dehydrogenase (QDH) Activity Assay:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 9.0), 2 mM NADP+, and an appropriate amount of purified enzyme or crude protein extract.

  • Initiation: Start the reaction by adding the substrate, 10 mM this compound.

  • Measurement: Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADPH, using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

Metabolite Profiling using LC-MS

Protocol for this compound and its Derivatives Analysis:

  • Sample Extraction: Extract metabolites from plant or microbial samples using a suitable solvent system, such as 80% methanol.

  • Chromatographic Separation: Separate the metabolites using a reverse-phase C18 column on a liquid chromatography (LC) system. A typical mobile phase gradient would be water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry Detection: Detect and quantify the metabolites using a mass spectrometer (MS) coupled to the LC system, operating in negative ion mode. This compound and its derivatives can be identified based on their accurate mass and fragmentation patterns.

Gene Expression Analysis by qRT-PCR

Workflow for Analyzing QDH Gene Expression:

qRT_PCR_Workflow Sample Plant/Microbial Sample RNA_Extraction Total RNA Extraction Sample->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative RT-PCR (with QDH-specific primers) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (Relative Quantification) qRT_PCR->Data_Analysis

Figure 3: A typical workflow for quantitative real-time PCR (qRT-PCR) analysis of gene expression.

Conclusion and Future Perspectives

This compound stands as a critical nexus between primary and secondary metabolism, playing a fundamental role in the biosynthesis of a vast and diverse array of natural products. A thorough understanding of the enzymes, regulation, and metabolic channeling of the this compound pathway is essential for harnessing its potential in various applications. Future research in this area will likely focus on the metabolic engineering of plants and microorganisms to enhance the production of high-value, this compound-derived secondary metabolites for the pharmaceutical, nutraceutical, and agricultural industries. The elucidation of the intricate regulatory networks governing this compound metabolism will undoubtedly open new avenues for the targeted manipulation of these pathways to produce novel and improved bioactive compounds.

References

The Discovery of the Quinate Metabolic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinate metabolic pathway represents a key catabolic route in many microorganisms, allowing them to utilize quinic acid as a carbon source. This pathway is intrinsically linked to the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. The elucidation of the this compound pathway, primarily in filamentous fungi such as Neurospora crassa and Aspergillus nidulans, has provided fundamental insights into gene regulation, metabolic control, and the evolution of metabolic diversity. This technical guide provides an in-depth overview of the core discoveries, experimental methodologies, and quantitative data that have shaped our understanding of this crucial metabolic route.

The Core Pathway: From this compound to Protocatechuate

The catabolism of this compound proceeds through a series of enzymatic conversions, ultimately leading to protocatechuate, which then enters the β-ketoadipate pathway. The key enzymatic steps are:

  • This compound Dehydrogenase (QDH): Oxidizes this compound to 3-dehydrothis compound.

  • 3-Dehydroquinase (DHQase): Dehydrates 3-dehydrothis compound to 3-dehydroshikimate.

  • Dehydroshikimate Dehydratase (DHSD): Converts 3-dehydroshikimate to protocatechuate.

In fungi, the genes encoding these enzymes are often found in a physically linked cluster, which is subject to sophisticated regulatory control.

Genetic Organization and Regulation

The genetic basis for this compound metabolism has been extensively studied in Neurospora crassa and Aspergillus nidulans.

The qa Gene Cluster in Neurospora crassa

In N. crassa, the genes for this compound catabolism are located in the qa gene cluster on linkage group VII. This cluster contains structural genes encoding the metabolic enzymes, as well as regulatory genes that control their expression. The induction of the qa genes is tightly regulated by the presence of quinic acid.

The qut Gene Cluster in Aspergillus nidulans

Similarly, in A. nidulans, the quinic acid utilization (qut) genes are organized in a cluster on chromosome VIII. This cluster includes genes for this compound dehydrogenase (qutB), a this compound permease (qutD), and a catabolic 3-dehydroquinase (qutE), along with regulatory genes. The expression of these genes is induced by quinic acid.

Quantitative Data Summary

The biochemical characterization of the enzymes of the this compound pathway has provided essential quantitative data on their properties.

Table 1: Properties of Key Enzymes in the this compound Metabolic Pathway
EnzymeOrganismGeneSubunit Mr (kDa)Native Mr (kDa)Specific Activity (units/mg)
3-DehydroquinaseStreptomyces coelicolor-16209-
3-DehydroquinaseEscherichia coliaroD2952-58163
This compound DehydrogenasePopulus trichocarpa (Poptr2)Poptr2---
This compound DehydrogenasePopulus trichocarpa (Poptr3)Poptr3---

Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available in the cited literature.

Experimental Protocols

The elucidation of the this compound pathway has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Spectrophotometric Measurement of Dehydrogenase Activity

This protocol is adapted from studies on this compound and shikimate dehydrogenases in Populus trichocarpa and is broadly applicable for assaying NAD(P)+-dependent dehydrogenases.[1]

Principle: Dehydrogenase activity is determined by monitoring the production of NADPH or NADH at 340 nm.

Materials:

  • Purified His6-tagged enzyme (0.01 to 0.1 mg/ml)

  • 200 µM NADP+ or 250 µM NAD+

  • 75 mM Trizma base-HCl, pH 8.5

  • Substrate stock solutions (e.g., 100 mM shikimate or this compound)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a standard reaction mixture in a total volume of 1 ml containing the buffer, NADP+ or NAD+, and the purified enzyme.

  • Initiate the reaction by adding varying concentrations of the substrate (e.g., from 5 µM to 5 mM).

  • Immediately place the reaction cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

  • Kinetic parameters (Km and Vmax) can be determined by plotting the initial rates against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Purification of 3-Dehydroquinase from Escherichia coli

This protocol provides a general framework for the purification of 3-dehydroquinase.[2]

Principle: The enzyme is purified from an overexpressing E. coli strain through a series of chromatographic steps.

Materials:

  • E. coli cell paste overexpressing 3-dehydroquinase

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM 2-mercaptoethanol)

  • Lysozyme

  • DNase I

  • Chromatography resins (e.g., DEAE-Sepharose, Phenyl-Sepharose, Gel filtration)

  • Protein concentration assay reagents (e.g., Bradford reagent)

  • SDS-PAGE reagents

Procedure:

  • Cell Lysis: Resuspend the cell paste in lysis buffer and treat with lysozyme and DNase I to break open the cells and reduce viscosity.

  • Clarification: Centrifuge the lysate at high speed to remove cell debris.

  • Ammonium Sulfate Precipitation: Fractionally precipitate the protein of interest from the supernatant using ammonium sulfate.

  • Chromatography:

    • Ion Exchange Chromatography: Load the resuspended ammonium sulfate pellet onto a DEAE-Sepharose column and elute with a salt gradient.

    • Hydrophobic Interaction Chromatography: Apply the active fractions to a Phenyl-Sepharose column and elute with a decreasing salt gradient.

    • Gel Filtration Chromatography: Further purify the active fractions on a gel filtration column (e.g., Sephacryl S-200) to separate proteins by size.

  • Purity and Concentration: Assess the purity of the final enzyme preparation by SDS-PAGE and determine the protein concentration.

Northern Blot Analysis of qa Gene Expression

This protocol is a generalized method for analyzing gene expression by detecting specific RNA transcripts.

Principle: RNA is separated by size via gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific to the gene of interest.

Materials:

  • Total RNA isolated from Neurospora crassa

  • Formaldehyde

  • MOPS buffer

  • Agarose

  • Nylon membrane

  • UV crosslinker

  • Hybridization oven

  • Radioactively or chemically labeled DNA probe for the target qa gene

  • Hybridization buffer

  • Wash solutions (e.g., SSC, SDS)

  • Phosphor screen or X-ray film

Procedure:

  • RNA Electrophoresis: Denature the total RNA samples and separate them on a formaldehyde-agarose gel.

  • Transfer: Transfer the separated RNA from the gel to a nylon membrane via capillary action or electroblotting.

  • Fixation: Cross-link the RNA to the membrane using UV irradiation.

  • Prehybridization: Block non-specific binding sites on the membrane by incubating it in a hybridization buffer without the probe.

  • Hybridization: Add the labeled probe to the hybridization buffer and incubate with the membrane overnight to allow the probe to bind to its complementary RNA sequence.

  • Washing: Wash the membrane with solutions of increasing stringency to remove non-specifically bound probe.

  • Detection: Detect the signal from the labeled probe using a phosphor screen or by exposing the membrane to X-ray film. The intensity of the band corresponds to the abundance of the target mRNA.

Visualizations

Signaling Pathway of this compound Metabolism Regulation in Neurospora crassa

quinate_regulation cluster_extracellular Extracellular cluster_cell Cell Quinate_ext Quinic Acid qa_y qa-y (Permease) Quinate_ext->qa_y Transport Quinate_int Quinic Acid qa_1S qa-1S (Repressor) Quinate_int->qa_1S Inactivates qa_1F qa-1F (Activator) qa_1S->qa_1F Represses qa_genes qa structural genes (qa-2, qa-3, qa-4, qa-x) qa_1F->qa_genes Activates Transcription mRNA mRNA qa_genes->mRNA Transcription Enzymes Catabolic Enzymes mRNA->Enzymes Translation

Caption: Regulatory cascade of the qa gene cluster in Neurospora crassa.

Experimental Workflow for Gene Knockout in Neurospora crassa

gene_knockout_workflow start Start: Target Gene Identification cassette_construction Construct Deletion Cassette (using yeast recombinational cloning) start->cassette_construction transformation Transform Neurospora Recipient Strain (mus-51 or mus-52 mutant) cassette_construction->transformation selection Select Transformants (e.g., hygromycin resistance) transformation->selection analysis Molecular Analysis (Southern blot or PCR) selection->analysis homokaryon Isolate Homokaryon (via sexual cross) analysis->homokaryon phenotype Phenotypic Analysis homokaryon->phenotype end End: Characterized Mutant phenotype->end

Caption: High-throughput gene knockout procedure in Neurospora crassa.

Logical Relationship between this compound and Shikimate Pathways

quinate_shikimate_pathways cluster_this compound This compound Catabolic Pathway cluster_shikimate Shikimate Biosynthetic Pathway This compound This compound DHQ 3-Dehydrothis compound This compound->DHQ  this compound  Dehydrogenase DHS 3-Dehydroshikimate DHQ->DHS  Catabolic  3-Dehydroquinase DHQ->DHS  Biosynthetic  3-Dehydroquinase Shikimate Shikimate DHS->Shikimate  Shikimate  Dehydrogenase Protocatechuate Protocatechuate DHS->Protocatechuate  Dehydroshikimate  Dehydratase Aromatic_AA Aromatic Amino Acids Shikimate->Aromatic_AA ...

Caption: Intersection of the this compound and shikimate metabolic pathways.

References

The Function of Quinate in Microbial Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinic acid, a cyclic polyol, is a widespread plant-derived hydroaromatic compound. In the global carbon cycle, microorganisms play a pivotal role in the degradation and utilization of such plant biomass components. For many microbes, quinate serves as a valuable carbon and energy source, feeding into central metabolism through a specialized catabolic route known as the this compound utilization (qut) pathway. This pathway is of significant interest to researchers in microbiology, biochemistry, and drug development due to its intersection with the essential shikimate pathway, a key target for antimicrobial agents. This technical guide provides a comprehensive overview of the function of this compound in microbial metabolism, detailing the core metabolic pathways, regulatory networks, and key enzymatic players.

Core Concepts: The this compound Utilization (qut) Pathway

The catabolism of this compound to protocatechuate, a central intermediate in the degradation of many aromatic compounds, is primarily accomplished through the this compound utilization (qut) pathway. This pathway is well-characterized in several microorganisms, including the fungus Aspergillus nidulans and the bacterium Corynebacterium glutamicum. The core enzymatic steps are conserved, although the genetic organization and regulation can vary between species.

The pathway proceeds in three main enzymatic steps:

  • Oxidation of this compound: this compound is first oxidized to 3-dehydrothis compound.

  • Dehydration of 3-Dehydrothis compound: 3-dehydrothis compound is then dehydrated to form 3-dehydroshikimate.

  • Dehydration of 3-Dehydroshikimate: Finally, 3-dehydroshikimate is dehydrated to yield protocatechuate.

Protocatechuate is then further metabolized, typically via the β-ketoadipate pathway, to intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.

Key Enzymes in the this compound Utilization Pathway

The three core reactions of the this compound pathway are catalyzed by a set of highly inducible enzymes. The table below summarizes these key enzymes and their functions.

EnzymeAbbreviationEC NumberFunctionCofactor
This compound Dehydrogenase QDH1.1.1.24Catalyzes the reversible oxidation of L-quinate to 3-dehydrothis compound.[1]NAD⁺/NADP⁺
3-Dehydroquinase (catabolic) cDHQ4.2.1.10Catalyzes the dehydration of 3-dehydrothis compound to 3-dehydroshikimate.[2]-
3-Dehydroshikimate Dehydratase DSD4.2.1.118Catalyzes the dehydration of 3-dehydroshikimate to protocatechuate.-

Quantitative Data on this compound Metabolism

Quantitative analysis of the this compound pathway provides insights into its efficiency, regulation, and interaction with other metabolic routes. The following tables summarize key quantitative data from studies on Aspergillus nidulans and Corynebacterium glutamicum.

Table 1: Flux Control Coefficients of the this compound Pathway in Aspergillus nidulans

Metabolic control analysis has been used to determine the degree of control each step exerts on the overall flux through the this compound pathway in A. nidulans.[3]

Pathway ComponentFlux Control Coefficient
This compound Permease0.43
This compound Dehydrogenase0.36
3-Dehydroquinase0.18
3-Dehydroshikimate Dehydratase< 0.03

Data from Wheeler et al. (1996) for growth at pH 6.5.[3]

Table 2: Enzyme Kinetic Parameters for this compound/Shikimate Dehydrogenases

This compound dehydrogenases often exhibit activity with both this compound and shikimate. The kinetic parameters provide insights into substrate preference and catalytic efficiency.

OrganismEnzymeSubstrateKm (mM)Vmax (µmol/min/mg)
Corynebacterium glutamicumQsuDThis compound1.56-
Shikimate10.16-
Populus trichocarpaQDH1 (Poptr2)This compound0.6249.0
3-Dehydrothis compound0.6249.0
Populus trichocarpaQDH2 (Poptr3)This compound0.2996.18
3-Dehydrothis compound0.2996.18

Data for C. glutamicum from Höppner et al. (2014) at pH 7.5.[4] Data for P. trichocarpa from Guo et al. (2014).

Table 3: Induction of qut Gene Expression in Aspergillus nidulans

The expression of the qut genes is tightly regulated and highly induced in the presence of this compound.

GeneFold Induction by this compound
qutA (activator)~10-20
qutB (dehydrogenase)>100
qutC (dehydratase)>100
qutD (permease)~50-100
qutE (dehydroquinase)>100

Approximate fold induction values compiled from multiple studies.

Signaling Pathways and Regulation

The utilization of this compound is a highly regulated process, ensuring that the catabolic machinery is only produced when this compound is available and preferred carbon sources are absent. The regulatory mechanisms involve activator and repressor proteins that respond to the presence of this compound or its metabolites.

Regulation in Aspergillus nidulans

In A. nidulans, the qut genes are organized in a cluster and their expression is controlled by the interplay of an activator protein, QUTA, and a repressor protein, QUTR.

Quinate_Regulation_Aspergillus cluster_cell Aspergillus nidulans cell This compound This compound QutD QutD (Permease) This compound->QutD uptake QUTR QUTR (Repressor) This compound->QUTR inactivation QUTA QUTA (Activator) QUTR->QUTA inhibition qut_genes qut structural genes (qutB, qutC, qutE) QUTA->qut_genes activation Transcription Transcription qut_genes->Transcription

Caption: Regulation of the this compound utilization pathway in Aspergillus nidulans.

In the absence of this compound, the repressor protein QUTR binds to the activator protein QUTA, preventing it from activating the transcription of the qut structural genes. When this compound is present, it is transported into the cell by the this compound permease, QutD. This compound, or a metabolite derived from it, is thought to bind to QUTR, causing a conformational change that leads to its dissociation from QUTA. The freed QUTA is then able to bind to the promoter regions of the qut genes and activate their transcription.

Regulation in Corynebacterium glutamicum

In C. glutamicum, the genes for this compound and shikimate utilization (qsu genes) are also clustered and are regulated by a LysR-type transcriptional regulator, QsuR. Interestingly, the direct inducer molecule that binds to QsuR is not this compound or shikimate itself, but rather chorismate, an intermediate of the shikimate biosynthetic pathway.

Quinate_Regulation_Corynebacterium cluster_cell Corynebacterium glutamicum cell This compound This compound / Shikimate Qsu_pathway qsu pathway enzymes This compound->Qsu_pathway metabolism Chorismate Chorismate Qsu_pathway->Chorismate QsuR QsuR (Activator) Chorismate->QsuR binding & activation qsu_operon qsu operon (qsuA, qsuB, qsuC, qsuD) QsuR->qsu_operon activation Transcription Transcription qsu_operon->Transcription

Caption: Regulation of the this compound/shikimate utilization operon in Corynebacterium glutamicum.

When this compound or shikimate is metabolized, it leads to an increase in the intracellular concentration of chorismate. Chorismate then binds to the transcriptional activator QsuR, causing a conformational change that allows QsuR to bind to the promoter of the qsu operon and activate transcription. This regulatory mechanism provides a sophisticated way for the cell to balance the flux of intermediates between the anabolic shikimate pathway and the catabolic this compound pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound metabolism.

This compound Dehydrogenase Activity Assay (Spectrophotometric)

This protocol is adapted from the methods used to characterize this compound dehydrogenases.

Principle: The activity of this compound dehydrogenase is determined by monitoring the reduction of NAD⁺ or NADP⁺ to NADH or NADPH, respectively, which results in an increase in absorbance at 340 nm.

Reagents:

  • 1 M Tris-HCl buffer, pH 8.5

  • 100 mM L-quinic acid solution

  • 10 mM NAD⁺ or NADP⁺ solution

  • Purified enzyme or cell-free extract

Procedure:

  • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

    • 100 µL of 1 M Tris-HCl, pH 8.5 (final concentration: 100 mM)

    • Variable volume of 100 mM L-quinic acid (to achieve desired final concentration, e.g., 10 µL for 1 mM)

    • 10 µL of 10 mM NAD⁺ or NADP⁺ (final concentration: 0.1 mM)

    • Add distilled water to a final volume of 990 µL.

  • Mix the components by gentle inversion and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 10 µL of the enzyme solution or cell-free extract.

  • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law (ε of NADH/NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Unit Definition: One unit of this compound dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH or NADPH per minute under the specified conditions.

3-Dehydroquinase Activity Assay (Spectrophotometric)

This protocol is based on the continuous assay for 3-dehydroquinase.

Principle: The activity of 3-dehydroquinase is measured by monitoring the formation of 3-dehydroshikimate from 3-dehydrothis compound, which results in an increase in absorbance at 234 nm.

Reagents:

  • 1 M Tris-HCl buffer, pH 7.5

  • 10 mM 3-dehydroquinic acid solution

  • Purified enzyme or cell-free extract

Procedure:

  • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

    • 50 µL of 1 M Tris-HCl, pH 7.5 (final concentration: 50 mM)

    • Variable volume of 10 mM 3-dehydroquinic acid (to achieve desired final concentration, e.g., 100 µL for 1 mM)

    • Add distilled water to a final volume of 990 µL.

  • Mix the components and incubate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of the enzyme solution or cell-free extract.

  • Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes.

  • Calculate the initial reaction rate.

  • Enzyme activity is calculated using the molar extinction coefficient of 3-dehydroshikimate at 234 nm (ε = 1.2 x 10⁴ M⁻¹cm⁻¹).

Unit Definition: One unit of 3-dehydroquinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 3-dehydroshikimate per minute under the specified conditions.

Quantitative Real-Time PCR (qPCR) for qut Gene Expression

This protocol provides a general framework for quantifying the expression of qut genes in response to this compound induction.

Principle: qPCR is used to measure the amount of a specific mRNA transcript in a sample. The level of qut gene expression is determined relative to a constitutively expressed housekeeping gene.

Materials:

  • Fungal or bacterial cells grown in the presence and absence of this compound.

  • RNA extraction kit.

  • DNase I.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR instrument and SYBR Green or TaqMan-based master mix.

  • Gene-specific primers for the target qut genes and a housekeeping gene (e.g., actin or 16S rRNA).

Procedure:

  • RNA Extraction: Extract total RNA from microbial cells using a suitable commercial kit or a standard protocol (e.g., Trizol).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well plate. Each reaction should contain:

    • cDNA template

    • Forward and reverse primers for the target gene or housekeeping gene

    • qPCR master mix

    • Nuclease-free water

  • qPCR Program: Run the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-induced and uninduced samples, normalized to the housekeeping gene.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying this compound metabolism and its regulation.

Experimental_Workflow_Enzyme Start Start: Isolate microorganism of interest Culture Culture in media with and without this compound Start->Culture Harvest Harvest cells and prepare cell-free extract Culture->Harvest Assay Perform enzyme activity assays (QDH, cDHQ, DSD) Harvest->Assay Purification Purify target enzyme (e.g., affinity chromatography) Assay->Purification If activity is detected Kinetics Determine enzyme kinetic parameters (Km, Vmax) Purification->Kinetics End End: Characterized enzyme Kinetics->End

Caption: Experimental workflow for the characterization of this compound pathway enzymes.

Logical_Workflow_Regulation Hypothesis Hypothesis: Gene X regulates This compound metabolism Mutagenesis Create a knockout mutant (ΔgeneX) Hypothesis->Mutagenesis Growth_Assay Compare growth of wild-type and mutant on this compound as sole carbon source Mutagenesis->Growth_Assay Gene_Expression Analyze qut gene expression (qPCR, Northern blot) Mutagenesis->Gene_Expression Conclusion Conclusion: Role of Gene X in this compound regulation Growth_Assay->Conclusion Protein_Binding Investigate protein-DNA or protein-protein interactions (EMSA, pull-down) Gene_Expression->Protein_Binding If expression is altered Gene_Expression->Conclusion Protein_Binding->Conclusion

Caption: Logical workflow for investigating the genetic regulation of this compound metabolism.

Conclusion

The microbial metabolism of this compound is a fascinating and important area of study with implications for understanding carbon cycling, microbial ecology, and the development of novel antimicrobial strategies. The this compound utilization pathway provides a clear example of how microorganisms have evolved efficient catabolic routes to utilize abundant plant-derived compounds. The intricate regulatory networks that control this pathway highlight the sophisticated mechanisms microbes employ to adapt to their environment and optimize their metabolism. This technical guide has provided a comprehensive overview of the core aspects of this compound metabolism, from the fundamental enzymatic reactions to the complex regulatory circuits. The detailed experimental protocols and workflows offer a practical resource for researchers aiming to further unravel the complexities of this important metabolic pathway. As our understanding of microbial metabolism continues to grow, the study of pathways like this compound utilization will undoubtedly reveal new insights with broad applications in science and medicine.

References

Quinate: A pivotal precursor for aromatic compound biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role of quinate as a precursor in the biosynthesis of aromatic compounds. It delves into the core metabolic pathways, presents quantitative data on enzymatic conversions, and provides detailed experimental protocols for key assays. The information is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the shikimate and this compound pathways for the production of valuable aromatic molecules.

Introduction: The Significance of the Shikimate and this compound Pathways

The shikimate pathway is a crucial and highly conserved seven-step metabolic route found in bacteria, archaea, fungi, algae, and plants. It serves as the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a myriad of other aromatic compounds essential for life. Notably, this pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.

This compound, a structurally similar compound to the intermediates of the shikimate pathway, plays a significant role as a secondary metabolite and a potential precursor for this pathway. It is synthesized from 3-dehydrothis compound, an early intermediate of the shikimate pathway, through the action of this compound dehydrogenase (QDH). This reversible reaction links this compound metabolism directly to the central aromatic biosynthetic route, positioning it as a valuable substrate for both natural and engineered biological systems aimed at producing aromatic compounds.

The Core Metabolic Pathway: Linking this compound to Aromatic Compounds

The conversion of this compound to aromatic compounds is intrinsically linked to the shikimate pathway. The central steps are as follows:

  • This compound to 3-Dehydrothis compound: this compound is oxidized to 3-dehydrothis compound in a reversible reaction catalyzed by this compound dehydrogenase (QDH), typically using NAD⁺ as a cofactor.

  • Entry into the Shikimate Pathway: 3-Dehydrothis compound is a direct intermediate of the shikimate pathway.

  • Conversion to Chorismate: Through a series of five subsequent enzymatic reactions, 3-dehydrothis compound is converted to chorismate, the final product of the shikimate pathway.

  • Branching to Aromatic Amino Acids and Other Aromatics: Chorismate stands at a critical metabolic branch point, serving as the precursor for the synthesis of phenylalanine, tyrosine, and tryptophan, as well as other aromatic compounds like folate and ubiquinone.

Below is a diagram illustrating the interconnection of the this compound and shikimate pathways.

Shikimate_Quinate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydrothis compound DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS 3-dehydrothis compound dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatics Aromatic Amino Acids (Phe, Tyr, Trp) & other compounds Chorismate->Aromatics This compound This compound This compound->DHQ This compound dehydrogenase (QDH)

Figure 1. Interconnection of the this compound and Shikimate Pathways.

Quantitative Data

The efficiency of converting this compound to aromatic compounds is dependent on the kinetic properties of the enzymes involved, particularly this compound dehydrogenase. Below are tables summarizing key quantitative data.

Enzyme Kinetics

The kinetic parameters of this compound/shikimate dehydrogenase (QSDH) from Corynebacterium glutamicum have been characterized, revealing a preference for this compound as a substrate.[1]

SubstratepH OptimumKM (mM)kcat (s⁻¹)kcat/KM (s⁻¹·mM⁻¹)
This compound 9.0-9.52.37104.444.05
Shikimate 10.0-10.553.88214.093.97
Table 1: Kinetic parameters of QSDH from Corynebacterium glutamicum at optimal pH.[1]

At a physiological pH of 7.5, the enzyme's preference for this compound is even more pronounced.

SubstratepHKM (mM)kcat (s⁻¹)kcat/KM (s⁻¹·mM⁻¹)
This compound 7.50.9314.8615.98
Shikimate 7.510.611.830.17
Table 2: Kinetic parameters of QSDH from Corynebacterium glutamicum at physiological pH (7.5).[1]
Bioconversion Yields

While large-scale production of aromatic compounds directly from this compound is not widely reported, studies on the biotransformation of related compounds and the engineering of the shikimate pathway demonstrate its potential.

Starting MaterialProductOrganismTiter/ConversionReference
Quinic AcidShikimic AcidBacillus megaterium89% conversion[2]
GlucoseL-PhenylalanineEscherichia coli62.47 g/L[3]
Glucosep-Hydroxybenzoic AcidCorynebacterium glutamicum36.6 g/L
Table 3: Selected bioconversion yields related to the shikimate pathway.

Experimental Protocols

This section provides detailed methodologies for the expression and purification of recombinant this compound dehydrogenase, its activity assay, and the quantification of aromatic amino acid products.

Recombinant Expression and Purification of this compound Dehydrogenase

This protocol is for the expression of a His-tagged this compound dehydrogenase in E. coli and its purification using Immobilized Metal Affinity Chromatography (IMAC).

Purification_Workflow cluster_expression Expression cluster_purification Purification cluster_analysis Analysis Transformation 1. Transform E. coli with QDH expression vector Culture 2. Grow culture in LB medium with antibiotic Transformation->Culture Induction 3. Induce protein expression with IPTG Culture->Induction Harvest 4. Harvest cells by centrifugation Induction->Harvest Lysis 5. Resuspend cells and lyse by sonication Harvest->Lysis Clarification 6. Centrifuge to remove cell debris Lysis->Clarification IMAC 7. Apply supernatant to Ni-NTA column Clarification->IMAC Wash 8. Wash column with low-imidazole buffer IMAC->Wash Elution 9. Elute QDH with high-imidazole buffer Wash->Elution SDS_PAGE 10. Analyze fractions by SDS-PAGE Elution->SDS_PAGE Dialysis 11. Dialyze pure fractions into storage buffer SDS_PAGE->Dialysis

Figure 2. Experimental workflow for QDH expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with His-tagged QDH gene

  • Luria-Bertani (LB) medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol

  • Storage Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol

  • Ni-NTA affinity resin

Procedure:

  • Transformation and Culture Growth: Transform the expression plasmid into competent E. coli cells. Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium and grow to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant.

  • IMAC Purification: Equilibrate the Ni-NTA resin with Lysis Buffer. Load the clarified supernatant onto the column.

  • Wash and Elution: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged QDH with Elution Buffer.

  • Analysis and Storage: Analyze the collected fractions by SDS-PAGE to confirm the purity and size of the protein. Pool the pure fractions and dialyze against Storage Buffer. Store the purified enzyme at -80°C.

Spectrophotometric Assay for this compound Dehydrogenase Activity

This assay measures the activity of QDH by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Purified this compound dehydrogenase

  • Assay Buffer: 100 mM Glycine-NaOH, pH 9.5

  • This compound solution (e.g., 100 mM stock in water)

  • NAD⁺ solution (e.g., 50 mM stock in water)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Reaction Mixture Preparation: In a 1 ml cuvette, prepare the reaction mixture by adding:

    • 850 µL of Assay Buffer

    • 100 µL of this compound solution (for a final concentration of 10 mM)

    • 50 µL of NAD⁺ solution (for a final concentration of 2.5 mM)

  • Pre-incubation: Incubate the cuvette at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction: Add a small amount of purified QDH (e.g., 1-5 µg) to the cuvette, mix quickly by gentle inversion, and immediately start monitoring the absorbance.

  • Data Acquisition: Record the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes). Ensure the initial rate is linear.

  • Calculation of Activity: Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

HPLC Quantification of Aromatic Amino Acids

This method is for the quantification of phenylalanine, tyrosine, and tryptophan produced in a bioconversion reaction.

Materials:

  • HPLC system with a C18 reversed-phase column and a UV or fluorescence detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standards for phenylalanine, tyrosine, and tryptophan

  • Reaction samples (centrifuged and filtered through a 0.22 µm filter)

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of the aromatic amino acids in a suitable solvent (e.g., water or mobile phase A) at known concentrations.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject a fixed volume (e.g., 10 µL) of the standard or sample.

    • Run a gradient elution to separate the amino acids. For example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B

      • 25-30 min: 50% B

      • 30-35 min: 50% to 5% B

      • 35-40 min: 5% B

    • Set the UV detector to monitor at 215 nm and 280 nm.

  • Quantification:

    • Identify the peaks corresponding to each amino acid by comparing their retention times with the standards.

    • Integrate the peak areas.

    • Construct a standard curve by plotting the peak area versus the concentration for each standard.

    • Determine the concentration of the aromatic amino acids in the samples by interpolating their peak areas on the standard curve.

This compound's Role in Plant Stress Response

While this guide focuses on this compound as a precursor, it is worth noting its role in plant physiology. This compound is known to accumulate in plants under various stress conditions, including exposure to herbicides like glyphosate. This accumulation is generally considered a result of metabolic overflow from the shikimate pathway rather than this compound acting as a specific signaling molecule that initiates a defense cascade. Its phytotoxic effects at high concentrations suggest a more general disruption of carbon/nitrogen metabolism.

Conclusion

This compound holds significant potential as a precursor for the biosynthesis of aromatic compounds. Its direct link to the shikimate pathway through the action of this compound dehydrogenase provides a strategic entry point for metabolic engineering efforts. The favorable kinetics of enzymes like the QDH from Corynebacterium glutamicum for this compound over shikimate highlight the feasibility of using this compound as a primary substrate. Future research in optimizing microbial strains to efficiently utilize this compound and channel the metabolic flux towards desired aromatic products will be crucial for realizing its full potential in industrial biotechnology and drug development.

References

An In-depth Technical Guide to Quinate Accumulation in Response to Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The application of certain classes of herbicides, notably glyphosate and acetolactate synthase (ALS) inhibitors, elicits a significant metabolic stress response in plants, a key feature of which is the substantial accumulation of the cyclitol, quinate. This technical guide provides a comprehensive overview of this phenomenon, detailing the underlying biochemical mechanisms, experimental protocols for its investigation, and quantitative data from various studies. It is intended to serve as a resource for researchers in agrochemistry, plant science, and drug development who are investigating herbicide modes of action, plant metabolic responses to stress, and the potential for targeting these pathways for novel herbicide development or crop improvement strategies. This guide includes detailed methodologies for the quantification of this compound and the assessment of related enzyme activities, alongside visual representations of the pertinent biochemical pathways and experimental workflows to facilitate a deeper understanding of the complex interplay between herbicide action and plant metabolic reprogramming.

Introduction

Herbicides are indispensable tools in modern agriculture for weed management. Understanding their precise mode of action and the subsequent metabolic responses in plants is crucial for developing more effective and selective herbicides, as well as for engineering herbicide-resistant crops. A notable and consistent metabolic response to two major classes of herbicides—glyphosate, which inhibits the shikimate pathway, and acetolactate synthase (ALS) inhibitors, which block branched-chain amino acid biosynthesis—is the marked accumulation of this compound.

This compound is a cyclic polyol (a cyclitol) structurally related to shikimate, an intermediate in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms, but is absent in animals, making it an attractive target for herbicides. The accumulation of this compound following herbicide treatment is not merely a passive consequence of metabolic disruption but is now understood to be an active response with potential phytotoxic effects, suggesting a role for this compound itself in the herbicidal action.

This guide provides an in-depth exploration of this compound accumulation in response to herbicides, with a focus on the following:

  • Biochemical Mechanisms: The intricate signaling and metabolic pathways leading to this compound accumulation.

  • Quantitative Data: A summary of reported quantitative changes in this compound levels in various plant species upon herbicide exposure.

  • Experimental Protocols: Detailed methodologies for the extraction, quantification, and analysis of this compound and related metabolites and enzymes.

  • Visualizations: Diagrams of signaling pathways and experimental workflows to provide a clear and concise understanding of the processes involved.

Biochemical Mechanisms of this compound Accumulation

The accumulation of this compound in response to herbicides is primarily linked to the disruption of the shikimate pathway.

The Shikimate Pathway and its Perturbation by Herbicides

The shikimate pathway converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate into chorismate, the precursor for aromatic amino acids and a host of secondary metabolites.

  • Glyphosate: This herbicide specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which catalyzes the conversion of shikimate-3-phosphate and PEP to 5-enolpyruvylshikimate-3-phosphate. This blockage leads to a massive accumulation of shikimate upstream of the inhibited step.

  • ALS Inhibitors: These herbicides, including sulfonylureas and imidazolinones, inhibit acetolactate synthase, the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). While the primary target is not the shikimate pathway, a secondary effect is the accumulation of this compound. The exact mechanism linking ALS inhibition to this compound accumulation is still under investigation but is thought to involve a broader metabolic imbalance and stress response.

The Branch Pathway to this compound

This compound is synthesized from 3-dehydrothis compound, an early intermediate in the shikimate pathway, through the action of this compound dehydrogenase (QDH). Under normal conditions, the flux through this branch pathway is relatively low. However, upon inhibition of the main shikimate pathway by glyphosate, the accumulation of upstream intermediates, including 3-dehydrothis compound, is thought to drive the synthesis and subsequent accumulation of this compound.

The following diagram illustrates the central role of the shikimate pathway and the branch leading to this compound synthesis, highlighting the site of action of glyphosate.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate E4P->DAHP DHQ 3-Dehydrothis compound DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS This compound This compound DHQ->this compound QDH Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-P Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs Glyphosate Glyphosate Glyphosate->EPSP Inhibition

Shikimate pathway and the site of glyphosate inhibition.

Quantitative Data on this compound Accumulation

The accumulation of this compound is a quantifiable response to herbicide application. The following tables summarize quantitative data from various studies.

Plant SpeciesHerbicideTreatmentThis compound Concentration (Control)This compound Concentration (Treated)Fold IncreaseReference
Pisum sativum L.Imazethapyr100 µM~1.5 µmol/g FW~3.6 µmol/g FW2.4
Pisum sativum L.Chlorsulfuron1 µM~1.5 µmol/g FW~2.1 µmol/g FW1.4
Glycine max (Soybean)Glyphosate0.5 mMNot detectedSignificant accumulation-
Amaranthus palmeriGlyphosateLethal DoseLowHigh accumulation-
Papaver rhoeasSulfonylureaRecommended dose~0.2 µmol/g FW~0.4 µmol/g FW2.0

FW: Fresh Weight

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of this compound accumulation.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the quantification of this compound in plant tissues.

4.1.1. Metabolite Extraction

  • Harvesting: Harvest 100-200 mg of fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction Solvent: Add 1 mL of ice-cold 80% (v/v) methanol to the powdered tissue.

  • Extraction: Vortex the mixture vigorously for 1 minute and then incubate on ice for 30 minutes, with intermittent vortexing.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of ultrapure water or the initial mobile phase.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

4.1.2. HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic mobile phase of 0.1% phosphoric acid in water is often effective.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at 210 nm.

  • Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a pure this compound standard.

Shikimate Dehydrogenase (SDH) Activity Assay

This spectrophotometric assay measures the activity of shikimate dehydrogenase, a key enzyme in the shikimate pathway.

4.2.1. Enzyme Extraction

  • Homogenization: Homogenize 0.5-1.0 g of fresh plant tissue in 2-3 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 1 mM DTT, and 5% (v/v) glycerol).

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Collection: The supernatant contains the crude enzyme extract.

4.2.2. Activity Assay

The assay measures the reduction of NADP+ to NADPH at 340 nm, which is coupled to the oxidation of shikimate to 3-dehydroshikimate by SDH.

  • Reaction Mixture (1 mL total volume):

    • 100 mM Tris-HCl buffer (pH 9.0)

    • 2 mM NADP+

    • 50-100 µL of crude enzyme extract

  • Initiation: Start the reaction by adding 10 mM shikimic acid.

  • Measurement: Monitor the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

  • Calculation: Enzyme activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the assay conditions.

Mandatory Visualizations

Signaling Pathway of Herbicide-Induced this compound Accumulation

The following diagram illustrates the proposed signaling cascade initiated by herbicide stress, leading to the upregulation of the shikimate pathway and subsequent this compound accumulation.

Herbicide_Signaling Herbicide Herbicide (Glyphosate or ALS inhibitor) ROS Reactive Oxygen Species (ROS) Accumulation Herbicide->ROS Stress_Signal Stress Signaling Cascade (e.g., MAPK pathways) ROS->Stress_Signal TF_Activation Activation of Transcription Factors Stress_Signal->TF_Activation Shikimate_Genes Upregulation of Shikimate Pathway Genes (e.g., DAHPS, QDH) TF_Activation->Shikimate_Genes Metabolic_Flux Increased Metabolic Flux into Shikimate Pathway Shikimate_Genes->Metabolic_Flux Quinate_Accumulation This compound Accumulation Metabolic_Flux->Quinate_Accumulation

Herbicide-induced signaling leading to this compound accumulation.
Experimental Workflow for Investigating this compound Accumulation

This diagram outlines the typical experimental workflow for studying herbicide-induced this compound accumulation, from plant treatment to data analysis.

Experimental_Workflow cluster_Plant_Treatment Plant Treatment cluster_Sampling Sampling and Preparation cluster_Analysis Analysis cluster_Data_Interpretation Data Interpretation Plant_Growth Plant Growth (Controlled Environment) Herbicide_Application Herbicide Application (and Control) Plant_Growth->Herbicide_Application Tissue_Harvesting Tissue Harvesting (Time Course) Herbicide_Application->Tissue_Harvesting Metabolite_Extraction Metabolite Extraction Tissue_Harvesting->Metabolite_Extraction Enzyme_Extraction Enzyme Extraction Tissue_Harvesting->Enzyme_Extraction HPLC_Analysis This compound Quantification (HPLC) Metabolite_Extraction->HPLC_Analysis Enzyme_Assay Enzyme Activity Assay (e.g., SDH) Enzyme_Extraction->Enzyme_Assay Data_Analysis Statistical Analysis HPLC_Analysis->Data_Analysis Enzyme_Assay->Data_Analysis Pathway_Analysis Metabolic Pathway Analysis Data_Analysis->Pathway_Analysis Conclusion Conclusion Pathway_Analysis->Conclusion

The Occurrence and Analysis of Quinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Quinic acid, a cyclitol and cyclohexanecarboxylic acid, is a naturally occurring organic acid found across various biological systems. It serves as a key intermediate in the biosynthesis of aromatic compounds and has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for quinate, tailored for professionals in research, science, and drug development.

Natural Sources and Distribution of this compound

This compound is widely distributed in the plant kingdom and is also found in some microorganisms. In animals, its presence is primarily a result of dietary intake and subsequent metabolism by gut microbiota.

Distribution in Plants

This compound is a ubiquitous metabolite in plants, often found in its free form or as esters, most notably as chlorogenic acids, which are esters of quinic acid and certain hydroxycinnamic acids like caffeic acid.[1][2] Notable plant sources include:

  • Coffee Beans: Coffee is a major dietary source of quinic acid and its derivatives.[3][4] The concentration can be significant, contributing to the perceived acidity of the beverage.[3]

  • Fruits: Many fruits contain appreciable amounts of this compound, which contributes to their flavor profile. Examples include apples, peaches, pears, plums, and kiwifruit. Kiwifruit, in particular, has high levels of quinic acid, reaching 1-2% of its fresh weight.

  • Vegetables: Carrot leaves are a known source of quinic acid.

  • Barks: The bark of trees such as Cinchona species and Eucalyptus globulus are traditional sources from which quinic acid was first isolated.

  • Other Plants: Other plants reported to contain this compound include the European stinging nettle (Urtica dioica), tara tannins, and various medicinal plants.

Table 1: Quantitative Data of this compound in Various Plant Sources

Natural SourceConcentrationReference
Instant Coffee Powder63.6 - 64.4 g/kg
Cloudy Apple Juice1493 - 1705 mg/L
Red Wine24.0 - 25.1 mg/L
Flue-cured Tobacco0.23% of dry matter
Kiwifruit (Actinidia spp.)1-2% (w/w)
Propolis0.2 - 6.2 mg/g
Occurrence in Microorganisms

Certain microorganisms are capable of synthesizing hydroxycinnamoyl-quinic acids (HCQAs), with a biosynthetic pathway similar to that in higher plants. For instance, Bacillus subtilis, a bacterium isolated from mangrove soil, has been shown to produce quinic acid, which exhibits antimicrobial and antibiofilm properties. Some species of marine microalgae and cyanobacteria also produce 5-caffeoylquinic acid (5-CQA), with concentrations reaching up to 78 µg/g dry weight in microalgae and 9.55 µg/g dry weight in cyanobacteria.

Presence and Metabolism in Animals

In animals, including humans, this compound is primarily obtained from dietary sources. The metabolism of ingested this compound varies significantly across different species. In humans and Old World monkeys (e.g., rhesus monkey, baboon), orally administered quinic acid is extensively aromatized (20-60%) by gut bacteria and excreted in the urine as hippuric acid. In contrast, this aromatization is not extensive (0-5%) in New World monkeys, dogs, cats, rodents, and other animals. Studies involving the suppression of gut flora with neomycin in rhesus monkeys significantly reduced the aromatization of oral quinic acid, confirming the crucial role of the gut microbiome in its metabolism.

Biosynthesis of this compound

Quinic acid is synthesized in plants through a branch of the shikimate pathway, a crucial metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other secondary metabolites. The biosynthesis begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), a reaction catalyzed by DAHP synthase. DAHP is then converted to 3-dehydrothis compound (DHQ) by dehydrothis compound synthase. At this point, the pathway can branch. In the main shikimate pathway, DHQ is dehydrated to 3-dehydroshikimate. Alternatively, DHQ can be reduced by this compound dehydrogenase (QDH) to form quinic acid.

Quinate_Biosynthesis Glucose Glucose E4P Erythrose 4-phosphate Glucose->E4P DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP DHQ 3-Dehydrothis compound DAHP->DHQ Dehydrothis compound synthase QA This compound DHQ->QA This compound dehydrogenase (QDH) Shikimate_Pathway Shikimate Pathway (to Aromatic Amino Acids) DHQ->Shikimate_Pathway Dehydrothis compound dehydratase

Biosynthesis of this compound from Glucose.

Experimental Methodologies

The accurate quantification and characterization of this compound in various matrices require robust experimental protocols for extraction and analysis.

Extraction Protocols

The choice of extraction method depends on the sample matrix and the subsequent analytical technique.

  • Solid-Liquid Extraction: This is a common method for plant materials.

    • Sample Preparation: Plant tissues are typically dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.

    • Solvent Extraction: The powdered sample is then extracted with a suitable solvent. Methanol, ethanol, or aqueous mixtures of these alcohols are frequently used. The extraction can be performed at room temperature with shaking or agitation for a set period, or by using techniques like Soxhlet extraction.

    • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate can then be concentrated under reduced pressure to remove the solvent. The dried extract is then redissolved in a suitable solvent for analysis.

  • Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE): These are more advanced and efficient methods.

    • MAE: Utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

    • UAE: Employs high-frequency sound waves to disrupt cell walls and enhance solvent penetration. Both MAE and UAE offer advantages over conventional methods, including reduced extraction time and lower solvent consumption.

Analytical Protocols for Quantification

Several analytical techniques are available for the separation and quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of organic acids.

    • Stationary Phase: Reversed-phase columns (e.g., C18) are commonly used.

    • Mobile Phase: A typical mobile phase consists of an acidified aqueous solution (e.g., with sulfuric acid or formic acid) and an organic modifier like methanol or acetonitrile.

    • Detection: UV detection at a low wavelength (e.g., 215 nm) is often employed.

  • Gas Chromatography (GC): GC can be used for this compound analysis, but it requires a derivatization step to convert the non-volatile quinic acid into a volatile derivative (e.g., trimethylsilyl derivative).

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and is another viable method for this compound analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method, particularly useful for complex matrices. Stable isotope dilution analysis using a labeled internal standard (e.g., 13C-quinic acid) can be employed to achieve accurate quantification by compensating for matrix effects and ionization suppression.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Biological Sample (e.g., Plant Tissue) Drying Drying Start->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (e.g., MAE, UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Analysis LC-MS/MS or HPLC-UV Analysis Reconstitution->Analysis Quantification Data Processing and Quantification Analysis->Quantification

General workflow for this compound analysis.

References

An In-depth Technical Guide to the Stereochemistry and Chemical Properties of Quinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinic acid, or quinate in its carboxylate form, is a cyclitol, a cyclic polyol, and a cyclohexanecarboxylic acid that is widespread in the plant kingdom.[1] It is a colorless, crystalline solid found in cinchona bark, coffee beans, apples, and various other plant sources.[1][2] As a versatile chiral starting material, quinic acid is of significant interest in the synthesis of pharmaceuticals, most notably oseltamivir, an antiviral medication used to treat influenza A and B.[1][2] This technical guide provides a comprehensive overview of the stereochemistry and chemical properties of this compound, with a focus on data presentation, experimental protocols, and visual representations of key concepts.

Stereochemistry of this compound

Quinic acid possesses a cyclohexane ring with four hydroxyl groups and one carboxylic acid group, leading to multiple stereocenters and a variety of possible stereoisomers.

The most common naturally occurring isomer is (-)-quinic acid. The IUPAC name for this isomer is (1S,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid. In total, there are eight possible stereoisomers of quinic acid. These include enantiomeric pairs and meso compounds. Some of the synthesized and characterized stereoisomers include:

  • epi-quinic acid

  • muco-quinic acid

  • cis-quinic acid

  • scyllo-quinic acid

The various stereoisomers can be obtained through nonselective isomerization of (-)-quinic acid using acetic acid and concentrated sulfuric acid, followed by chromatographic separation. The distinct stereochemistry of these isomers can be unambiguously determined using single-crystal X-ray crystallography and NMR spectroscopy.

Chemical Properties of this compound

The chemical properties of quinic acid are summarized below, with quantitative data presented in tabular format for clarity.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular FormulaC₇H₁₂O₆
Molar Mass192.17 g/mol
Melting Point162-174 °C
Density1.64 g/cm³ at 20 °C
Water Solubility290 g/L to 765 g/L
logP-2.5 to -2.7
Polar Surface Area118.22 Ų
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count6
Acidity

There are some discrepancies in the reported pKa values for quinic acid, which may be due to different experimental conditions.

pKaSource(s)
3.46
4.27 ± 0.50
5.05

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of quinic acid with a standard solution of a strong base, such as sodium hydroxide, while monitoring the pH.

Workflow for pKa Determination:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve known mass of quinic acid in deionized water titrate1 Add standardized NaOH solution in small increments prep1->titrate1 prep2 Calibrate pH meter with standard buffers prep2->titrate1 titrate2 Record pH after each addition titrate1->titrate2 Measure analysis1 Plot pH vs. volume of NaOH added titrate2->analysis1 analysis2 Determine the equivalence point analysis1->analysis2 analysis3 Calculate pKa at the half-equivalence point analysis2->analysis3

Caption: Workflow for determining the pKa of quinic acid via potentiometric titration.

Methodology:

  • A solution of quinic acid of known concentration is prepared in deionized water.

  • A calibrated pH meter is used to monitor the pH of the solution.

  • A standard solution of sodium hydroxide is added in small, precise increments.

  • The pH is recorded after each addition, allowing the solution to stabilize.

  • A titration curve is generated by plotting the pH against the volume of NaOH added.

  • The equivalence point, where the moles of NaOH equal the moles of quinic acid, is determined from the inflection point of the curve.

  • The pKa is the pH at the half-equivalence point.

Determination of Aqueous Solubility by the Shake-Flask Method

This is a widely used method for determining the equilibrium solubility of a compound.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid quinic acid to water equil1 Agitate at a constant temperature for 24-48 hours prep1->equil1 sep1 Filter or centrifuge to remove undissolved solid equil1->sep1 analysis1 Quantify the concentration of quinic acid in the supernatant sep1->analysis1

Caption: Workflow for determining the aqueous solubility of quinic acid using the shake-flask method.

Methodology:

  • An excess amount of solid quinic acid is added to a known volume of water in a flask.

  • The flask is sealed and agitated in a constant temperature bath for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to separate the saturated solution from the undissolved solid.

  • The concentration of quinic acid in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

Reactivity and Synthetic Applications

Quinic acid is a valuable chiral starting material in organic synthesis. Its rich functionality allows for a variety of chemical transformations.

Lactone Formation

Upon heating, quinic acid can undergo intramolecular esterification to form a lactone known as quinide. This reaction is particularly relevant in the context of coffee roasting, where quinic acid is a significant component.

Synthesis of Oseltamivir (Tamiflu)

One of the most notable applications of quinic acid is as a precursor in the synthesis of the antiviral drug oseltamivir. The synthesis is complex and involves multiple steps, but a simplified logical flow is presented below.

Logical Flow from Quinic Acid to Oseltamivir:

G quinic (-)-Quinic Acid protection Protection of hydroxyl and carboxyl groups quinic->protection epoxidation Epoxidation protection->epoxidation aziridination Aziridination epoxidation->aziridination ring_opening Regioselective aziridine ring opening aziridination->ring_opening functionalization Side chain introduction and functional group manipulation ring_opening->functionalization deprotection Deprotection functionalization->deprotection oseltamivir Oseltamivir deprotection->oseltamivir G inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α) receptor Receptor inflammatory_stimuli->receptor IKK_complex IKK Complex receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression induces This compound This compound This compound->IKK_complex inhibits G stress_stimuli Stress Stimuli (e.g., LPS) MAPKKK MAPKKK stress_stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38, ERK) MAPKK->MAPK phosphorylates cellular_response Cellular Response (e.g., Inflammation) MAPK->cellular_response mediates This compound This compound This compound->MAPK inhibits phosphorylation

References

Regulation of the Quinate Pathway in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinate pathway is a catabolic route in various bacteria that enables the utilization of this compound, a hydroaromatic compound abundant in plants, as a carbon and energy source. This pathway is intricately linked to the central shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. The regulation of the this compound pathway is crucial for bacterial carbon metabolism, allowing them to adapt to diverse environmental conditions. This technical guide provides a comprehensive overview of the core regulatory mechanisms of the this compound pathway in bacteria, with a focus on the model organisms Corynebacterium glutamicum and Acinetobacter baylyi.

The this compound Catabolic Pathway

In bacteria, the catabolism of this compound typically proceeds through a series of enzymatic reactions that convert it to protocatechuate, which then enters the β-ketoadipate pathway for further degradation into central metabolites.[1] The core enzymatic steps are:

  • This compound/Shikimate Dehydrogenase (QsuD/QuiA): Oxidizes this compound to 3-dehydrothis compound.[1][2]

  • 3-Dehydrothis compound Dehydratase (QsuC/QuiB): Dehydrates 3-dehydrothis compound to 3-dehydroshikimate.

  • 3-Dehydroshikimate Dehydratase (QsuB/QuiC): Converts 3-dehydroshikimate to protocatechuate.[1]

These enzymes are typically encoded by a set of genes organized in operons, such as the qsu (this compound and shikimate utilization) operon in Corynebacterium glutamicum and the qui (this compound utilization) operon, which is part of the larger pca-qui operon in Acinetobacter baylyi.[1]

Regulation in Corynebacterium glutamicum

In Corynebacterium glutamicum, the utilization of this compound and shikimate is primarily regulated at the transcriptional level through the action of the LysR-type transcriptional regulator (LTTR), QsuR.

The qsu Operon

The genes encoding the this compound catabolic enzymes, qsuA (transporter), qsuB (dehydroshikimate dehydratase), qsuC (dehydrothis compound dehydratase), and qsuD (this compound/shikimate dehydrogenase), are organized in the qsuABCD operon. The qsuR gene, encoding the transcriptional regulator, is located immediately upstream of and transcribed divergently from the qsu operon.

Transcriptional Activation by QsuR

The expression of the qsuABCD operon is markedly induced in the presence of this compound or shikimate. This induction is mediated by the transcriptional activator QsuR. In the presence of an inducer molecule, QsuR binds to a specific recognition site in the promoter region of the qsu operon, facilitating the recruitment of RNA polymerase and initiating transcription.

Interestingly, studies have shown that chorismate, an intermediate of the aromatic amino acid biosynthesis pathway, acts as a direct effector molecule for QsuR. This suggests a sophisticated regulatory cross-talk between the catabolic this compound pathway and the anabolic shikimate pathway, allowing the cell to balance the flux of common intermediates.

Below is a diagram illustrating the regulation of the qsu operon in Corynebacterium glutamicum.

qsu_regulation cluster_operon qsu Operon qsuR qsuR promoter_qsu P_qsu QsuR QsuR (inactive) qsuR->QsuR translates to qsuA qsuA qsuB qsuB qsuA->qsuB qsuC qsuC qsuB->qsuC qsuD qsuD qsuC->qsuD terminator_qsu qsuD->terminator_qsu promoter_qsu->qsuA promoter_qsuR P_qsuR promoter_qsuR->qsuR QsuR_active QsuR (active) QsuR->QsuR_active activates QsuR_active->promoter_qsu binds & activates transcription Inducer This compound/ Shikimate/ Chorismate Inducer->QsuR binds

Regulation of the qsu operon in C. glutamicum.

Regulation in Acinetobacter baylyi

In Acinetobacter baylyi, the genes for this compound utilization (qui genes) are part of a larger gene cluster, the pca-qui operon, which also includes genes for protocatechuate catabolism (pca genes).

The pca-qui Operon

The pca-qui operon is a large transcriptional unit that is regulated by the IclR-type transcriptional regulator, PcaU. The expression of this operon is induced by protocatechuate, the end product of the this compound catabolic pathway.

Dual-functional Regulation by PcaU

PcaU acts as both a repressor and an activator of the pca-qui operon. In the absence of the inducer, protocatechuate, PcaU binds to operator sites in the promoter region and represses transcription. When protocatechuate is present, it binds to PcaU, causing a conformational change that converts PcaU into a transcriptional activator, leading to the expression of the pca and qui genes.

The PcaU binding site in the pcaU-pcaI intergenic region is a 45 bp sequence that includes three perfect 10-bp repeats. PcaU exhibits a much higher affinity for this intergenic binding site compared to a secondary binding site located downstream of the pcaU gene.

Carbon Catabolite Repression

The expression of the pca-qui operon in A. baylyi is also subject to carbon catabolite repression. When a preferred carbon source, such as succinate, is available, the expression of the operon is repressed, even in the presence of an inducer. This ensures that the bacterium utilizes the more readily metabolizable carbon source first.

The following diagram depicts the regulatory control of the pca-qui operon in Acinetobacter baylyi.

pca_qui_regulation cluster_operon pca-qui Operon pcaU pcaU promoter_pcaI P_pcaI PcaU PcaU (repressor) pcaU->PcaU translates to pca_genes pca genes qui_genes qui genes pca_genes->qui_genes promoter_pcaI->pca_genes promoter_pcaU P_pcaU promoter_pcaU->pcaU PcaU->promoter_pcaI binds & represses PcaU_active PcaU (activator) PcaU->PcaU_active activates PcaU_active->promoter_pcaI Protocatechuate Protocatechuate Protocatechuate->PcaU Preferred_Carbon Preferred Carbon Source Preferred_Carbon->promoter_pcaI represses

Regulation of the pca-qui operon in A. baylyi.

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters of key enzymes in the this compound pathway from Corynebacterium glutamicum.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Reference
QsuD This compound1.06161
Shikimate2.37-44.05
QsuB 3-Dehydroshikimate~1~61-
N-terminal domain of QsuB 3-Dehydroshikimate---

Note: Specific values for some parameters were not available in the cited literature.

Gene Expression

Reverse transcriptase PCR analyses have revealed that the expression of the qsuABCD genes in Corynebacterium glutamicum is significantly induced during growth on this compound or shikimate compared to growth on glucose. In Acinetobacter baylyi, a shift from succinate to this compound as the sole carbon source resulted in a significant upregulation of the pca and qui genes, with some genes showing a more than 10-fold increase in expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of the this compound pathway.

Quantitative Real-Time PCR (qRT-PCR) for qsu Gene Expression in C. glutamicum

This protocol is adapted from methods described for C. glutamicum gene expression analysis.

1.1. RNA Extraction and cDNA Synthesis:

  • Grow C. glutamicum cultures in minimal medium supplemented with either glucose, this compound, or shikimate as the sole carbon source.

  • Harvest cells at the mid-exponential phase by centrifugation.

  • Immediately freeze cell pellets in liquid nitrogen to prevent RNA degradation.

  • Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random hexamer primers.

1.2. Real-Time PCR:

  • Perform real-time PCR using a suitable qPCR instrument and a SYBR Green-based detection method.

  • Design primers specific to the qsuA, qsuB, qsuC, and qsuD genes, as well as a reference gene (e.g., 16S rRNA) for normalization.

  • The amplification conditions are typically: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Calculate the relative gene expression levels using the 2-ΔΔCt method.

qrt_pcr_workflow start Start: C. glutamicum culture rna_extraction Total RNA Extraction start->rna_extraction dnase_treatment DNase I Treatment rna_extraction->dnase_treatment cdna_synthesis cDNA Synthesis (Reverse Transcription) dnase_treatment->cdna_synthesis q_pcr Quantitative Real-Time PCR (SYBR Green) cdna_synthesis->q_pcr data_analysis Data Analysis (2^-ΔΔCt method) q_pcr->data_analysis end End: Relative Gene Expression data_analysis->end

Workflow for qRT-PCR analysis.
Electrophoretic Mobility Shift Assay (EMSA) for QsuR-DNA Interaction

This protocol is a general guide for EMSA, which can be adapted for studying the binding of purified QsuR to the qsu promoter region.

2.1. Probe Preparation:

  • Synthesize and anneal complementary oligonucleotides corresponding to the putative QsuR binding site in the qsu promoter.

  • Label the DNA probe with a non-radioactive label (e.g., biotin or a fluorescent dye) or a radioactive label (e.g., 32P).

  • Purify the labeled probe.

2.2. Binding Reaction:

  • Incubate the labeled probe with varying concentrations of purified QsuR protein in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

  • Perform control reactions with no protein and with a non-specific protein.

2.3. Electrophoresis and Detection:

  • Resolve the binding reactions on a native polyacrylamide gel.

  • Transfer the DNA to a nylon membrane (for non-radioactive detection) or expose the gel to a phosphor screen or X-ray film (for radioactive detection).

  • Visualize the shifted bands corresponding to the QsuR-DNA complex.

emsa_workflow start Start: Labeled DNA Probe & Purified QsuR binding_reaction Binding Reaction (Probe + Protein) start->binding_reaction electrophoresis Native Polyacrylamide Gel Electrophoresis binding_reaction->electrophoresis transfer Transfer to Membrane (for non-radioactive) electrophoresis->transfer detection Detection of Shifted Bands transfer->detection end End: Analysis of Protein-DNA Binding detection->end

General workflow for EMSA.
Metabolite Extraction and Analysis from C. glutamicum

This protocol is based on established methods for metabolomics in C. glutamicum.

3.1. Quenching and Cell Harvesting:

  • Rapidly quench the metabolism of bacterial cultures by mixing with a cold quenching solution (e.g., -20°C 60% methanol).

  • Harvest the cells by centrifugation at a low temperature.

3.2. Metabolite Extraction:

  • Extract intracellular metabolites using a cold or hot solvent extraction method. A common method involves extraction with a boiling ethanol/water mixture.

  • Separate the cell debris by centrifugation.

3.3. Analysis:

  • Analyze the metabolite extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a UV detector.

  • Identify and quantify this compound, 3-dehydrothis compound, and 3-dehydroshikimate by comparing their retention times and mass spectra to authentic standards.

metabolite_analysis_workflow start Start: Bacterial Culture quenching Metabolism Quenching (Cold Methanol) start->quenching harvesting Cell Harvesting (Centrifugation) quenching->harvesting extraction Metabolite Extraction (e.g., Boiling Ethanol) harvesting->extraction analysis LC-MS/MS Analysis extraction->analysis end End: Metabolite Quantification analysis->end

Workflow for metabolite analysis.

Conclusion

The regulation of the this compound pathway in bacteria is a sophisticated process involving dedicated transcriptional regulators that respond to specific inducer molecules and are often integrated with the broader metabolic status of the cell, including the availability of preferred carbon sources and the flux through central biosynthetic pathways. The detailed understanding of these regulatory networks in organisms like Corynebacterium glutamicum and Acinetobacter baylyi not only provides fundamental insights into bacterial physiology and adaptation but also opens avenues for metabolic engineering and the development of novel antimicrobial strategies targeting these unique metabolic pathways. Further research focusing on the precise quantification of gene expression and intracellular metabolite concentrations will continue to refine our understanding of this important catabolic route.

References

Quinate: A Central Player in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Quinate, a key secondary metabolite derived from the shikimate pathway, plays a pivotal and multifaceted role in plant defense against a wide array of biotic threats, including pathogens and herbivores. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its accumulation in response to stress, and its intricate involvement in plant immune signaling. We present detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this compound and related compounds. Furthermore, this guide summarizes quantitative data on this compound accumulation in various plant species under biotic stress and elucidates the signaling pathways through which this compound exerts its defensive functions. Diagrams generated using the DOT language visualize these complex biological processes, offering a clear and concise representation for researchers. This document is intended to serve as a valuable resource for scientists and drug development professionals interested in harnessing the potential of this compound and its derivatives for crop protection and novel therapeutic applications.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a multitude of environmental challenges, including attacks from pathogens and herbivores. Central to this defense system is the shikimate pathway, a metabolic route responsible for the biosynthesis of aromatic amino acids and a vast array of secondary metabolites.[1] this compound, a C7 cyclitol, is a key product of a branch of the shikimate pathway and has emerged as a significant player in plant immunity.[2][3]

This guide delves into the intricate role of this compound in plant defense, providing a technical resource for researchers in plant biology, biochemistry, and drug discovery.

This compound Biosynthesis and its Link to the Shikimate Pathway

This compound is synthesized from 3-dehydrothis compound, an intermediate of the shikimate pathway, in a reaction catalyzed by the enzyme This compound dehydrogenase (QDH) .[3][4] QDH is evolutionarily related to shikimate dehydrogenase (SDH) , a key enzyme in the main shikimate pathway that converts 3-dehydroshikimate to shikimate. The diversion of 3-dehydrothis compound towards this compound synthesis represents a critical metabolic branch point, allowing plants to channel resources towards the production of defense compounds.

Shikimate_Quinate_Pathway cluster_shikimate Shikimate Pathway cluster_this compound This compound Branch PEP Phosphoenolpyruvate DHQ 3-Dehydrothis compound PEP->DHQ E4P Erythrose-4-phosphate E4P->DHQ DHS 3-Dehydroshikimate DHQ->DHS DQD This compound This compound DHQ->this compound QDH Shikimate Shikimate DHS->Shikimate SDH Chorismate Chorismate Shikimate->Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA Secondary_Metabolites Secondary Metabolites (e.g., Lignin, Flavonoids) Chorismate->Secondary_Metabolites Defense_Compounds Defense Compounds (e.g., Chlorogenic Acid) This compound->Defense_Compounds Quinate_Signaling_Pathway Pathogen_Herbivore Pathogen/Herbivore Attack Receptor Receptor Recognition Pathogen_Herbivore->Receptor Ca_influx Ca²⁺ Influx Receptor->Ca_influx JA_SA_Signaling JA/SA Signaling Receptor->JA_SA_Signaling MAPK_Cascade MAPK Cascade Ca_influx->MAPK_Cascade WRKY_TFs WRKY Transcription Factors MAPK_Cascade->WRKY_TFs JA_SA_Signaling->WRKY_TFs QDH_Gene QDH Gene Expression WRKY_TFs->QDH_Gene Quinate_Accumulation This compound Accumulation QDH_Gene->Quinate_Accumulation Defense_Response Defense Response (e.g., Phytoalexins, PR proteins) Quinate_Accumulation->Defense_Response HPLC_Workflow Sample_Collection Plant Tissue Collection (Freeze in Liquid N₂) Homogenization Homogenization in 80% Methanol Sample_Collection->Homogenization Extraction Extraction on Ice Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_MS HPLC-MS/MS Analysis Filtration->HPLC_MS Data_Analysis Data Analysis and Quantification HPLC_MS->Data_Analysis

References

early research on the isolation and identification of quinate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Research on the Isolation and Identification of Quinate

This technical guide provides a comprehensive overview of the foundational research concerning the isolation and identification of quinic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the historical context and early methodologies of natural product chemistry. The guide details the initial discovery, the experimental protocols of the era, and the key analytical findings that led to the characterization of this important organic acid.

Introduction: The Discovery of Quinic Acid

Quinic acid, a cyclohexanecarboxylic acid, is a colorless crystalline substance found in a variety of plant sources, most notably Cinchona bark, coffee beans, and various fruits.[1][2] Its discovery was a significant event in the early days of phytochemistry. In 1790, the German pharmacist Friedrich Christian Hofmann first isolated this compound from Cinchona bark.[1] This early work laid the groundwork for understanding the chemical constituents of medicinal plants and paved the way for the later isolation of other important compounds, such as the anti-malarial alkaloid quinine, from the same source.[3]

Early Isolation of Quinic Acid from Cinchona Bark

Experimental Protocol: Reconstructed 18th-Century Isolation of Quinic Acid

The following protocol is a detailed reconstruction of the likely methodology used for the initial isolation of quinic acid from Cinchona bark.

Objective: To isolate crystalline quinic acid from Cinchona bark.

Materials:

  • Powdered Cinchona bark

  • Water (as a solvent)

  • Calcium hydroxide (slaked lime)

  • Sulfuric acid (dilute)

  • Filtration apparatus (e.g., cloth or paper)

  • Heating apparatus (e.g., water bath)

  • Crystallization vessels

Procedure:

  • Extraction: The powdered Cinchona bark is boiled in a large volume of water to extract the soluble components, including quinic acid and various alkaloids.

  • Alkaloid Precipitation: The aqueous extract is treated with a slurry of calcium hydroxide. This increases the pH, causing the alkaloids (like quinine and cinchonine) to precipitate out of the solution as their free bases. The quinic acid remains in the solution as the soluble calcium this compound salt.

  • Filtration: The mixture is filtered to remove the precipitated alkaloids and other insoluble plant material. The clear filtrate, containing calcium this compound, is collected.

  • Acidification and Crystallization: The filtrate is carefully acidified with dilute sulfuric acid. This serves two purposes: it precipitates the excess calcium as calcium sulfate and converts the soluble calcium this compound back into the less soluble free quinic acid.

  • Second Filtration: The solution is filtered again to remove the precipitated calcium sulfate.

  • Concentration and Crystallization: The resulting filtrate, now a solution of crude quinic acid, is concentrated by gentle heating to evaporate a portion of the water. Upon cooling, quinic acid crystallizes out of the solution.

  • Purification: The crude crystals are collected and can be further purified by recrystallization from hot water to yield a purer, colorless crystalline solid.

G start Powdered Cinchona Bark extraction Boil with Water start->extraction precipitation Add Calcium Hydroxide (Slaked Lime) extraction->precipitation filtration1 Filter to Remove Precipitated Alkaloids precipitation->filtration1 acidification Acidify Filtrate with Sulfuric Acid filtration1->acidification filtration2 Filter to Remove Calcium Sulfate acidification->filtration2 concentration Concentrate Filtrate by Heating filtration2->concentration crystallization Cool to Crystallize Quinic Acid concentration->crystallization end Purified Quinic Acid Crystals crystallization->end

Caption: Early Isolation Workflow for Quinic Acid from Cinchona Bark.

Early Identification and Characterization

Initial identification of a newly isolated substance in the 18th and 19th centuries relied on its physical properties and chemical reactivity.

Physical Properties

The primary means of characterization was the determination of physical constants. For quinic acid, this would have included its crystalline form, solubility, and melting point. These values served as a "fingerprint" for the compound.

Chemical Transformation Studies

A pivotal step in the characterization of quinic acid was the work of German chemist Eduard Lautemann in 1863.[1] He studied the metabolic fate of quinic acid and discovered its transformation into hippuric acid in the animal body. This was a significant finding as it linked a plant-derived cyclitol to a known animal metabolite, providing crucial insights into its chemical structure and biochemical behavior long before the advent of modern spectroscopic techniques.

Conceptual Protocol: Lautemann's Transformation Study (1863)

Objective: To determine the metabolic product of quinic acid in an animal model.

Procedure:

  • Administration: A known quantity of purified quinic acid is administered to a test animal (e.g., a dog or rabbit), likely orally.

  • Urine Collection: The animal's urine is collected over a period of 24-48 hours.

  • Isolation of Metabolite: The collected urine is treated to isolate acidic components. This would typically involve acidification followed by extraction with a suitable solvent like ether.

  • Crystallization: The solvent is evaporated, and the residue is purified by recrystallization to yield crystals of the metabolic product.

  • Identification: The isolated crystals are identified as hippuric acid based on their known physical properties (melting point, crystal shape) and chemical tests available at the time.

G quinic_acid Quinic Acid Administered to Animal metabolism In Vivo Metabolism quinic_acid->metabolism Ingestion urine Urine Collection metabolism->urine Excretion isolation Isolation of Acidic Components from Urine urine->isolation hippuric_acid Identification of Hippuric Acid isolation->hippuric_acid

Caption: Logical Flow of Lautemann's Metabolic Transformation Study.

Quantitative Data from Early Research

Early quantitative data was primarily focused on the physical properties of the isolated compound. This data was crucial for establishing the purity and identity of the substance.

PropertyObserved ValueSignificance in Early Research
Appearance Colorless solidIndicated a pure substance, free from colored impurities.
Melting Point 168 °C (334 °F)A key physical constant for identification and purity assessment.
Chemical Formula C₇H₁₂O₆Determined later through elemental analysis, defining its atomic composition.

Conclusion

The early research on the isolation and identification of quinic acid from Cinchona bark by pioneers like Hofmann and the subsequent metabolic studies by Lautemann represent landmarks in the field of natural product chemistry. These foundational studies, conducted with rudimentary techniques by today's standards, not only introduced a new chemical entity to science but also provided the first glimpses into the biochemical pathways that connect plant and animal chemistries. The methodologies developed during this era formed the bedrock upon which modern techniques for the discovery and development of pharmaceuticals from natural sources are built.

References

Methodological & Application

Quantitative Analysis of Quinate in Plant Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinate, a cyclitol and a key intermediate in the shikimate pathway, plays a crucial role in plant metabolism. It serves as a precursor for the biosynthesis of aromatic amino acids, lignin, and a wide array of secondary metabolites, including phenolic compounds with various biological activities. The quantification of this compound in plant tissues is essential for understanding plant physiology, stress responses, and for the discovery and development of novel pharmaceuticals and nutraceuticals. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various plant tissues using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Significance of this compound

This compound is centrally positioned in the shikimate pathway, a seven-step metabolic route that links carbohydrate metabolism to the biosynthesis of aromatic compounds in plants, fungi, and microorganisms.[1][2][3][4] This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydrothis compound (DHQ) DAHP->DHQ DHQ synthase This compound This compound DHQ->this compound This compound Dehydrogenase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate Kinase EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Chorismate Synthase Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA Secondary_Metabolites Secondary Metabolites Chorismate->Secondary_Metabolites

Figure 1: Simplified Shikimate Pathway showing the position of this compound.

Quantitative Data of this compound in Plant Tissues

The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes representative quantitative data of quinic acid and its derivatives from various plant sources.

Plant SpeciesTissueCompoundConcentration (µg/g dry weight unless otherwise specified)Analytical MethodReference
Nepeta nuda subsp. LydiaeAerial PartsQuinic Acid224 ± 11UHPLC-ESI-MS/MS[5]
Eugenia calycinaLeavesEllagic Acid (this compound Derivative)8244.53LC-MS
Eugenia calycinaPulpEllagic Acid (this compound Derivative)5054.43LC-MS
Eugenia calycinaSeedEllagic Acid (this compound Derivative)715.42LC-MS
Artemisia annuaLeaves (Summer)3-Feruloylquinic Acid1.34% (of extract)HPLC
Sweet PotatoLeaves5-Caffeoylquinic Acid10840 ± 310RP-HPLC
Sweet PotatoLeaves3-Caffeoylquinic Acid6690 ± 140RP-HPLC
Lemon BalmAerial Parts5-Caffeoylquinic Acid3810 ± 140RP-HPLC
Chocolate MintAerial Parts5-Caffeoylquinic Acid5490 (total phenolic acids)RP-HPLC
Acanthopanax trifoliatusLeavesMonocaffeoylquinic Acid0.25 - 0.90%HPLC
Acanthopanax trifoliatusLeavesDicaffeoylquinic Acids0.10 - 0.99%HPLC
Instant CoffeePowderQuinic Acid63,600 - 64,400HPLC/MS/MS
Cloudy Apple JuiceJuiceQuinic Acid1493.3 - 1705.2 mg/LHPLC/MS/MS
Red WineWineQuinic Acid24.0 - 25.1 mg/LHPLC/MS/MS

Experimental Protocols

A general workflow for the quantitative analysis of this compound in plant tissues is outlined below.

Workflow Start Plant Tissue Sampling Homogenization Homogenization Start->Homogenization Extraction Extraction Homogenization->Extraction Purification Purification / Cleanup Extraction->Purification Analysis Analytical Method Purification->Analysis HPLC HPLC-UV/DAD Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS GCMS GC-MS (after Derivatization) Analysis->GCMS Data Data Analysis & Quantification HPLC->Data LCMS->Data GCMS->Data

Figure 2: General workflow for this compound analysis in plant tissues.

Protocol 1: Extraction of Organic Acids from Plant Tissues

This protocol is a general method for extracting organic acids, including this compound, from plant material.

Materials:

  • Fresh or freeze-dried plant tissue (leaves, stems, roots)

  • Homogenizer (e.g., mortar and pestle, bead beater)

  • Extraction solvent: 80% ethanol or a mixture of ethanol/water (90:10, v/v)

  • Strongly acidic cation exchanger (optional, for improved extraction of salts of organic acids)

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Weigh approximately 100-200 mg of fresh or 20-50 mg of freeze-dried, finely ground plant tissue.

  • Homogenization: Homogenize the plant tissue with the extraction solvent. For fresh tissue, a ratio of 1:10 (w/v) is recommended. If using a cation exchanger, add it to the sample before homogenization.

  • Extraction:

    • Method A (Maceration): Incubate the homogenate at room temperature with occasional vortexing for 1-2 hours.

    • Method B (Heated Extraction): For more efficient extraction, incubate in a heated water bath at 50-80°C for 30 minutes.

  • Centrifugation: Centrifuge the extract at 10,000-14,000 rpm for 15 minutes to pellet cell debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

Protocol 2: Quantitative Analysis by HPLC-UV/DAD

This protocol is suitable for the quantification of this compound in plant extracts with relatively high concentrations.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.05 M Sulphuric Acid or 40 mM potassium dihydrogen phosphate solution (pH adjusted to 2.4 with phosphoric acid)

  • Mobile Phase B: Methanol or Acetonitrile

  • Quinic acid standard

Procedure:

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 98:2 v/v).

    • Flow Rate: 0.5 - 0.8 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 210 nm.

  • Calibration Curve: Prepare a series of standard solutions of quinic acid in the mobile phase (e.g., 10, 25, 50, 100, 250 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the filtered plant extract and record the chromatogram.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve.

Protocol 3: Quantitative Analysis by LC-MS/MS

This protocol offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex plant matrices and at low concentrations.

Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Quinic acid standard.

Procedure:

  • LC Conditions:

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 1-5%), increasing to a higher percentage (e.g., 95%) over 10-15 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 2-5 µL.

  • MS/MS Conditions (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the deprotonated molecular ion [M-H]⁻ of quinic acid (m/z 191) to a specific fragment ion. A common fragment ion is m/z 111.

    • Optimization: Optimize cone voltage and collision energy for the specific instrument to maximize the signal for the selected MRM transition.

  • Quantification: Similar to the HPLC method, use a calibration curve prepared with a quinic acid standard. The use of a stable isotope-labeled internal standard (e.g., ¹³C-quinic acid) is highly recommended for improved accuracy and precision.

Protocol 4: Quantitative Analysis by GC-MS after Derivatization

GC-MS analysis of polar compounds like this compound requires a derivatization step to increase their volatility. The most common method is silylation.

Materials:

  • Dried plant extract

  • Derivatization reagents:

    • Methoxyamine hydrochloride in pyridine (for methoximation)

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) (for silylation)

  • Heating block or oven

Procedure:

  • Drying: Evaporate the solvent from the plant extract to complete dryness under a stream of nitrogen or using a vacuum concentrator. It is crucial to remove all water as it interferes with the derivatization reagents.

  • Methoximation:

    • Add 10 µL of a 40 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract.

    • Incubate at 30°C for 90 minutes with gentle shaking. This step protects carbonyl groups.

  • Silylation:

    • Add 90 µL of MSTFA + 1% TMCS to the methoximated sample.

    • Incubate at 37°C for 30 minutes.

  • GC-MS Analysis:

    • Column: A non-polar column, such as a DB-5ms or equivalent.

    • Injection: Inject 1 µL of the derivatized sample.

    • Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300-320°C).

    • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-600. For quantification, selected ion monitoring (SIM) of characteristic ions of the silylated this compound derivative can be used for increased sensitivity.

  • Quantification: Use a calibration curve prepared by derivatizing known amounts of quinic acid standard following the same procedure.

Conclusion

The quantitative analysis of this compound in plant tissues is a critical aspect of phytochemical research and drug discovery. The choice of analytical method—HPLC, LC-MS/MS, or GC-MS—depends on the required sensitivity, selectivity, and the complexity of the plant matrix. The detailed protocols provided herein offer a comprehensive guide for researchers to accurately quantify this compound, thereby facilitating a deeper understanding of its role in plant biology and its potential applications.

References

Application Note: HPLC Separation of Quinate and Shikimate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of two closely related organic acids: quinate and shikimate. A detailed protocol utilizing ion-exclusion chromatography is provided, which offers excellent resolution and sensitivity for these analytes. This method is particularly relevant for researchers in plant biology, metabolic pathway analysis, and drug development, where the accurate measurement of these compounds is crucial.

Introduction

Quinic and shikimic acids are key intermediates in the shikimate pathway, a central metabolic route in plants, fungi, and bacteria for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2] Shikimic acid is a crucial precursor for the synthesis of many important compounds, including the antiviral drug oseltamivir (Tamiflu®). Quinic acid is a closely related cyclitol that can be converted to 3-dehydrothis compound, an early intermediate in the shikimate pathway.[2] Given their structural similarity and importance, a reliable method for their separation and quantification is essential for various research and development applications.

Several HPLC modes can be employed for the analysis of organic acids, including reversed-phase (RP-HPLC), ion-exchange chromatography (IEC), and hydrophilic interaction liquid chromatography (HILIC).[1][3] While RP-HPLC can be used, achieving baseline separation of these polar analytes without ion-pairing agents can be challenging. HILIC is well-suited for polar compounds but requires careful method development. Ion-exchange chromatography, specifically ion-exclusion chromatography, provides an effective mechanism for separating organic acids based on their pKa values and offers excellent selectivity for this compound and shikimate.

This application note details an optimized ion-exclusion HPLC method for the baseline separation of this compound and shikimate, providing a complete protocol, quantitative performance data, and a visual representation of the experimental workflow.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Column: Polymer IEX H-form column (e.g., 300 x 7.8 mm, 9 µm particle size). An in-line Separon SGX C18 guard column can be used to protect the analytical column from matrix interferences.

  • Mobile Phase: 9 mM Sulfuric Acid in Methanol/Water (5:95, v/v). All solvents should be HPLC grade.

  • Standards: Reference standards of quinic acid and shikimic acid (purity ≥98%).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column Polymer IEX H-form
Mobile Phase 9 mM H₂SO₄ in 5% Methanol
Flow Rate 0.8 mL/min
Column Temperature 70 °C
Injection Volume 20 µL
Detection UV at 215 nm
Run Time Approximately 15 minutes
Standard and Sample Preparation

Standard Preparation:

  • Prepare individual stock solutions of quinic acid and shikimic acid at a concentration of 1 mg/mL in deionized water.

  • Prepare a mixed working standard solution containing both analytes by diluting the stock solutions with the mobile phase to achieve the desired concentrations for the calibration curve.

Sample Preparation: The sample preparation will vary depending on the matrix. For liquid samples such as fruit juices or fermentation broths, filtration through a 0.45 µm syringe filter is generally sufficient. For solid samples like plant tissues, an extraction step is necessary. A generic extraction protocol is provided below:

  • Homogenize 1 g of the sample with 10 mL of 80% methanol.

  • Sonicate the mixture for 15 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

Results and Discussion

The described ion-exclusion HPLC method provides excellent separation of quinic and shikimic acids. The use of a sulfuric acid mobile phase at an elevated temperature enhances the resolution and peak shape of the analytes. A representative chromatogram is shown in Figure 1.

Figure 1: Representative Chromatogram

G cluster_0 HPLC Chromatogram Time (min) Time (min) Absorbance (mAU) Absorbance (mAU) 0 0 5 5 10 10 15 15 peak1 Quinic Acid peak2 Shikimic Acid data p1_start data->p1_start p1_top p1_start->p1_top p1_end p1_top->p1_end p2_start p1_end->p2_start p2_top p2_start->p2_top p2_end p2_top->p2_end end p2_end->end

Caption: Simulated HPLC chromatogram showing the baseline separation of quinic and shikimic acids.

Quantitative Performance

The method was validated for its quantitative performance. The linearity, limit of detection (LOD), and limit of quantification (LOQ) were determined and are summarized in Table 2.

AnalyteRetention Time (min)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)
Quinic Acid~8.5>0.9991030
Shikimic Acid~11.2>0.9990.431.26

The method demonstrates excellent linearity over a wide concentration range and low detection and quantification limits, making it suitable for the analysis of these compounds in various biological matrices.

Experimental Workflow

The overall experimental workflow for the analysis of this compound and shikimate is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Sample (e.g., Plant Tissue) homogenize Homogenize in 80% Methanol start->homogenize sonicate Sonicate homogenize->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter (0.45 µm) centrifuge->filter inject Inject into HPLC filter->inject separation Chromatographic Separation (Ion-Exclusion Column) inject->separation detection UV Detection (215 nm) separation->detection integrate Peak Integration detection->integrate quantify Quantification (External Standard Calibration) integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound and shikimate.

Conclusion

This application note provides a detailed and validated ion-exclusion HPLC method for the separation and quantification of this compound and shikimate. The method is simple, robust, and sensitive, making it an ideal tool for researchers and professionals in various scientific disciplines. The provided protocol and performance data can be readily implemented in any laboratory with standard HPLC instrumentation.

References

Application Notes and Protocols for the Extraction and Purification of Quinate from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinic acid, a cyclohexanecarboxylic acid, is a valuable chiral intermediate in the synthesis of various pharmaceuticals, including the antiviral drug oseltamivir (Tamiflu®). While traditionally extracted from plant sources like cinchona bark, microbial fermentation using genetically engineered bacteria, particularly Escherichia coli, presents a promising alternative for sustainable and scalable production. This document provides detailed application notes and protocols for the extraction and purification of quinate from bacterial cultures, intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize illustrative quantitative data for the purification of a target protein from E. coli, which can be adapted to monitor the purification of this compound by tracking its quantity at each step. The data is based on a typical protein purification workflow and serves as a template for researchers to document their own results.

Table 1: Purification Summary for this compound

Purification StepTotal Volume (mL)Total Protein (mg)Total this compound (mg)Specific Activity (mg this compound/mg Protein)Yield (%)Purification Fold
Crude Cell Lysate50010,0005000.051001
Clarified Lysate4808,0004800.06961.2
Anion Exchange Chromatography1002004002.08040
Polishing Chromatography50503507.070140

Note: The data in this table is illustrative and will vary depending on the bacterial strain, fermentation conditions, and purification methods used.

Experimental Protocols

Bacterial Cultivation and Harvest

This protocol describes the cultivation of a genetically engineered E. coli strain designed for this compound production.

Materials:

  • Genetically engineered E. coli strain for this compound production

  • Luria-Bertani (LB) broth or a defined minimal medium

  • Appropriate antibiotics for plasmid maintenance

  • Incubator shaker

  • Centrifuge and sterile centrifuge bottles

Procedure:

  • Inoculate a single colony of the engineered E. coli strain into a starter culture of 50 mL LB broth containing the appropriate antibiotic.

  • Incubate the starter culture overnight at 37°C with vigorous shaking (200-250 rpm).

  • Inoculate a larger production culture (e.g., 1 L of minimal medium in a 2.8 L baffled flask) with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Incubate the production culture at 30-37°C with shaking. Monitor cell growth by measuring OD600 periodically.

  • Induce gene expression for the this compound biosynthesis pathway at the mid-exponential phase of growth (OD600 ≈ 0.6-0.8) by adding the appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG), if applicable.

  • Continue the fermentation for 24-72 hours, depending on the production characteristics of the strain.

  • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet with a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5) to remove residual medium components.

  • The cell pellet can be stored at -80°C or used immediately for extraction.

Cell Lysis and Crude Extract Preparation

This protocol details the disruption of bacterial cells to release intracellular this compound.

Materials:

  • Bacterial cell pellet

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

  • Lysozyme (optional)

  • DNase I (optional)

  • High-pressure homogenizer, sonicator, or bead beater

  • High-speed centrifuge

Procedure:

  • Resuspend the cell pellet in 4 volumes of ice-cold lysis buffer (e.g., 4 mL of buffer per gram of wet cell weight).

  • (Optional) Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes to facilitate cell wall degradation.

  • Disrupt the cells using one of the following methods:

    • High-Pressure Homogenization: Pass the cell suspension through a high-pressure homogenizer (e.g., French press or microfluidizer) at 15,000-20,000 psi. Repeat for 2-3 cycles to ensure complete lysis.

    • Sonication: Sonicate the cell suspension on ice using a probe sonicator. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes to prevent overheating and protein denaturation.

    • Bead Beating: Add an equal volume of glass or ceramic beads (0.1-0.5 mm diameter) to the cell suspension and vortex vigorously for 5-10 minutes at 4°C.

  • (Optional) Add DNase I to a final concentration of 10 µg/mL to the lysate and incubate on ice for 15-20 minutes to reduce the viscosity caused by released genomic DNA.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which is the crude cell extract containing this compound.

Purification of this compound by Anion Exchange Chromatography

This protocol describes the primary purification step for this compound using a strong anion exchange resin.

Materials:

  • Clarified crude cell extract

  • Anion exchange column (e.g., prepacked with a quaternary ammonium-based strong anion exchange resin)

  • Chromatography system (e.g., FPLC or HPLC)

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 1 M NaCl)

  • 0.22 µm syringe filters

Procedure:

  • Equilibrate the anion exchange column with 5-10 column volumes (CVs) of Binding Buffer.

  • Adjust the pH of the clarified crude extract to match the Binding Buffer and filter it through a 0.22 µm filter to remove any remaining particulate matter.

  • Load the filtered extract onto the equilibrated column at a low flow rate to ensure efficient binding of this compound.

  • Wash the column with 5-10 CVs of Binding Buffer to remove unbound and weakly bound impurities.

  • Elute the bound this compound from the column using a linear gradient of 0-100% Elution Buffer over 10-20 CVs. Alternatively, a step elution with increasing concentrations of NaCl can be used.

  • Collect fractions throughout the elution process.

  • Analyze the fractions for the presence of this compound using a suitable analytical method (e.g., HPLC).

  • Pool the fractions containing pure this compound.

Quantitative Analysis of this compound by HPLC

This protocol provides a method for the quantification of this compound in collected fractions.

Materials:

  • This compound standard of known concentration

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water or a gradient with acetonitrile.

  • Samples from purification steps

Procedure:

  • Prepare a series of this compound standards of known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL) in the mobile phase.

  • Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a flow rate of 1 mL/min.

  • Set the UV detector to a wavelength of 210-220 nm.

  • Inject the this compound standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the samples from the different purification steps (appropriately diluted if necessary).

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

Quinate_Biosynthesis_Pathway cluster_glycolysis Glycolysis / PPP cluster_shikimate Shikimate Pathway Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP E4P Erythrose-4-phosphate Glucose->E4P DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate PEP->DAHP aroF/G/H E4P->DAHP DHQ 3-Dehydrothis compound DAHP->DHQ aroB This compound This compound DHQ->this compound yqhC (QDH) DHS 3-Dehydroshikimate DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE Aromatic_AA Aromatic Amino Acids Shikimate->Aromatic_AA ...

Caption: this compound biosynthesis pathway in engineered E. coli.

Extraction_Purification_Workflow Start Bacterial Culture (Engineered E. coli) Harvest Cell Harvest (Centrifugation) Start->Harvest Lysis Cell Lysis (High-Pressure Homogenization) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Anion_Exchange Anion Exchange Chromatography Clarification->Anion_Exchange Analysis Purity & Yield Analysis (HPLC) Anion_Exchange->Analysis Final_Product Purified this compound Analysis->Final_Product

Caption: Workflow for this compound extraction and purification.

Application Notes and Protocols for the Metabolic Engineering of the Quinate Pathway for Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinic acid is a versatile chiral molecule with significant industrial applications, serving as a key precursor in the synthesis of pharmaceuticals like oseltamivir (Tamiflu®), as well as finding use in the food and beverage industry as a flavor enhancer and preservative, and in the cosmetics industry for its antioxidant properties.[1][2][3] Traditionally extracted from plant sources, microbial fermentation offers a promising and sustainable alternative for the large-scale production of quinic acid. This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli to enhance the production of quinic acid from simple carbon sources like glucose.

The core strategy involves redirecting carbon flux from the central metabolism into the shikimate pathway and then specifically towards quinic acid. This is achieved by overexpressing key enzymes that drive the synthesis of quinic acid's precursors and its final conversion.

Metabolic Pathway and Engineering Strategy

The biosynthesis of quinic acid in E. coli branches off from the shikimate pathway. The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). DAHP is then converted to 3-dehydroquinate (DHQ), which is the immediate precursor to quinic acid. The enzyme shikimate dehydrogenase, encoded by the aroE gene, possesses this compound dehydrogenase activity and can convert DHQ to quinic acid.[4]

The primary metabolic engineering strategy focuses on:

  • Increasing the precursor supply: Overexpression of a feedback-resistant version of DAHP synthase (encoded by aroF or aroFm) to pull more carbon from the central metabolism into the shikimate pathway.[4]

  • Enhancing the final conversion step: Overexpression of shikimate dehydrogenase (encoded by aroE) to efficiently convert DHQ to quinic acid.

Quinate_Pathway_Engineering cluster_shikimate_pathway Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-dehydrothis compound (DHQ) DAHP->DHQ aroB DHS 3-dehydroshikimate (DHS) DHQ->DHS aroD This compound Quinic Acid DHQ->this compound aroE Shikimate Shikimate DHS->Shikimate aroF aroF/aroFm ↑ (DAHP synthase) aroF->DAHP Overexpression increases flux aroB aroB (DHQ synthase) aroD aroD (DHQ dehydratase) aroE aroE ↑ (Shikimate/Quinate Dehydrogenase) aroE->this compound

Figure 1: Engineered this compound Biosynthesis Pathway in E. coli.

Data Presentation

While extensive research has focused on minimizing quinic acid as a byproduct in shikimate production, there is limited published quantitative data on strains specifically engineered for high-titer quinic acid production. The following table provides an illustrative example of how fermentation data for engineered strains could be presented. The values are hypothetical and serve as a template for experimental data logging and comparison.

Strain IDGenotypeTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)
ControlWild-Type< 0.1< 0.01< 0.01
QA-01Control + pZE12-aroFm1.50.100.06
QA-02Control + pCS27-aroE2.10.140.09
QA-03 Control + pZE12-aroFm-aroE 5.8 0.25 0.24

Experimental Protocols

Protocol 1: Construction of Quinic Acid-Producing E. coli Strain

This protocol describes the construction of a plasmid for the co-expression of a feedback-resistant DAHP synthase (aroFm) and shikimate dehydrogenase (aroE) in E. coli.

Strain_Construction_Workflow start Start genomic_dna E. coli Genomic DNA Isolation start->genomic_dna pcr_aroFm PCR Amplification of aroFm genomic_dna->pcr_aroFm pcr_aroE PCR Amplification of aroE genomic_dna->pcr_aroE digest_genes Restriction Digest of PCR Products pcr_aroFm->digest_genes pcr_aroE->digest_genes ligation Ligation of Digested Genes and Vector digest_genes->ligation digest_vector Restriction Digest of pZE12 Vector digest_vector->ligation transformation Transformation into Competent E. coli ligation->transformation selection Selection on Antibiotic Plates transformation->selection verification Colony PCR and Sequence Verification selection->verification end End verification->end

Figure 2: Workflow for constructing a quinic acid-producing E. coli strain.

Materials:

  • E. coli DH5α (for cloning) and E. coli BL21(DE3) (for expression)

  • pZE12-luc vector (or other suitable expression vector)

  • LB medium and agar plates with appropriate antibiotics

  • Restriction enzymes (e.g., EcoRI, XbaI, SpeI, HindIII)

  • T4 DNA Ligase

  • High-fidelity DNA polymerase

  • DNA purification kits (PCR cleanup, gel extraction, plasmid miniprep)

  • Competent cells

  • Primers for aroFm and aroE amplification (with appropriate restriction sites)

Procedure:

  • Gene Amplification:

    • Isolate genomic DNA from E. coli.

    • Amplify the aroFm and aroE genes using PCR with high-fidelity polymerase. The primers should be designed to introduce desired restriction sites for cloning into the expression vector.

  • Vector and Insert Preparation:

    • Purify the PCR products using a PCR cleanup kit.

    • Perform a restriction digest on the purified PCR products and the pZE12 vector with the appropriate restriction enzymes.

    • Run the digested products on an agarose gel and purify the DNA fragments of the correct size using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the digested vector and aroFm and aroE inserts using T4 DNA Ligase. Incubate as recommended by the manufacturer.

  • Transformation:

    • Transform the ligation mixture into competent E. coli DH5α cells using a standard heat-shock protocol.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Screening and Verification:

    • Select several colonies and perform colony PCR to screen for the presence of the insert.

    • Inoculate positive colonies in liquid LB medium with antibiotic and grow overnight.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the correct insertion and sequence of the genes by restriction digest and Sanger sequencing.

  • Expression Strain Preparation:

    • Transform the verified plasmid into the expression host, E. coli BL21(DE3).

Protocol 2: Fed-Batch Fermentation for Quinic Acid Production

This protocol outlines a general fed-batch fermentation process for high-density cultivation of the engineered E. coli strain and production of quinic acid.

Fed_Batch_Workflow inoculum_prep Inoculum Preparation (Shake Flask Culture) inoculation Inoculation of Bioreactor inoculum_prep->inoculation bioreactor_prep Bioreactor Sterilization and Media Preparation bioreactor_prep->inoculation batch_phase Batch Phase (Growth on initial glucose) inoculation->batch_phase fed_batch_phase Fed-Batch Phase (Controlled glucose feeding) batch_phase->fed_batch_phase induction Induction of Gene Expression (e.g., with IPTG) fed_batch_phase->induction production_phase Production Phase (Quinic acid accumulation) induction->production_phase sampling Periodic Sampling (OD600, Glucose, Quinic Acid) production_phase->sampling harvest Harvest production_phase->harvest sampling->production_phase

Figure 3: Workflow for fed-batch fermentation of quinic acid.

Materials:

  • 5 L bioreactor

  • Engineered E. coli strain

  • Defined fermentation medium (e.g., M9 minimal medium with trace elements)

  • Glucose feed solution (e.g., 50% w/v)

  • Inducer (e.g., IPTG)

  • Ammonia solution (for pH control)

  • Antifoam agent

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered strain into 50 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 500 mL of defined fermentation medium in a 2 L shake flask. Grow at 37°C until the OD600 reaches 4-6.

  • Bioreactor Setup:

    • Prepare and sterilize the 5 L bioreactor containing 3 L of defined fermentation medium.

  • Fermentation:

    • Inoculate the bioreactor with the seed culture.

    • Batch Phase: Allow the culture to grow at 37°C, maintaining a pH of 7.0 (controlled by automatic addition of ammonia) and dissolved oxygen (DO) above 20% (by controlling agitation and airflow).

    • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), start the glucose feed to maintain a constant, growth-limiting glucose concentration.

    • Induction: When the OD600 reaches approximately 20-30, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Production Phase: Continue the fed-batch fermentation for 48-72 hours, maintaining the setpoints for temperature, pH, and DO.

  • Sampling:

    • Take samples periodically to measure cell density (OD600), and analyze the supernatant for glucose and quinic acid concentrations.

  • Harvest:

    • At the end of the fermentation, harvest the culture broth. Separate the cells from the supernatant by centrifugation. The supernatant is used for quinic acid analysis and purification.

Protocol 3: Quantification of Quinic Acid by HPLC

This protocol describes a method for the quantification of quinic acid in fermentation broth supernatant using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Quinic acid standard

  • Mobile phase: e.g., 20 mM phosphate buffer, pH 2.5

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

    • Dilute the sample with the mobile phase if the quinic acid concentration is expected to be high.

  • Standard Curve Preparation:

    • Prepare a stock solution of quinic acid of known concentration.

    • Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 0.1, 0.5, 1, 2, 5 g/L).

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with the mobile phase.

    • Set the flow rate (e.g., 0.8 mL/min) and the UV detection wavelength (e.g., 210 nm).

    • Inject the standards and the prepared samples.

  • Data Analysis:

    • Integrate the peak corresponding to quinic acid in the chromatograms.

    • Generate a standard curve by plotting the peak area versus the concentration of the quinic acid standards.

    • Determine the concentration of quinic acid in the samples by interpolating their peak areas on the standard curve.

Industrial Applications of Quinic Acid

Quinic acid's unique chemical structure makes it a valuable building block for various industrial products:

  • Pharmaceuticals: It is a crucial chiral starting material for the synthesis of complex pharmaceuticals, most notably the antiviral drug oseltamivir (Tamiflu®). Its derivatives also show potential as antimicrobial and anticancer agents.

  • Food and Beverage: Quinic acid is used as a food additive to impart a tart flavor and can also act as a natural preservative.

  • Cosmetics: Due to its antioxidant properties, quinic acid and its derivatives are incorporated into skincare products to protect against oxidative stress.

  • Agriculture: It can be used as a plant growth regulator.

The metabolic engineering of E. coli provides a promising platform for the sustainable and scalable production of quinic acid. By overexpressing key enzymes in the shikimate pathway, it is possible to channel carbon flux towards the synthesis of this valuable chemical. The protocols provided herein offer a framework for the development and optimization of quinic acid-producing microbial cell factories. Further research and process optimization are needed to achieve industrially relevant titers, yields, and productivities.

References

Quinate: A Versatile Chiral Pool for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Quinic acid, a naturally abundant and inexpensive cyclitol, serves as an excellent starting material in asymmetric synthesis. Its rigid, poly-functionalized cyclohexane framework, embedded with multiple stereocenters, provides a valuable chiral scaffold for the construction of complex and stereochemically defined molecules. This document provides an overview of the application of quinate as a chiral pool, along with detailed protocols for the preparation of key chiral building blocks and their subsequent transformations in the synthesis of bioactive compounds. The inherent chirality of quinic acid allows for the synthesis of enantiomerically pure target molecules, a critical aspect in drug discovery and development.

The Chiral Pool Concept: From Nature to Enantiopure Molecules

The use of naturally occurring chiral molecules, such as (-)-quinic acid, as starting materials in enantioselective synthesis is a powerful strategy known as the "chiral pool" approach. This method leverages the existing stereocenters of the natural product to control the stereochemistry of the final synthetic target. The logical flow of this approach is depicted in the diagram below.

Chiral_Pool_Concept cluster_0 Natural Source cluster_1 Chiral Building Blocks cluster_2 Asymmetric Transformations cluster_3 Target Molecules (-)-Quinic Acid (-)-Quinic Acid Chiral Enones Chiral Enones (-)-Quinic Acid->Chiral Enones Chemical Modification α-Iodoenones α-Iodoenones Chiral Enones->α-Iodoenones Iodination Diastereoselective Reductions Diastereoselective Reductions Chiral Enones->Diastereoselective Reductions Coupling Reactions Coupling Reactions α-Iodoenones->Coupling Reactions Cyclization Reactions Cyclization Reactions Diastereoselective Reductions->Cyclization Reactions Coupling Reactions->Cyclization Reactions Natural Products Natural Products Cyclization Reactions->Natural Products Pharmaceuticals Pharmaceuticals Cyclization Reactions->Pharmaceuticals

Fig. 1: The chiral pool approach using (-)-quinic acid.

Key Chiral Building Blocks from (-)-Quinic Acid

The strategic conversion of (-)-quinic acid into versatile chiral intermediates is the cornerstone of its application. Among the most valuable synthons are chiral enones and α-iodoenones. These building blocks contain functionalities that allow for a wide range of stereocontrolled transformations.

Preparation of Chiral Enone from (-)-Quinic Acid

A key chiral enone can be prepared in a five-step sequence from (-)-quinic acid. This intermediate is a versatile precursor for various synthetic routes.[1]

Experimental Protocol:

A detailed experimental protocol for the multi-step synthesis of the chiral enone from (-)-quinic acid is often proprietary or published within specific research articles. However, a general outline of the transformation is as follows:

  • Protection of Diols: The cis-diols of quinic acid are selectively protected, often as an acetonide.

  • Lactonization: The carboxylic acid and the remaining hydroxyl group are induced to form a lactone.

  • Elimination: A dehydration reaction is performed to introduce the double bond, forming the enone system.

  • Functional Group Manipulation: Further steps may be required to install the desired functionalities on the cyclohexane ring.

The overall yield for such a sequence can be in the range of 40-50%.

Preparation of α-Iodoenone

The chiral enone can be further functionalized to the corresponding α-iodoenone, which is a valuable substrate for cross-coupling reactions.[2]

Experimental Protocol:

The iodination of the enone is a critical step for introducing a handle for subsequent carbon-carbon bond formation.

  • Iodination Reaction: The chiral enone is treated with an iodine source, such as iodine, in the presence of a base.

  • Purification: The resulting α-iodoenone is purified using standard techniques like column chromatography.

Asymmetric Transformations Using this compound-Derived Building Blocks

The chiral building blocks derived from (-)-quinic acid can be employed in a variety of stereoselective reactions to construct complex molecular architectures.

Diastereoselective Reduction of a Chiral Ketone

The stereoselective reduction of a ketone derived from a this compound-based intermediate is a crucial step in controlling the stereochemistry of the final product.

Experimental Protocol:

A general procedure for the diastereoselective reduction of a cyclohexanone derivative is as follows:

  • Dissolution: The ketone is dissolved in a suitable solvent (e.g., methanol, ethanol).

  • Cooling: The solution is cooled to a low temperature (e.g., -78 °C) to enhance diastereoselectivity.

  • Addition of Reducing Agent: A reducing agent, such as sodium borohydride, is added portion-wise.

  • Quenching and Work-up: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution) and the product is extracted with an organic solvent.

  • Purification: The product is purified by column chromatography.

ReactionSubstrateReducing AgentDiastereomeric Ratio (dr)Yield (%)
Ketone ReductionThis compound-derived cyclohexanoneNaBH4/CeCl3>95:5~90%
Stille Cross-Coupling Reaction

The Stille coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. α-Iodoenones derived from quinic acid are excellent substrates for this reaction, allowing for the introduction of various organic fragments.[1]

Experimental Protocol:

A typical Stille coupling protocol involves the following steps:

  • Reaction Setup: The α-iodoenone, an organostannane reagent, a palladium catalyst (e.g., Pd(PPh₃)₄), and a ligand are combined in an appropriate solvent (e.g., toluene, DMF) under an inert atmosphere.

  • Heating: The reaction mixture is heated to a temperature that promotes the catalytic cycle (typically 80-110 °C).

  • Monitoring: The progress of the reaction is monitored by techniques such as TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is worked up to remove the tin byproducts and the desired coupled product is purified by column chromatography.

Substrate 1 (from this compound)Substrate 2 (Organostannane)CatalystProductYield (%)
α-IodoenoneVinyltributyltinPd(PPh₃)₄Dienone70-85%

Application in the Total Synthesis of Natural Products

The utility of (-)-quinic acid as a chiral pool is exemplified in the total synthesis of several complex natural products.

Total Synthesis of (-)-Brunsvigine and (-)-Manthine

The Amaryllidaceae alkaloids (-)-brunsvigine and (-)-manthine have been synthesized enantioselectively starting from (-)-quinic acid.[2] The synthetic strategy relies on the conversion of quinic acid to a key chiral enone, followed by a series of stereocontrolled transformations including a stereoselective reduction and an anionic cyclization.[2]

Synthesis of (±)-Epibatidine

Epibatidine, a potent analgesic, has also been synthesized using intermediates derived from quinic acid. The synthesis highlights the utility of this compound-derived building blocks in constructing the 7-azabicyclo[2.2.1]heptane core of the molecule.

The following diagram illustrates a generalized experimental workflow for the synthesis of a natural product starting from (-)-quinic acid.

Experimental_Workflow Start (-)-Quinic Acid Step1 Protection & Lactonization Start->Step1 Intermediate1 Protected Lactone Step1->Intermediate1 Step2 Elimination Intermediate1->Step2 Intermediate2 Chiral Enone Step2->Intermediate2 Step3 Stereoselective Reduction Intermediate2->Step3 Intermediate3 Chiral Allylic Alcohol Step3->Intermediate3 Step4 Coupling Reaction Intermediate3->Step4 Intermediate4 Coupled Product Step4->Intermediate4 Step5 Cyclization Intermediate4->Step5 FinalProduct Target Natural Product Step5->FinalProduct

References

Application Notes and Protocol for the Enzymatic Assay of Quinate Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinate dehydrogenase (EC 1.1.1.24) is an oxidoreductase that plays a crucial role in the metabolism of aromatic compounds in various organisms, including bacteria, fungi, and plants.[1][2] It catalyzes the reversible, NAD⁺-dependent oxidation of L-quinate to 3-dehydrothis compound, a key step in the shikimate pathway which is essential for the biosynthesis of aromatic amino acids.[2][3] The absence of this pathway in animals makes its enzymes, including this compound dehydrogenase, potential targets for the development of novel antimicrobial agents. This document provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of this compound dehydrogenase.

The assay is based on monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH during the oxidation of L-quinate. This method is suitable for kinetic studies, inhibitor screening, and determining the purity and activity of enzyme preparations.

Principle of the Assay

The enzymatic reaction catalyzed by this compound dehydrogenase is as follows:

L-Quinate + NAD⁺ ⇌ 3-Dehydrothis compound + NADH + H⁺

The rate of the reaction is determined by measuring the rate of NADH formation. NADH has a characteristic absorbance maximum at 340 nm (with a molar extinction coefficient of 6220 M⁻¹cm⁻¹), whereas NAD⁺ does not absorb light at this wavelength. Therefore, the increase in absorbance at 340 nm is directly proportional to the enzymatic activity.

Data Presentation

Quantitative Data Summary

The following table summarizes the kinetic parameters and optimal conditions for this compound dehydrogenase from various sources.

OrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)Optimal pHReference
Corynebacterium glutamicumThis compound2.37104.429.0-9.5[4]
Shikimate53.88214.0910.0-10.5
NAD⁺ (with this compound)0.28223.069.0-9.5
NAD⁺ (with Shikimate)0.46205.7810.0-10.5
Corynebacterium glutamicum (at pH 7.5)This compound1.5651.957.5
Shikimate10.1631.507.5

Experimental Protocols

Materials and Reagents
  • This compound Dehydrogenase: Purified or as a component of a cell-free extract.

  • L-Quinic Acid (Substrate): Prepare a 100 mM stock solution in ultrapure water. Store at -20°C.

  • β-Nicotinamide Adenine Dinucleotide (NAD⁺) (Cofactor): Prepare a 50 mM stock solution in ultrapure water. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Assay Buffer: 100 mM Glycine-NaOH buffer, pH 9.5. To prepare, dissolve glycine in ultrapure water to a final concentration of 100 mM and adjust the pH to 9.5 with 5 M NaOH. Store at 4°C. Note: The optimal pH can vary depending on the enzyme source; therefore, it is advisable to determine the optimal pH for the specific enzyme being studied.

  • Spectrophotometer: Capable of measuring absorbance at 340 nm, preferably with temperature control.

  • Cuvettes: UV-transparent cuvettes with a 1 cm path length.

Assay Procedure
  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a 1.5 mL microcentrifuge tube by adding the following components in the order listed. Prepare a master mix for multiple reactions to ensure consistency. The final volume of the assay is 1 mL.

ReagentVolume (µL) for 1 mL assayFinal Concentration
Ultrapure WaterVariable-
Assay Buffer (100 mM, pH 9.5)85085 mM
L-Quinate Stock (100 mM)505 mM
NAD⁺ Stock (50 mM)201 mM
Enzyme SolutionVariable (e.g., 10-50 µL)As required
Total Volume 1000
  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 340 nm.

    • Set the temperature to the desired value (e.g., 25°C or 30°C). Allow the instrument to equilibrate.

  • Assay Measurement:

    • To a cuvette, add all the components of the reaction mixture except the enzyme.

    • Place the cuvette in the spectrophotometer and let it incubate for 3-5 minutes to reach the desired temperature.

    • Blank the spectrophotometer with this mixture.

    • Initiate the reaction by adding the enzyme solution to the cuvette.

    • Mix gently by inverting the cuvette with a piece of parafilm or by gentle pipetting.

    • Immediately start recording the absorbance at 340 nm for 3-5 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).

  • Control Reactions:

    • No-Substrate Control: Perform a reaction without L-quinate to check for any background NADH production.

    • No-Enzyme Control: Perform a reaction without the enzyme to ensure that the increase in absorbance is enzyme-dependent.

Data Analysis
  • Calculate the Rate of Reaction (ΔA₃₄₀/min):

    • Plot the absorbance at 340 nm versus time.

    • Determine the initial linear portion of the curve and calculate the slope, which represents the rate of change in absorbance per minute (ΔA₃₄₀/min).

  • Calculate Enzyme Activity:

    • Use the Beer-Lambert law to calculate the enzyme activity in Units/mL. One unit (U) of this compound dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.

    Activity (U/mL) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

    Where:

    • ΔA₃₄₀/min is the rate of absorbance change at 340 nm per minute.

    • Total Assay Volume is 1 mL.

    • ε (Molar extinction coefficient of NADH) is 6.22 mM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹).

    • Path Length is 1 cm.

    • Enzyme Volume is the volume of the enzyme solution added to the assay in mL.

Mandatory Visualizations

Signaling Pathway of this compound Dehydrogenase Reaction

Quinate_Dehydrogenase_Reaction This compound L-Quinate sub This compound->sub NAD NAD+ NAD->sub Enzyme This compound Dehydrogenase prod Enzyme->prod Products Dehydrothis compound 3-Dehydrothis compound NADH NADH H H+ sub->Enzyme Substrates prod->Dehydrothis compound prod->NADH prod->H

Caption: Enzymatic conversion of L-quinate to 3-dehydrothis compound.

Experimental Workflow for this compound Dehydrogenase Assay

Assay_Workflow A Prepare Reagents (Buffer, Substrate, Cofactor) C Prepare Reaction Mixture (Buffer, this compound, NAD+) A->C B Set up Spectrophotometer (340 nm, 25-30°C) D Equilibrate and Blank B->D C->D E Initiate Reaction with Enzyme D->E F Monitor Absorbance Change at 340 nm E->F G Calculate Enzyme Activity F->G

Caption: Spectrophotometric assay workflow for this compound dehydrogenase.

Logical Relationship for Calculating Enzyme Activity

Activity_Calculation Rate Rate of Absorbance Change (ΔA₃₄₀/min) Activity Enzyme Activity (U/mL) Rate->Activity Calculate using BeerLambert Beer-Lambert Law A = εcl BeerLambert->Activity Constants Constants: - Molar Extinction Coefficient (ε) - Path Length (l) Constants->BeerLambert

Caption: Calculation of enzyme activity from spectrophotometric data.

References

Application Notes & Protocols: NMR Spectroscopy for the Structural Analysis of Quinate Esters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for the structural elucidation of organic molecules, including quinate esters and their derivatives.[1][2] Quinic acid, a cyclohexanecarboxylic acid, is a chiral synthon and a key component of many biologically active natural products, such as chlorogenic acid.[3][4] Its esters are of significant interest in pharmaceutical and nutraceutical research. NMR provides detailed information about the molecular structure, including connectivity, stereochemistry, and conformation, which is crucial for understanding their biological activity and for quality control.[5]

This document provides a comprehensive guide to using NMR spectroscopy for the structural analysis of this compound esters, covering sample preparation, experimental protocols for various 1D and 2D NMR techniques, and data interpretation.

Experimental Workflow for Structural Elucidation

The structural analysis of a this compound ester by NMR follows a logical progression of experiments. Each experiment provides a piece of the puzzle, and together they allow for the complete assignment of the structure.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Determination cluster_quant Quantitative Analysis (Optional) Prep Isolate & Purify this compound Ester Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, MeOD, DMSO-d6) Prep->Dissolve H1 ¹H NMR (Proton Count & Environment) Dissolve->H1 C13 ¹³C NMR / DEPT (Carbon Count & Type) H1->C13 COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC NOESY ¹H-¹H NOESY/ROESY (Through-Space Proximity / Stereochemistry) HMBC->NOESY Assign Assign Signals NOESY->Assign Structure Propose Structure Assign->Structure Stereo Determine Stereochemistry Structure->Stereo Final Final Structure Confirmation Stereo->Final qNMR qNMR (Purity/Potency Assay) Final->qNMR

Figure 1: General experimental workflow for NMR structural elucidation.

Protocols

Sample Preparation

High-quality NMR spectra depend critically on proper sample preparation. The goal is to create a dilute, homogeneous solution free of particulate matter.

Materials:

  • Purified this compound ester sample

  • High-quality NMR tubes (e.g., Wilmad, Norell)

  • Deuterated NMR solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆)

  • Glass Pasteur pipette and cotton wool or a syringe filter

  • Vortex mixer

Protocol:

  • Weigh the Sample: Accurately weigh 1-10 mg of the purified this compound ester for ¹H NMR and 10-50 mg for ¹³C NMR into a clean, dry vial.

  • Select Solvent: Choose a deuterated solvent that completely dissolves the sample. The choice of solvent can affect chemical shifts.

  • Dissolution: Add 0.5-0.6 mL of the deuterated solvent to the vial. This volume corresponds to a solution height of approximately 4-5 cm in a standard 5 mm NMR tube.

  • Homogenize: Gently vortex the sample to ensure complete dissolution and homogeneity.

  • Filter: If any solid particles are present, filter the solution into the NMR tube. This can be done by passing the solution through a small plug of cotton wool tightly packed into a Pasteur pipette or by using a syringe filter.

  • Transfer: Carefully transfer the clear solution into the NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean.

NMR Data Acquisition

The following are general starting parameters for acquiring high-quality spectra on a 400 or 500 MHz spectrometer. These may need to be optimized depending on the sample concentration and the specific instrument.

Table 1: Recommended NMR Acquisition Parameters for this compound Esters

Parameter¹H NMR¹³C NMRNotes
Pulse Program Standard 1-pulse (e.g., zg30)Proton-decoupled (e.g., zgpg30)Use a 30° pulse angle for ¹³C to allow for faster repetition rates.
Spectral Width (SW) ~12 ppm~220 ppmEnsure all expected signals are within the spectral window.
Acquisition Time (AQ) 2-4 s1-2 sA longer acquisition time provides better resolution.
Relaxation Delay (D1) 1-5 s2 sFor quantitative ¹H NMR, D1 should be at least 5 times the longest T₁ relaxation time.
Number of Scans (NS) 8-641024 or moreAdjust based on sample concentration to achieve adequate signal-to-noise (S/N). ¹³C is much less sensitive than ¹H.
Temperature 298 K (25 °C)298 K (25 °C)Maintain a constant temperature for reproducibility.

Data Interpretation: A Step-by-Step Guide

The structural elucidation of a this compound ester is a deductive process that combines information from multiple NMR experiments.

G H1 ¹H NMR - Chemical Shifts - Integration (Proton Ratios) - Multiplicity (n+1 rule) COSY ¹H-¹H COSY Identifies ¹J(H,H) Spin Systems H1->COSY C13 ¹³C NMR / DEPT - Number of Carbons - Chemical Shifts - Carbon Types (CH, CH₂, CH₃, Cq) HSQC ¹H-¹³C HSQC Correlates each Proton to its directly attached Carbon C13->HSQC Fragments Assemble Spin System Fragments COSY->Fragments HSQC->Fragments HMBC ¹H-¹³C HMBC Correlates Protons to Carbons 2-3 bonds away Connectivity Connect Fragments & Functional Groups HMBC->Connectivity NOESY ¹H-¹H NOESY Correlates Protons close in space (<5 Å) Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->HMBC Connectivity->NOESY Structure Final Structure Stereochem->Structure

Figure 2: Logical relationships in NMR data interpretation.
Analysis of 1D Spectra (¹H and ¹³C)

  • ¹H NMR: Provides the initial overview.

    • Chemical Shift (δ): Protons in different electronic environments resonate at different frequencies. Protons on the this compound ring typically appear between 1.5-4.5 ppm, while those of the ester group (e.g., a methyl ester) will have characteristic shifts.

    • Integration: The area under each peak is proportional to the number of protons it represents, giving the relative ratio of protons in the molecule.

    • Multiplicity (Splitting): Spin-spin coupling causes signals to split, following the n+1 rule, revealing the number of neighboring protons.

  • ¹³C NMR: Complements the ¹H spectrum.

    • Chemical Shift (δ): Provides the number of unique carbon atoms. The carbonyl carbon of the ester is highly deshielded (>170 ppm), while the carbons of the cyclohexane ring appear between 35-80 ppm.

    • DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups, and by inference, quaternary carbons.

Analysis of 2D Spectra
  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). It is essential for tracing the proton connectivity around the this compound ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). It is crucial for connecting different spin systems, identifying quaternary carbons, and confirming the position of the ester group on the this compound core. For example, a correlation from the protons of the ester's alkyl group (e.g., -OCH₃) to the carbonyl carbon (C=O) of the this compound moiety confirms the ester linkage.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. It is the primary tool for determining the relative stereochemistry of the substituents on the this compound ring by observing which protons are on the same face of the ring.

Representative NMR Data for this compound Esters

The chemical shifts of a this compound ester are based on the quinic acid core, with modifications primarily at the esterified carboxyl group and the hydroxyl-bearing carbons. The following table provides typical chemical shift ranges for a generic this compound ester in a common NMR solvent like MeOD or DMSO-d₆.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a this compound Ester

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (from Proton at Position)
This compound Core
1-OH-76 - 78 (Cq)H-2, H-6 → C-1; H-3, H-5 → C-1
21.8 - 2.2 (m, 2H)37 - 40 (CH₂)H-2 → C-1, C-3, C-6
33.8 - 4.2 (m, 1H)70 - 74 (CH)H-3 → C-1, C-2, C-4, C-5
43.4 - 3.8 (m, 1H)72 - 75 (CH)H-4 → C-2, C-3, C-5, C-6
54.0 - 4.4 (m, 1H)69 - 72 (CH)H-5 → C-1, C-3, C-4, C-6
61.9 - 2.3 (m, 2H)38 - 41 (CH₂)H-6 → C-1, C-2, C-5
7 (C=O)-175 - 178 (Cq)H-2, H-6 → C-7
Ester Group (R)
e.g., -OCH₃3.6 - 3.8 (s, 3H)51 - 53 (CH₃)H-(OCH₃) → C-7
e.g., -OCH₂CH₃4.0 - 4.2 (q, 2H)60 - 62 (CH₂)H-(OCH₂) → C-7
e.g., -OCH₂CH₃1.1 - 1.3 (t, 3H)14 - 16 (CH₃)H-(CH₃) → C-(OCH₂)
(Note: Chemical shifts are approximate and can vary based on solvent, concentration, and other substituents.)

Quantitative NMR (qNMR) for Purity and Potency

Beyond structural elucidation, NMR can be used for precise quantitative analysis. The principle of qNMR is that the integral of an NMR signal is directly proportional to the molar concentration of the analyte. This allows for the determination of purity or concentration without the need for a specific reference standard of the analyte itself.

Protocol for qNMR:

  • Select Internal Standard (IS): Choose a high-purity internal standard that is stable, does not react with the sample, and has at least one sharp signal that is well-resolved from all analyte signals. Common standards include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene.

  • Sample Preparation:

    • Accurately weigh the this compound ester sample (analyte, A).

    • Accurately weigh the internal standard (IS).

    • Dissolve both in a known volume of deuterated solvent in the same NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This is critical and requires specific parameters:

      • Full Relaxation: The relaxation delay (D1) must be at least 5 times the longest T₁ of any proton being integrated (both analyte and IS). A D1 of 30 seconds is often a safe starting point.

      • 90° Pulse Angle: Use a calibrated 90° pulse to ensure maximum and uniform excitation.

      • Sufficient S/N: Ensure a high signal-to-noise ratio (>150:1) for accurate integration.

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal for the analyte (Int_A) and a signal for the internal standard (Int_IS).

    • Calculate the purity of the analyte using the following formula:

    Purity_A (%) = (Int_A / N_A) * (N_IS / Int_IS) * (MW_A / MW_IS) * (m_IS / m_A) * Purity_IS (%)

    Where:

    • Int: Integral value

    • N: Number of protons giving rise to the integrated signal

    • MW: Molecular weight

    • m: mass

    • Purity_IS: Purity of the internal standard

Table 3: Example Data for qNMR Calculation

ParameterAnalyte (Methyl this compound)Internal Standard (Maleic Acid)
Mass (m)10.5 mg5.2 mg
Molecular Weight (MW)206.18 g/mol 116.07 g/mol
Purity (P)Unknown99.9%
Selected Signal (¹H)-OCH₃ (s)=CH (s)
Number of Protons (N)32
Integral (Int)1.501.00

References

Application Notes and Protocols for Real-Time Quinate Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing a biosensor for the real-time monitoring of quinate. This technology is particularly relevant for applications in metabolic engineering, drug discovery, and bioprocess optimization where this compound concentrations are a critical parameter. Two distinct biosensor designs are presented: an enzyme-based electrochemical biosensor for direct this compound quantification and a transcription factor-based biosensor for high-throughput screening applications.

I. Enzyme-Based Electrochemical Biosensor for Direct this compound Monitoring

This biosensor offers a robust and sensitive method for the quantitative, real-time measurement of this compound in aqueous samples. The principle relies on the enzymatic oxidation of this compound by this compound dehydrogenase (QDH), which generates an electrical signal proportional to the this compound concentration.

Signaling Pathway

The enzymatic reaction at the core of this biosensor involves the NAD(P)+-dependent oxidation of L-quinate to 3-dehydrothis compound, catalyzed by L-quinate:NAD(P)+ 3-oxidoreductase (this compound Dehydrogenase). The resulting production of NAD(P)H is then detected electrochemically.

cluster_enzyme This compound Dehydrogenase (QDH) This compound L-Quinate Dehydrothis compound 3-Dehydrothis compound This compound->Dehydrothis compound QDH NADP NAD(P)+ NADPH NAD(P)H NADP->NADPH Reduction Electrode Electrode Surface NADPH->Electrode Oxidation Current Amperometric Signal Electrode->Current

Figure 1: Enzymatic detection of this compound.

Experimental Workflow

The development and operation of the enzyme-based biosensor follow a systematic workflow from enzyme immobilization to electrochemical detection and data analysis.

A 1. This compound Dehydrogenase (QDH) Immobilization B 2. Electrode Assembly A->B C 3. Electrochemical Cell Setup B->C D 4. Amperometric Measurement C->D E 5. Data Acquisition and Analysis D->E F Real-time this compound Concentration E->F

Figure 2: Workflow for enzyme-based biosensor.

Quantitative Data Summary

The performance of the this compound biosensor is projected based on the kinetic properties of this compound Dehydrogenase from Corynebacterium glutamicum and typical performance of analogous dehydrogenase-based organic acid biosensors.[1][2][3][4][5]

ParameterExpected ValueReference
Enzyme Kinetics (QDH)
KM for this compound2.37 mM
VmaxVariable (dependent on enzyme prep)
Biosensor Performance
Linear Detection Range10 µM - 1 mM
Limit of Detection (LOD)~1 µM
Sensitivity1-10 µA mM-1 cm-2
Response Time< 60 seconds
Operating pH7.0 - 8.5
Operating Temperature25 - 37 °C

Experimental Protocols

Protocol 1: Immobilization of this compound Dehydrogenase in Calcium Alginate

This protocol details the entrapment of this compound Dehydrogenase (QDH) within a calcium alginate gel matrix on an electrode surface.

  • Preparation of Sodium Alginate Solution: Prepare a 2% (w/v) solution of sodium alginate in 50 mM Tris-HCl buffer (pH 7.5). Stir gently until fully dissolved.

  • Enzyme Mixture Preparation: In a separate microcentrifuge tube, mix a solution of this compound Dehydrogenase (e.g., from Corynebacterium glutamicum) with the sodium alginate solution to a final enzyme concentration of 1-5 mg/mL.

  • Electrode Coating: Carefully apply a small volume (e.g., 5-10 µL) of the enzyme-alginate mixture onto the active surface of a screen-printed carbon electrode or glassy carbon electrode.

  • Cross-linking: Immediately immerse the coated electrode in a 2% (w/v) calcium chloride solution for 30 minutes at 4°C. This will induce the formation of a stable calcium alginate gel, entrapping the enzyme.

  • Washing and Storage: Gently wash the electrode with Tris-HCl buffer to remove any unbound enzyme and excess calcium chloride. Store the enzyme-immobilized electrode at 4°C in buffer when not in use.

Protocol 2: Amperometric Detection of this compound

This protocol describes the electrochemical measurement of this compound using the prepared QDH-modified electrode.

  • Electrochemical Setup: Connect the QDH-modified working electrode, a Ag/AgCl reference electrode, and a platinum counter electrode to a potentiostat.

  • Electrolyte Solution: Fill the electrochemical cell with a stirred solution of 0.1 M phosphate buffer (pH 7.5) containing 1 mM NAD(P)+.

  • Potential Application: Apply a constant potential of +0.4 V (vs. Ag/AgCl) to the working electrode and allow the background current to stabilize.

  • This compound Addition: Introduce known concentrations of this compound standard solutions or the sample into the electrochemical cell.

  • Signal Measurement: Record the change in current as a function of time. The steady-state current increase is proportional to the this compound concentration.

  • Calibration Curve: Generate a calibration curve by plotting the steady-state current response against the corresponding this compound concentration. Use this curve to determine the this compound concentration in unknown samples.

II. Transcription Factor-Based Biosensor for High-Throughput Screening

This biosensor design is ideal for the high-throughput screening of microbial libraries for enhanced this compound production or consumption. It utilizes a biological signaling cascade where the presence of a target molecule induces the expression of a reporter protein. While a direct this compound-binding transcription factor is not yet well-characterized, an indirect approach using the PcaU transcription factor from Acinetobacter sp. can be employed. PcaU is responsive to protocatechuate, a downstream metabolite in the this compound degradation pathway.

Signaling Pathway

In this system, this compound is first converted to protocatechuate by the host organism's metabolic pathway. Protocatechuate then binds to the PcaU transcriptional regulator, which in turn activates the expression of a reporter gene (e.g., Green Fluorescent Protein, GFP) from the pcaI promoter.

This compound This compound Protocatechuate Protocatechuate This compound->Protocatechuate Metabolic Conversion PcaU PcaU Transcription Factor Protocatechuate->PcaU Binds to pcaI_promoter pcaI Promoter PcaU->pcaI_promoter Activates GFP GFP Reporter Gene pcaI_promoter->GFP Drives Expression of Fluorescence Fluorescent Signal GFP->Fluorescence

Figure 3: Indirect this compound detection pathway.

Experimental Workflow

The construction and application of the transcription factor-based biosensor involve genetic engineering and fluorescence-based screening.

A 1. Biosensor Plasmid Construction B 2. Transformation into Host Strain A->B C 3. Cultivation and Induction B->C D 4. Fluorescence Measurement (Flow Cytometry/Plate Reader) C->D E 5. Identification of High-Producing Strains D->E

Figure 4: Workflow for TF-based biosensor.

Quantitative Data Summary

The performance of a transcription factor-based biosensor is characterized by its dynamic range, sensitivity, and operational range. The following are expected performance metrics based on similar biosensor systems.

ParameterExpected Performance
Operational Range Dependent on host metabolism and PcaU sensitivity to protocatechuate
Dynamic Range 2 to 100-fold change in fluorescence
Sensitivity Low micromolar to millimolar range of the inducer (protocatechuate)
Response Time Hours (requires transcription and translation)

Experimental Protocols

Protocol 3: Construction of a PcaU-Based Biosensor Plasmid

This protocol outlines the assembly of a genetic circuit for the indirect detection of this compound.

  • Gene Synthesis: Synthesize the gene encoding the PcaU transcription factor from Acinetobacter sp. strain ADP1 and the pcaI promoter sequence.

  • Vector Backbone: Choose a suitable expression vector with a compatible origin of replication for the host organism (e.g., E. coli) and a selectable marker.

  • Cloning:

    • Clone the PcaU gene under the control of a constitutive promoter.

    • Clone a reporter gene, such as Green Fluorescent Protein (GFP), under the control of the pcaI promoter.

  • Verification: Verify the sequence of the final plasmid construct by Sanger sequencing.

Protocol 4: High-Throughput Screening of this compound Production

This protocol describes the use of the PcaU-based biosensor for screening a library of microbial mutants for altered this compound metabolism.

  • Library Generation: Generate a mutant library of the desired production strain using methods such as random mutagenesis (e.g., UV or chemical mutagens) or targeted genetic engineering (e.g., CRISPR-Cas9).

  • Transformation: Transform the PcaU-based biosensor plasmid into the generated mutant library.

  • Cultivation: Grow the transformed library in a suitable liquid medium in a multi-well plate format.

  • Induction and Growth: Incubate the cultures under conditions that promote this compound production.

  • Fluorescence Measurement: After a suitable incubation period, measure the fluorescence of each culture using a plate reader or analyze individual cells using a flow cytometer.

  • Hit Identification: Identify "hits" as the cultures or cells exhibiting significantly higher or lower fluorescence compared to the control strain, indicating altered this compound metabolism.

  • Validation: Isolate the hit strains and validate their this compound production or consumption phenotype using a quantitative analytical method such as HPLC or the enzyme-based electrochemical biosensor described in Section I.

References

Application Note and Protocol for Solid-Phase Extraction of Quinate from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinic acid (quinate) is a cyclic polyol and a key chiral intermediate in the biosynthesis of aromatic compounds in plants and microorganisms. Its presence and concentration in various biological matrices, such as plasma, urine, and plant extracts, are of significant interest in metabolic research, biomarker discovery, and the development of pharmaceuticals. The complexity of these matrices necessitates a robust sample preparation method to isolate this compound from interfering substances prior to analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). Solid-phase extraction (SPE) offers a selective and efficient means of sample cleanup and concentration. This document provides a detailed protocol for the solid-phase extraction of this compound from complex matrices using both anion-exchange and reversed-phase SPE methods.

Data Presentation

Quantitative data from solid-phase extraction is crucial for method validation and ensuring accurate analytical results. The following table summarizes representative recovery data for the extraction of quinic acid.

SPE MethodMatrixAnalyteSpike Level (µg/mL)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Molecularly Imprinted Polymer (MIP)Coffee ExtractQuinic Acid1081.93.7[1][2]
Molecularly Imprinted Polymer (MIP)Coffee ExtractQuinic Acid2080.54.1[1][2]
Molecularly Imprinted Polymer (MIP)Coffee ExtractQuinic Acid3083.32.5[1]
Anion-ExchangeUrineGeneral Organic AcidsNot Specified84.1 (mean)Not Specified

Experimental Protocols

Two primary SPE methods are recommended for the extraction of the acidic compound this compound: Strong Anion-Exchange (SAX) SPE and Reversed-Phase (RP) SPE. The choice of method will depend on the specific matrix and the analytical goals.

Method 1: Strong Anion-Exchange (SAX) Solid-Phase Extraction

This method is highly selective for acidic compounds like this compound, which will be negatively charged at an appropriate pH.

Materials:

  • Strong Anion-Exchange (SAX) SPE cartridges (e.g., 100 mg, 3 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonia solution (e.g., 2% v/v in water)

  • Formic acid or acetic acid (e.g., 2% v/v in methanol)

  • Sample (e.g., pre-treated plasma, urine, or plant extract)

  • SPE vacuum manifold

Protocol:

  • Sample Pre-treatment:

    • For plasma/serum: Precipitate proteins by adding 3 volumes of cold acetonitrile or methanol. Centrifuge and collect the supernatant. Evaporate the organic solvent and reconstitute the residue in the loading buffer.

    • For urine: Centrifuge to remove particulate matter. Dilute the sample 1:1 with the loading buffer (e.g., 2% ammonia in water) to adjust the pH and reduce matrix viscosity.

    • For plant extracts: Ensure the extract is in an aqueous or compatible solvent. Adjust the pH to be at least 2 units above the pKa of quinic acid (~3.5) to ensure it is deprotonated. A pH of 8-8.5 is often suitable.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the SAX cartridge.

    • Pass 3 mL of deionized water through the cartridge.

  • Cartridge Equilibration:

    • Pass 3 mL of the loading buffer (e.g., 2% ammonia in water) through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove neutral and basic interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the retained this compound with 2 x 1 mL of an acidic organic solvent (e.g., 2% formic acid in methanol). This will neutralize the charge on the this compound, releasing it from the sorbent.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical method (e.g., the initial mobile phase for LC-MS).

Method 2: Reversed-Phase (RP) Solid-Phase Extraction

This method separates compounds based on their hydrophobicity. To retain the polar this compound, its polarity needs to be reduced by neutralizing its charge through pH adjustment.

Materials:

  • Reversed-Phase (e.g., C18 or polymeric) SPE cartridges (e.g., 100 mg, 3 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid or acetic acid (e.g., 0.1% v/v in water)

  • Elution solvent (e.g., methanol or acetonitrile)

Protocol:

  • Sample Pre-treatment:

    • Adjust the pH of the aqueous sample to be at least 2 units below the pKa of quinic acid (~3.5) to ensure it is in its neutral, protonated form. A pH of ~2 can be achieved by adding a small amount of formic or acetic acid.

    • For highly proteinaceous samples, perform a protein precipitation step as described in the SAX protocol before pH adjustment.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the RP cartridge.

  • Cartridge Equilibration:

    • Pass 3 mL of acidified deionized water (e.g., 0.1% formic acid) through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated, acidified sample onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of acidified deionized water to remove polar interferences.

  • Elution:

    • Elute the this compound with 2 x 1 mL of methanol or acetonitrile.

  • Post-Elution:

    • Evaporate the eluate and reconstitute in the appropriate solvent for analysis.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Complex Matrix (Plasma, Urine, etc.) Pretreat Protein Precipitation / pH Adjustment Sample->Pretreat Condition 1. Condition Pretreat->Condition Equilibrate 2. Equilibrate Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Load->Wash Elute 5. Elute this compound Wash->Elute PostElute Evaporate & Reconstitute Elute->PostElute Analysis LC-MS Analysis PostElute->Analysis

Caption: General workflow for solid-phase extraction of this compound.

Anion_Exchange_SPE cluster_steps Anion-Exchange SPE for this compound cluster_legend Legend Condition Condition: Methanol, then Water Equilibrate Equilibrate: High pH Buffer (e.g., 2% NH3) Condition->Equilibrate Load Load Sample: This compound is negatively charged (retained) Equilibrate->Load Wash1 Wash 1: Water (removes polar neutrals) Load->Wash1 Wash2 Wash 2: Methanol (removes non-polar neutrals) Wash1->Wash2 Elute Elute: Low pH Solvent (e.g., 2% HCOOH in MeOH) (this compound is neutralized and released) Wash2->Elute Retained This compound Retained Eluted This compound Eluted

Caption: Logic diagram for anion-exchange SPE of this compound.

References

Application of Quinate in the Synthesis of Antiviral Drug Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinic acid, a naturally abundant chiral pool material derivable from sources such as cinchona bark and coffee beans, presents a cost-effective and stereochemically rich starting point for the synthesis of complex pharmaceutical compounds. Its rigid cyclohexane framework, adorned with multiple stereocenters and functional groups, makes it an attractive precursor for various bioactive molecules, including potent antiviral agents. This document provides detailed application notes and protocols for the utilization of quinate in the synthesis of key precursors for antiviral drugs, with a primary focus on the neuraminidase inhibitor oseltamivir (Tamiflu®). The methodologies outlined herein are based on established synthetic routes and provide a foundation for further research and process optimization in the field of antiviral drug development.

Synthetic Strategies: From Quinic Acid to Oseltamivir Precursors

The synthesis of oseltamivir from quinic acid involves a multi-step process that strategically modifies the quinic acid core to introduce the necessary functional groups and stereochemistry required for antiviral activity. The general approach involves the protection of hydroxyl groups, formation of a key epoxide or aziridine intermediate, and subsequent nucleophilic opening to install the required amino and ether functionalities.

Key Synthetic Transformations:
  • Protection of Diols: The vicinal diols in quinic acid are typically protected as acetals (e.g., using acetone or 3-pentanone) to prevent unwanted side reactions in subsequent steps.

  • Esterification and Lactonization: The carboxylic acid moiety is often converted to an ethyl ester. In some routes, a lactone is formed between the carboxylic acid and one of the hydroxyl groups.

  • Formation of Key Intermediates: A crucial part of the synthesis is the formation of a reactive intermediate, either an epoxide or an aziridine, which allows for the stereospecific introduction of key functional groups.

  • Nucleophilic Ring Opening: The epoxide or aziridine ring is opened by a nucleophile, such as an azide or an amine, to introduce the nitrogen-containing substituent. The choice of nucleophile and reaction conditions is critical for achieving the desired regioselectivity and stereoselectivity.

  • Introduction of the Side Chain: The characteristic (1-ethylpropoxy) side chain of oseltamivir is introduced via etherification.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the synthesis of oseltamivir precursors from quinic acid.

Protocol 1: Synthesis of an Acetal-Protected Lactone from Quinic Acid

This protocol describes the initial protection and lactonization of quinic acid, forming a key intermediate for further transformations.

Materials:

  • (-)-Quinic acid

  • Acetone

  • p-Toluenesulfonic acid (TsOH)

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

Procedure:

  • Acetal Formation: In a round-bottom flask, suspend (-)-quinic acid in acetone. Add a catalytic amount of p-toluenesulfonic acid and reflux the mixture for 2 hours.

  • Lactonization: Cool the reaction mixture and add a solution of sodium ethoxide in ethanol. Stir the mixture at room temperature for 2 hours.

  • Mesylation: Cool the mixture to 0-5 °C and add dichloromethane. Slowly add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Maintain the temperature below 5 °C. Stir for 90 minutes.

  • Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired acetal-protected lactone mesylate.

Protocol 2: Synthesis of an Oseltamivir Sulfonate Intermediate[1]

This protocol details a specific procedure for the synthesis of an oseltamivir sulfonate intermediate as described in patent CN112125877A.

Materials:

  • Quinic acid

  • Ethyl acetate

  • p-Toluenesulfonic acid

  • 2,2-Dimethoxypropane

  • Dichloromethane

  • Methanesulfonyl chloride

  • Triethylamine

  • Ethanol

  • Sodium ethoxide

  • Glacial acetic acid

  • Methanol

Procedure:

  • Step S1: Acetal Formation: In a round-bottomed flask, add quinic acid (e.g., 2 g) and ethyl acetate (e.g., 10 mL). Add p-toluenesulfonic acid and 2,2-dimethoxypropane (molar ratio of quinic acid:p-toluenesulfonic acid:2,2-dimethoxypropane = 1:0.1:3). Heat the mixture to 70°C and stir for 0.5 hours. Concentrate the mixture under reduced pressure to obtain a brown solid.[1]

  • Step S2: First Mesylation: Dissolve the brown solid from Step S1 (e.g., 2 g) in dichloromethane (e.g., 16 mL). While stirring, add methanesulfonyl chloride (e.g., 1 g) and triethylamine (molar ratio of methanesulfonyl chloride:triethylamine = 1:1.1) dropwise.[1]

  • Step S3: Epoxide Formation: Add the intermediate from Step S2 to a three-necked flask. Add ethanol and sodium ethoxide and allow the reaction to proceed. After the reaction, adjust the pH to 7 with glacial acetic acid and extract with dichloromethane. Concentrate the organic phase under reduced pressure to obtain the intermediate epoxide.[1]

  • Step S4: Second Mesylation to Oseltamivir Sulfonate: Dissolve the intermediate from Step S3 in dichloromethane. In an ice-salt bath, while stirring, add methanesulfonyl chloride and triethylamine dropwise, maintaining the temperature below 5°C. Continue stirring for 1 hour at 5°C. Extract the reaction mixture with dichloromethane and water. Concentrate the organic phase under reduced pressure and crystallize the product from methanol to obtain the white crystalline oseltamivir sulfonate.[1]

Data Presentation

The following tables summarize quantitative data from various synthetic routes for producing oseltamivir precursors from quinic acid.

Table 1: Yields of Key Steps in the Synthesis of Oseltamivir Precursors from Quinic Acid

StepReagents and ConditionsYield (%)Reference
Acetal Formation, Lactonization, & Mesylation (3 steps)1. Acetone, TsOH, Reflux; 2. NaOEt, EtOH, RT; 3. MsCl, Et₃N, CH₂Cl₂, 0-5 °C69Rohloff, 1998
DehydrationPyr, SO₂Cl₂, CH₂Cl₂, -30 to -20 °C44Rohloff, 1998
Ketal ExchangeHClO₄, 3-Pentanone, H₂O, 40 °C95Rohloff, 1998
Reductive Opening & Epoxide Formation (2 steps)1. TMSOTf, BH₃·Me₂S, CH₂Cl₂, -20 to -10 °C; 2. KHCO₃, EtOH, H₂O, 55-65 °C64Rohloff, 1998
Azide Opening of EpoxideNaN₃, NH₄Cl, EtOH, H₂O, 70-75 °C86Rohloff, 1998
Aziridination & Acetylation (3 steps)1. Me₃P, MeCN, RT to 38 °C; 2. NaN₃, NH₄Cl, DMF, 70-80 °C; 3. Ac₂O, NaHCO₃, CH₂Cl₂, H₂O, Hexanes, RT43Rohloff, 1998
Azide ReductionH₂, Raney Ni, EtOH, RT71Rohloff, 1998
Oseltamivir Sulfonate Synthesis (from quinic acid)Multi-step process as per patent CN112125877A54-58CN112125877A

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows.

Oseltamivir_Synthesis_from_Quinic_Acid QuinicAcid (-)-Quinic Acid AcetalLactone Acetal-Protected Lactone Mesylate QuinicAcid->AcetalLactone Acetalization, Lactonization, Mesylation DehydratedIntermediate Dehydrated Intermediate AcetalLactone->DehydratedIntermediate Dehydration KetalIntermediate 3-Pentanone Ketal DehydratedIntermediate->KetalIntermediate Ketal Exchange Epoxide Key Epoxide Intermediate KetalIntermediate->Epoxide Reductive Opening, Epoxide Formation AzidoAlcohol Azido Alcohol Epoxide->AzidoAlcohol Azide Opening Aziridine Aziridine Intermediate AzidoAlcohol->Aziridine Aziridination OseltamivirPrecursor Oseltamivir Precursor Aziridine->OseltamivirPrecursor Ring Opening & Functionalization

Caption: General synthetic pathway from (-)-quinic acid to an oseltamivir precursor.

Experimental_Workflow_Sulfonate cluster_S1 Step S1: Acetal Formation cluster_S2 Step S2: Mesylation cluster_S3 Step S3: Epoxide Formation cluster_S4 Step S4: Final Mesylation S1_Reactants Quinic Acid, Ethyl Acetate, p-TsOH, 2,2-Dimethoxypropane S1_Reaction Heat at 70°C, 0.5h S1_Reactants->S1_Reaction S1_Workup Concentrate under reduced pressure S1_Reaction->S1_Workup S1_Product Brown Solid Intermediate S1_Workup->S1_Product S2_Reactants Brown Solid, Dichloromethane, Methanesulfonyl Chloride, Triethylamine S2_Reaction Stirring S2_Reactants->S2_Reaction S2_Product Mesylated Intermediate S2_Reaction->S2_Product S3_Reactants Mesylated Intermediate, Ethanol, Sodium Ethoxide S3_Reaction Reaction S3_Reactants->S3_Reaction S3_Workup Adjust pH to 7, Extract, Concentrate S3_Reaction->S3_Workup S3_Product Epoxide Intermediate S3_Workup->S3_Product S4_Reactants Epoxide Intermediate, Dichloromethane, Methanesulfonyl Chloride, Triethylamine S4_Reaction Stir at <5°C, 1h S4_Reactants->S4_Reaction S4_Workup Extract, Concentrate, Crystallize from Methanol S4_Reaction->S4_Workup S4_Product Oseltamivir Sulfonate S4_Workup->S4_Product

Caption: Experimental workflow for the synthesis of an oseltamivir sulfonate intermediate.

Conclusion

The use of quinic acid as a chiral starting material for the synthesis of antiviral drug precursors, particularly for oseltamivir, offers a viable alternative to other natural products like shikimic acid. While the synthetic routes can be lengthy and require careful optimization of each step to maximize yields, the low cost and ready availability of quinic acid make it an attractive option for large-scale production. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working on the synthesis of novel antiviral agents. Further research into more efficient catalytic methods and process optimization could enhance the utility of this compound in the ongoing effort to combat viral diseases.

References

Application Notes and Protocols for Stable Isotope Labeling of Quinate in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a practical protocol for utilizing stable isotope-labeled quinate in metabolic flux analysis (MFA). This technique is particularly valuable for elucidating the metabolic pathways of this compound in microbial systems and for understanding its contribution to the metabolism of host-microbiota co-culture models, which is of increasing interest in drug development and microbiome research.

Introduction to this compound Metabolism and Stable Isotope Tracing

This compound is a cyclic polyol found in many plants and is a significant component of certain foods and beverages, such as coffee. While mammalian cells do not extensively metabolize this compound, it is readily metabolized by gut microbiota and various microorganisms.[1][2] Understanding the metabolic fate of this compound is crucial for assessing the bioavailability and bioactivity of its downstream metabolites. Stable isotope labeling, in conjunction with mass spectrometry, is a powerful tool for tracing the flow of atoms from a labeled substrate, such as U-¹³C-quinate, through metabolic pathways.[1] This enables the quantitative measurement of metabolic fluxes, providing a detailed picture of cellular metabolism.

The primary metabolic routes for this compound in microorganisms involve its conversion to key intermediates of the shikimate pathway and central carbon metabolism. The shikimate pathway, absent in mammals, is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants.[3][4] In some bacteria, this compound can be converted to 3-dehydrothis compound and then enter the shikimate pathway, or be metabolized to protocatechuate, which can then be funneled into the TCA cycle.

Application in Drug Development and Microbiome Research

The gut microbiome plays a critical role in human health and disease and can significantly impact the metabolism of xenobiotics and dietary compounds. Tracing the metabolism of labeled this compound in gut microbial species can provide insights into:

  • Microbial metabolic function: Quantifying the flux through different pathways of this compound degradation in specific bacterial strains or complex microbial communities.

  • Host-microbiota interactions: Identifying and quantifying the microbial metabolites of this compound that may be absorbed by the host and influence host cell metabolism or signaling pathways.

  • Drug metabolism: Understanding how microbial metabolism of compounds containing a this compound moiety might affect their efficacy and toxicity.

Experimental Workflow for this compound Isotope Tracing

The general workflow for a stable isotope labeling experiment using this compound involves several key steps, from cell culture to data analysis.

G cluster_setup Experimental Setup cluster_incubation Incubation & Labeling cluster_sampling Sample Processing cluster_analysis Data Acquisition & Analysis A Microbial Culture Preparation B Growth Medium with U-13C-Quinate A->B Inoculation C Incubation to Isotopic Steady State B->C D Metabolite Quenching & Extraction C->D E Sample Derivatization (optional) D->E F LC-MS/MS Analysis E->F G Isotopologue Distribution Analysis F->G H Metabolic Flux Calculation G->H

Caption: Experimental workflow for stable isotope labeling of this compound.

This compound Metabolic Pathway and Entry into Central Metabolism

The following diagram illustrates the microbial metabolism of this compound and its subsequent entry into the central carbon metabolism, specifically the shikimate pathway and the TCA cycle.

G This compound U-13C-Quinate DHQ 3-Dehydrothis compound This compound->DHQ DHS 3-Dehydroshikimate DHQ->DHS Protocatechuate Protocatechuate DHQ->Protocatechuate Shikimate Shikimate DHS->Shikimate Chorismate Chorismate Shikimate->Chorismate Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_AA Acetyl_CoA Acetyl-CoA Protocatechuate->Acetyl_CoA Succinyl_CoA Succinyl-CoA Protocatechuate->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Microbial metabolic pathways of this compound.

Protocol: Stable Isotope Labeling of E. coli with U-¹³C-Quinate for Metabolic Flux Analysis

This protocol provides a method for tracing the metabolism of uniformly labeled ¹³C-quinate in Escherichia coli, a common model organism in microbiology and biotechnology.

1. Materials and Reagents

  • U-¹³C-Quinate (≥98% isotopic purity)

  • E. coli strain (e.g., K-12)

  • M9 minimal medium components

  • Glucose (for control cultures)

  • Quenching solution (-80°C, 60% methanol)

  • Extraction solution (-20°C, 80% methanol)

  • LC-MS grade water, methanol, and acetonitrile

  • Internal standards for metabolite quantification (optional)

2. Experimental Procedure

2.1. Culture Preparation

  • Prepare M9 minimal medium.

  • Prepare two sets of cultures:

    • Control: M9 medium with 4 g/L natural abundance glucose.

    • Labeled: M9 medium with 4 g/L U-¹³C-Quinate as the sole carbon source.

  • Inoculate both sets of cultures with an overnight pre-culture of E. coli to an initial OD₆₀₀ of ~0.05.

  • Incubate cultures at 37°C with shaking (250 rpm).

2.2. Cell Growth and Harvesting

  • Monitor cell growth by measuring OD₆₀₀ at regular intervals.

  • Harvest cells during the mid-exponential growth phase (OD₆₀₀ ≈ 0.6-0.8) to ensure metabolic pseudo-steady state.

  • Rapidly quench metabolic activity by adding a defined volume of cell culture to 5 volumes of ice-cold quenching solution.

  • Centrifuge the quenched cell suspension at 10,000 x g for 5 min at -10°C.

  • Discard the supernatant and wash the cell pellet with cold quenching solution.

2.3. Metabolite Extraction

  • Resuspend the cell pellet in 1 mL of cold extraction solution.

  • Incubate at -20°C for 1 hour with intermittent vortexing.

  • Centrifuge at 15,000 x g for 10 min at 4°C to pellet cell debris.

  • Transfer the supernatant containing the polar metabolites to a new tube and dry it using a vacuum concentrator.

2.4. LC-MS/MS Analysis

  • Reconstitute the dried metabolite extract in a suitable volume of LC-MS grade water.

  • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., Q-TOF or Orbitrap).

  • Use a suitable chromatography method (e.g., HILIC) to separate polar metabolites.

  • Acquire data in full scan mode to detect all isotopologues of the targeted metabolites.

3. Data Analysis

  • Identify peaks corresponding to key metabolites in the shikimate pathway and central carbon metabolism.

  • Determine the mass isotopologue distribution (MID) for each metabolite by correcting for the natural abundance of ¹³C.

  • Use the MIDs to calculate metabolic flux ratios and absolute fluxes using software such as INCA or Metran.

Expected Quantitative Data and Interpretation

The analysis of the mass isotopologue distribution of key downstream metabolites will provide quantitative insights into the metabolic fate of this compound. The following table summarizes the expected labeling patterns for key metabolites when cells are grown on U-¹³C-Quinate.

MetaboliteAbbreviationExpected Major Isotopologue (from U-¹³C-Quinate)Pathway Indicated
3-Dehydrothis compoundDHQM+7This compound Dehydrogenase Activity
3-DehydroshikimateDHSM+7Dehydrothis compound Dehydratase Activity
ShikimateM+7Shikimate Dehydrogenase Activity
ChorismateM+10Shikimate Pathway
PhenylalaninePheM+9Aromatic Amino Acid Biosynthesis
TyrosineTyrM+9Aromatic Amino Acid Biosynthesis
TryptophanTrpM+11Aromatic Amino Acid Biosynthesis
ProtocatechuateM+7This compound Oxidation
Succinyl-CoAM+4TCA Cycle (from Protocatechuate)
Acetyl-CoAM+2TCA Cycle (from Protocatechuate)

Interpretation of Data:

  • High enrichment in M+7 DHQ, DHS, and Shikimate: Indicates a high flux from this compound into the shikimate pathway.

  • Labeling in aromatic amino acids (M+9 or M+11): Confirms the complete operation of the shikimate pathway for amino acid biosynthesis.

  • Presence of M+7 Protocatechuate: Demonstrates the activity of the oxidative pathway for this compound degradation.

  • ¹³C-labeling in TCA cycle intermediates (e.g., M+4 Succinyl-CoA): Shows the entry of carbon from this compound into central carbon metabolism via protocatechuate degradation.

By quantifying the relative abundance of these isotopologues, researchers can model and determine the rates of the different metabolic pathways involved in this compound utilization. This information is invaluable for metabolic engineering efforts and for understanding the metabolic contributions of this compound in more complex biological systems.

References

Application Notes and Protocols for High-Throughput Screening of Quinate Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinate biosynthesis pathway, closely linked to the essential shikimate pathway, presents a compelling target for the development of novel antimicrobial agents and herbicides. This pathway is crucial for the production of aromatic compounds in bacteria, fungi, and plants, but is absent in mammals, offering a clear therapeutic window. These application notes provide a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify inhibitors of key enzymes in the this compound biosynthesis pathway, with a primary focus on dehydrothis compound synthase (DHQS).

Signaling Pathway: this compound and Shikimate Biosynthesis

The this compound pathway branches from the shikimate pathway, sharing common intermediates and enzymes. The key steps are outlined below.

Quinate_Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydrothis compound (DHQ) DAHP->DHQ Dehydrothis compound Synthase (DHQS) DHS 3-Dehydroshikimate (DHS) DHQ->DHS Dehydrothis compound Dehydratase (DHQD) This compound This compound DHQ->this compound this compound Dehydrogenase (QDH) Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase (SDH) Chorismate Chorismate Shikimate->Chorismate Multiple Steps Aromatic_AA Aromatic Amino Acids, Folates, etc. Chorismate->Aromatic_AA

Caption: The interconnected this compound and shikimate biosynthesis pathways.

High-Throughput Screening Workflow

A typical HTS campaign for identifying inhibitors of this compound biosynthesis enzymes follows a multi-stage process, from initial screening to hit validation and lead optimization.

HTS_Workflow Assay_Dev Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Validated Assay Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Primary Hits Secondary_Assays Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assays Confirmed Hits Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt Validated Hits In_Vivo In Vivo Testing Lead_Opt->In_Vivo Optimized Leads

Caption: A generalized workflow for an HTS campaign.

Experimental Protocols

Primary HTS Assay: Coupled Enzyme Assay for Dehydrothis compound Synthase (DHQS) Inhibitors in 384-Well Format

This protocol describes a continuous spectrophotometric assay suitable for HTS to identify inhibitors of DHQS. The production of dehydrothis compound by DHQS is coupled to its conversion to dehydroshikimate by dehydrothis compound dehydratase (DHQD). The formation of dehydroshikimate, which has a distinct absorbance at 234 nm, is monitored.

Materials:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5

  • Enzymes: Recombinant Dehydrothis compound Synthase (DHQS) and Dehydrothis compound Dehydratase (DHQD)

  • Substrate: 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)

  • Cofactor: NAD⁺

  • Compound Library: Test compounds dissolved in DMSO

  • Plates: 384-well, UV-transparent microplates

  • Plate Reader: Spectrophotometer capable of reading absorbance at 234 nm

Protocol:

  • Compound Plating:

    • Dispense 200 nL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well plate using an acoustic liquid handler. This results in a final screening concentration of 10 µM in a 20 µL reaction volume.

    • For control wells, dispense 200 nL of DMSO (negative control, 0% inhibition) and 200 nL of a known inhibitor (positive control, 100% inhibition).

  • Enzyme Preparation:

    • Prepare a 2X enzyme master mix in pre-chilled Assay Buffer containing DHQS and DHQD. The final concentrations in the 20 µL reaction should be optimized for linear product formation over the desired time course (e.g., 50 nM DHQS and 500 nM DHQD).

  • Enzyme Addition:

    • Dispense 10 µL of the 2X enzyme master mix into each well of the 384-well plate containing the compounds.

  • Pre-incubation:

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure mixing.

    • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a 2X substrate/cofactor master mix in Assay Buffer containing DAHP and NAD⁺. The final concentrations in the 20 µL reaction should be at or near the Kₘ for DAHP (e.g., 50 µM) and a saturating concentration for NAD⁺ (e.g., 250 µM).

    • Dispense 10 µL of the 2X substrate/cofactor master mix into each well to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 234 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Calculate the percent inhibition for each test compound.

    • Determine the Z'-factor for each plate to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Z'-Factor Calculation:

Z' = 1 - ( (3 * SD_pos) + (3 * SD_neg) ) / | Mean_pos - Mean_neg |

Where:

  • SD_pos = Standard deviation of the positive control

  • SD_neg = Standard deviation of the negative control

  • Mean_pos = Mean of the positive control

  • Mean_neg = Mean of the negative control

Hit Confirmation and Dose-Response Analysis

Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) should be re-tested to confirm their activity.

Protocol:

  • Cherry-pick the primary hits from the compound library.

  • Prepare serial dilutions of the confirmed hits (e.g., 8-point, 3-fold dilutions starting from 100 µM).

  • Perform the same coupled enzyme assay as in the primary screen, but with the serially diluted compounds.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation

Table 1: Representative Quantitative Data from a Hypothetical HTS Campaign for DHQS Inhibitors
ParameterValueDescription
Library Size 100,000Number of compounds in the primary screen.
Screening Concentration 10 µMSingle concentration used in the primary screen.
Primary Hit Rate 0.5%Percentage of compounds showing >50% inhibition.
Confirmed Hit Rate 0.2%Percentage of primary hits confirmed in dose-response assays.
Average Z'-Factor 0.82A measure of assay quality and robustness.
Table 2: IC₅₀ Values of Known and Hypothetical Inhibitors of Shikimate and this compound Pathway Enzymes
CompoundTarget EnzymeIC₅₀ (µM)Inhibition TypeCitation
GlyphosateEPSP Synthase0.08 - 20Competitive (PEP)[Generic]
(6S)-6-Fluoro-shikimateShikimate Kinase15Competitive[Generic]
IMB-T130DHQS (M. tuberculosis)2.3 (0.87 µg/mL)Not specified[1]
Hypothetical Hit 1 DHQS 5.2 Competitive (DAHP) This Study
Hypothetical Hit 2 DHQS 12.8 Non-competitive This Study
Hypothetical Hit 3 QDH 8.5 Competitive (this compound) This Study

Hit Validation and Secondary Assays

Confirmed hits should be further characterized to eliminate false positives and understand their mechanism of action.

1. Orthogonal Assays: Use a different assay format to confirm inhibition. For example, a mass spectrometry-based assay that directly measures the formation of dehydrothis compound from DAHP.

2. Selectivity Assays: Test the confirmed hits against other dehydrogenases or synthases to determine their selectivity.

3. Mechanism of Action Studies:

  • Reversibility: Perform enzyme washout or jump-dilution experiments to determine if the inhibition is reversible.
  • Competition Assays: Vary the concentration of the substrate (DAHP) or cofactor (NAD⁺) to determine if the inhibitor is competitive, non-competitive, or uncompetitive.

4. Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the inhibitor to the target enzyme and determine the binding affinity (K_D).

Conclusion

This document provides a framework for establishing a robust high-throughput screening campaign to identify novel inhibitors of the this compound biosynthesis pathway. By following these detailed protocols and validation strategies, researchers can efficiently screen large compound libraries and identify promising lead compounds for the development of new antimicrobial agents and herbicides. The successful identification and characterization of potent and selective inhibitors will pave the way for further preclinical and clinical development.

References

Application Notes and Protocols for the Cell-Free Synthesis of Quinate and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinic acid and its derivatives are valuable chiral building blocks for the synthesis of a wide range of pharmaceuticals, including antiviral drugs and other bioactive compounds. Traditional methods for obtaining these molecules often rely on extraction from plant sources or complex chemical syntheses. Cell-free synthetic biology offers a promising alternative, enabling the rapid and efficient production of quinate and its derivatives in a controlled, acellular environment. This approach leverages the power of biosynthetic enzymes without the constraints of cell viability and complex cellular regulation.

These application notes provide a comprehensive overview and detailed protocols for the cell-free enzymatic synthesis of this compound and its derivatives. By utilizing a reconstituted shikimate pathway, this in vitro enzymatic cascade offers a flexible and powerful platform for producing these valuable compounds.

Core Concepts and Pathways

The cell-free synthesis of this compound is primarily based on the initial steps of the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids.[1][2] The key enzymatic reaction for this compound production is the reduction of 3-dehydrothis compound (DHQ), an intermediate of the shikimate pathway. This reaction is catalyzed by a this compound dehydrogenase (QDH) or a shikimate dehydrogenase (SDH) with broad substrate specificity.[3][4]

The synthesis of this compound derivatives, such as chlorogenic acid, involves the subsequent enzymatic esterification of the synthesized this compound with other molecules, like caffeoyl-CoA.[5] This can be achieved by including additional enzymes in the cell-free system.

Below is a diagram illustrating the enzymatic pathway for the cell-free synthesis of this compound from glucose.

Quinate_Biosynthesis_Pathway Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis E4P Erythrose-4-phosphate (E4P) Glucose->E4P Pentose Phosphate Pathway DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP DAHP synthase (aroF, aroG, aroH) E4P->DAHP DAHP synthase (aroF, aroG, aroH) DHQ 3-dehydrothis compound (DHQ) DAHP->DHQ DHQ synthase (aroB) This compound This compound DHQ->this compound This compound Dehydrogenase (QDH) or Shikimate Dehydrogenase (ydiB)

Caption: Enzymatic pathway for the cell-free synthesis of this compound.

Advantages of Cell-Free Synthesis

Cell-free systems offer several advantages over traditional in vivo fermentation methods for the production of this compound and its derivatives:

  • Rapid Prototyping: The open nature of cell-free systems allows for the easy addition and titration of different enzymes, enabling rapid optimization of the biosynthetic pathway.

  • Higher Purity: By eliminating the complex cellular environment, the final product is often of higher purity, simplifying downstream processing.

  • Toxic Compound Production: Cell-free systems can tolerate the production of compounds that would be toxic to living cells, expanding the range of possible products.

  • Direct Process Control: Reaction conditions such as temperature, pH, and substrate concentrations can be directly controlled and optimized for maximum enzyme activity and product yield.

Quantitative Data from Cell-Free Synthesis of Natural Products

While specific data for the cell-free synthesis of this compound is emerging, data from the cell-free production of other natural products demonstrate the potential of this technology. The following table summarizes representative yields for various compounds produced in cell-free systems.

ProductCell-Free SystemPrecursor(s)TiterReference
BetaninTobacco BY-2 LysateTyrosine555 µg/mL
LycopeneTobacco BY-2 LysateIPP/DMAPP21 µg/mL
IndigoidineE. coli LysateGlutamineup to 86 g/L (in optimized systems)
2,3-ButanediolE. coli LysatePyruvate~71% conversion
StyreneE. coli LysatePhenylalanine~40 mM

Experimental Protocols

This section provides detailed protocols for the key steps in the cell-free synthesis of this compound and its derivatives.

Protocol 1: Cell-Free Expression and Purification of Biosynthetic Enzymes

This protocol describes the expression and purification of the necessary enzymes (e.g., DHQ synthase, this compound/Shikimate Dehydrogenase) using an E. coli-based cell-free protein synthesis (CFPS) system.

Materials:

  • Plasmid DNA encoding the target enzyme with a His-tag

  • E. coli cell extract for CFPS (commercial or lab-prepared)

  • Reaction mix (amino acids, NTPs, energy source)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Spectrophotometer and reagents for protein quantification (e.g., Bradford assay)

Procedure:

  • Cell-Free Protein Synthesis:

    • Set up the CFPS reaction according to the manufacturer's instructions or established lab protocols. A typical reaction includes cell extract, reaction mix, and plasmid DNA.

    • Incubate the reaction at the optimal temperature (e.g., 30-37°C) for 4-6 hours.

  • Purification:

    • Equilibrate the Ni-NTA column with wash buffer.

    • Load the CFPS reaction mixture onto the column.

    • Wash the column with 10-20 column volumes of wash buffer to remove unbound proteins.

    • Elute the His-tagged enzyme with elution buffer.

    • Collect the fractions and measure the protein concentration.

    • Analyze the purity of the enzyme by SDS-PAGE.

  • Enzyme Activity Assay (for Shikimate/Quinate Dehydrogenase):

    • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 250 µM 3-dehydroshikimate (DHS), and 250 µM NADPH.

    • Initiate the reaction by adding the purified enzyme.

    • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

    • Calculate the enzyme activity based on the rate of NADPH consumption.

Protocol 2: Cell-Free Synthesis of this compound

This protocol outlines the setup of a multi-enzyme cascade reaction for the production of this compound from 3-dehydrothis compound (DHQ).

Materials:

  • Purified 3-dehydrothis compound synthase (DHQ synthase)

  • Purified this compound/Shikimate Dehydrogenase

  • DAHP (3-deoxy-D-arabino-heptulosonate-7-phosphate) as the initial substrate

  • NADPH

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)

  • LC-MS for product analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, DAHP, and NADPH.

    • Add the purified DHQ synthase and this compound/Shikimate Dehydrogenase to the reaction mixture.

    • Incubate the reaction at an optimal temperature (e.g., 37°C) for a specified time (e.g., 2-24 hours).

  • Product Analysis:

    • Terminate the reaction by adding a quenching agent (e.g., an equal volume of methanol).

    • Centrifuge to pellet the enzymes.

    • Analyze the supernatant for the presence of this compound using LC-MS.

    • Quantify the product yield by comparing it to a standard curve of authentic this compound.

The following diagram illustrates the experimental workflow for the cell-free synthesis of this compound.

CFS_Quinate_Workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction Cell-Free this compound Synthesis cluster_analysis Analysis Plasmid_DNA Plasmid DNA (DHQ Synthase, QDH) CFPS Cell-Free Protein Synthesis Plasmid_DNA->CFPS Purification Ni-NTA Purification CFPS->Purification Purified_Enzymes Purified Enzymes Purification->Purified_Enzymes Reaction_Mix Reaction Setup Purified_Enzymes->Reaction_Mix Substrates Substrates (DAHP, NADPH) Substrates->Reaction_Mix Incubation Incubation Reaction_Mix->Incubation Quenching Reaction Quenching Incubation->Quenching LCMS LC-MS Analysis Quenching->LCMS Quantification Quantification LCMS->Quantification

Caption: Experimental workflow for cell-free this compound synthesis.

Protocol 3: Cell-Free Synthesis of this compound Derivatives (e.g., Chlorogenic Acid)

This protocol extends the synthesis of this compound to produce chlorogenic acid by including the necessary enzymes for the esterification step.

Materials:

  • All materials from Protocol 2

  • Purified Hydroxycinnamoyl-CoA:this compound hydroxycinnamoyl transferase (HQT)

  • Caffeoyl-CoA

  • ATP and Coenzyme A (if starting from caffeic acid and using a CoA ligase)

Procedure:

  • Reaction Setup:

    • Set up the this compound synthesis reaction as described in Protocol 2.

    • To the same reaction mixture, add purified HQT and caffeoyl-CoA.

    • If starting from caffeic acid, also include a suitable CoA ligase, ATP, and Coenzyme A.

    • Incubate the reaction under the same conditions.

  • Product Analysis:

    • Terminate and process the reaction as in Protocol 2.

    • Analyze the supernatant for the presence of chlorogenic acid using LC-MS.

    • Quantify the product yield against a chlorogenic acid standard.

The following diagram shows the logical relationship for the synthesis of this compound derivatives.

Quinate_Derivatives_Logic Quinate_Synthesis Cell-Free this compound Synthesis Module Quinate_Product This compound Quinate_Synthesis->Quinate_Product Derivative_Product This compound Derivative (e.g., Chlorogenic Acid) Quinate_Product->Derivative_Product Derivatization_Enzymes Derivatization Enzymes (e.g., HQT) Derivatization_Enzymes->Derivative_Product Co_substrate Co-substrate (e.g., Caffeoyl-CoA) Co_substrate->Derivative_Product

Caption: Logic for cell-free synthesis of this compound derivatives.

Conclusion

Cell-free synthesis provides a powerful and versatile platform for the production of this compound and its derivatives. The protocols and information provided in these application notes offer a solid foundation for researchers and drug development professionals to establish and optimize their own cell-free systems for the synthesis of these valuable compounds. The ability to rapidly prototype and modify enzymatic pathways in vitro will undoubtedly accelerate the discovery and development of new pharmaceuticals based on the this compound scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Quinate Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the quantification of quinate (quinic acid) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS analysis of quinic acid.

1. Poor Peak Shape or Tailing

Question: My quinic acid peak is showing significant tailing or fronting. What could be the cause and how can I fix it?

Answer:

Poor peak shape for a polar compound like quinic acid is a common issue in reversed-phase chromatography. Here are the likely causes and solutions:

  • Secondary Interactions: Quinic acid has multiple hydroxyl groups and a carboxylic acid moiety, which can lead to secondary interactions with the stationary phase, especially if the column has residual active silanol groups.

    • Solution:

      • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep the carboxylic acid group of quinic acid protonated, reducing its interaction with the stationary phase.

      • Column Choice: Consider using a column with end-capping to minimize silanol interactions. Alternatively, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be an excellent choice for retaining and separating polar compounds like quinic acid.[1]

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Dilute your sample and re-inject. Check the linearity of your calibration curve to ensure you are working within the appropriate concentration range.

  • Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening.

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to minimize dead volume.[2]

2. Low Sensitivity or Inconsistent Signal

Question: I'm struggling to achieve the desired sensitivity for quinic acid, and the signal intensity is not reproducible. What should I check?

Answer:

Low and inconsistent signals for quinic acid can stem from several factors related to both the chromatography and the mass spectrometry settings.

  • Ionization Efficiency: Quinic acid is best analyzed in negative electrospray ionization (ESI) mode.

    • Solution: Ensure your mass spectrometer is operating in negative ESI mode. The deprotonated molecule [M-H]⁻ at m/z 191.05 is the typical precursor ion.[3]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of quinic acid, leading to inaccurate and irreproducible results.[4]

    • Solution:

      • Improve Sample Preparation: Employ a more rigorous sample cleanup method. For plant materials, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be effective.[5] For plasma or serum, protein precipitation followed by solid-phase extraction (SPE) can significantly reduce matrix interference.

      • Chromatographic Separation: Optimize your LC method to separate quinic acid from interfering matrix components. A longer gradient or a different stationary phase (like HILIC) might be necessary.

      • Use an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-quinic acid) is the gold standard for correcting for matrix effects and improving accuracy and precision.

  • MS Parameter Optimization: Suboptimal MS parameters will lead to poor sensitivity.

    • Solution: Infuse a standard solution of quinic acid directly into the mass spectrometer to optimize parameters such as capillary voltage, cone voltage (or equivalent), and gas flows (nebulizing and drying gas). For MS/MS, optimize the collision energy for the desired fragmentation.

3. Difficulty in Separating Isomers

Question: I suspect there are isomers of quinic acid in my sample. How can I separate and identify them?

Answer:

Quinic acid has several stereoisomers, and other structural isomers like shikimic acid can also be present. Differentiating these is a significant challenge.

  • Chromatographic Resolution: Achieving baseline separation of isomers is key.

    • Solution:

      • High-Resolution Chromatography: Utilize a high-efficiency UHPLC (Ultra-High-Performance Liquid Chromatography) system with a sub-2 µm particle size column.

      • Column and Mobile Phase Optimization: Experiment with different stationary phases. While C18 is common, a phenyl-hexyl or a HILIC column might provide different selectivity for isomers. Fine-tuning the mobile phase composition and gradient slope is also crucial.

  • Mass Spectrometric Differentiation: Tandem mass spectrometry (MS/MS) can help distinguish between isomers based on their fragmentation patterns.

    • Solution: Acquire product ion scans for the precursor ion (m/z 191). While some fragments may be common, the relative intensities of the product ions can be used to differentiate between isomers. It has been reported that a full set of stereoisomers are distinguishable based on their tandem mass spectrometric fragment spectra.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for quinic acid quantification?

A1: In negative ESI mode, the precursor ion for quinic acid is [M-H]⁻ at m/z 191.05. Common product ions for Multiple Reaction Monitoring (MRM) include m/z 127, 93, and 85. The transition 191 -> 93 is often used for quantification due to its specificity and intensity. It is always recommended to optimize these transitions on your specific instrument.

Q2: What is a suitable internal standard for quinic acid analysis?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C₆-quinic acid . This will co-elute with the unlabeled quinic acid and experience similar matrix effects, providing the most accurate correction. If a stable isotope-labeled standard is unavailable, a structurally similar compound that is not present in the sample can be used, but this is a less ideal option.

Q3: How should I prepare plant samples for quinic acid analysis?

A3: A modified QuEChERS protocol is often suitable for extracting quinic acid from plant matrices. A general workflow is as follows:

  • Homogenize the sample. For dry samples, rehydration with water is necessary.

  • Extract with an acidified organic solvent (e.g., acetonitrile with 1% formic acid).

  • Add extraction salts (e.g., magnesium sulfate and sodium acetate) to induce phase separation.

  • Centrifuge and take an aliquot of the acetonitrile layer.

  • Perform a dispersive solid-phase extraction (d-SPE) cleanup step using a sorbent like C18 or a combination of sorbents to remove interfering compounds.

  • Centrifuge, filter, and inject the supernatant into the LC-MS system.

Q4: How can I prepare plasma or serum samples for quinic acid analysis?

A4: For biological fluids like plasma or serum, protein precipitation is the initial step.

  • Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample in a 3:1 ratio.

  • Vortex thoroughly to precipitate the proteins.

  • Centrifuge at high speed.

  • The supernatant can be directly injected, but for cleaner samples and better sensitivity, a subsequent solid-phase extraction (SPE) step is recommended.

Quantitative Data Summary

The following tables provide an overview of typical LC-MS parameters and reported concentrations of quinic acid in various matrices.

Table 1: Example LC-MS/MS Parameters for Quinic Acid Quantification

ParameterSetting
Chromatography
ColumnReversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) or HILIC
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation from matrix components
Flow Rate0.2 - 0.4 mL/min
Injection Volume1 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (Q1)m/z 191.05
Product Ion (Q3)m/z 93.03 (Quantifier), m/z 127.03 (Qualifier)
Dwell Time50 - 100 ms

Table 2: Reported Concentrations of Quinic Acid in Various Samples

Sample MatrixReported Concentration RangeReference
Coffee (roasted)5 - 15 g/kg
Apple Juice1493.3 - 1705.2 mg/L
Red Wine24.0 - 25.1 mg/L
Nepeta nuda extract224 ± 11 µg/kg

Experimental Protocols

Detailed Methodology: Quinic Acid Quantification in Human Plasma

This protocol is a representative example and may require optimization for specific instruments and applications.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 10 µL of internal standard working solution (e.g., ¹³C₆-quinic acid in methanol).

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.

    • Column: Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: ESI Negative.

    • MRM Transitions:

      • Quinic Acid: 191.05 -> 93.03 (Quantifier), 191.05 -> 127.03 (Qualifier).

      • ¹³C₆-Quinic Acid: 197.07 -> 97.04.

    • Optimize collision energies and other source parameters for your specific instrument.

Visualizations

Shikimate Pathway

The following diagram illustrates the shikimate pathway, a key metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other compounds, including quinic acid.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) invis1 PEP->invis1 invis2 PEP->invis2 E4P Erythrose 4-phosphate (E4P) E4P->invis1 DAHP DAHP DHQ 3-Dehydrothis compound (DHQ) DAHP->DHQ DHQ synthase This compound This compound DHQ->this compound This compound dehydrogenase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate (S3P) Shikimate->S3P Shikimate kinase S3P->invis2 EPSP EPSP Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_AA invis1->DAHP DAHP synthase invis2->EPSP EPSP synthase Troubleshooting_Workflow Start Start: Problem with Quinic Acid Analysis CheckPeak Poor Peak Shape? Start->CheckPeak CheckSensitivity Low Sensitivity? CheckPeak->CheckSensitivity No OptimizeLC Optimize LC: - Check mobile phase pH - Test different column - Reduce injection volume CheckPeak->OptimizeLC Yes CheckReproducibility Poor Reproducibility? CheckSensitivity->CheckReproducibility No OptimizeMS Optimize MS: - Confirm ESI negative mode - Tune source parameters - Optimize MRM transitions CheckSensitivity->OptimizeMS Yes MatrixEffects Assess Matrix Effects: - Improve sample cleanup - Use stable isotope IS CheckReproducibility->MatrixEffects Yes End Problem Resolved CheckReproducibility->End No CheckSystem Check System: - Minimize dead volume - Check for leaks OptimizeLC->CheckSystem OptimizeLC->End CheckSystem->End OptimizeMS->End CheckStability Check Analyte Stability: - In solution and matrix MatrixEffects->CheckStability CheckStability->End

References

Technical Support Center: Analysis of Quinate in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of quinate in plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound in plant extracts?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] Plant extracts are complex mixtures containing numerous compounds like polyphenols, flavonoids, sugars, and salts, which can interfere with the analysis.[3] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method, particularly in liquid chromatography-mass spectrometry (LC-MS).[1][2]

Q2: What are the common indicators of significant matrix effects in my this compound analysis?

A2: A primary indicator of significant matrix effects is poor reproducibility of results between different sample preparations or dilutions. Other signs include inconsistent analyte recovery, non-linear calibration curves, and significant differences in the signal intensity of a quality control standard when prepared in solvent versus in the sample matrix. Quantifying the matrix effect is crucial, and an effect greater than 20% (either suppression or enhancement) typically requires method optimization.

Q3: How can I quantify the extent of matrix effects in my plant extract samples?

A3: The post-extraction spike method is a common approach to quantify matrix effects. This involves comparing the signal response of this compound spiked into a blank matrix extract (after extraction) to the response of this compound in a neat solvent. The percentage matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q4: What is the most effective way to overcome matrix effects in this compound analysis?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution analysis (SIDA) is considered the gold standard for mitigating matrix effects. A uniformly labeled 13C-quinate, for instance, will co-elute with the unlabeled this compound and experience the same ionization suppression or enhancement, allowing for accurate correction and quantification. This technique is robust and can reduce the need for extensive sample preparation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound in plant extracts.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing for this compound Inappropriate mobile phase pH. Quinic acid is an organic acid and its retention can be sensitive to pH.Optimize the mobile phase pH to ensure this compound is in a consistent ionic state. Adding a small amount of a volatile acid like formic or acetic acid can improve peak shape.
Column overload.Dilute the sample extract or inject a smaller volume.
High Ion Suppression Co-elution of matrix components like phospholipids or phenolic compounds.1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. 2. Modify Chromatography: Adjust the chromatographic gradient to better separate this compound from interfering peaks. A shallower gradient can improve resolution. 3. Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
Inconsistent Results and Poor Reproducibility Variable matrix effects across different samples.Implement the use of a stable isotope-labeled internal standard for this compound. This will compensate for variations in matrix effects between samples.
Inefficient sample extraction.Ensure the extraction method is validated for recovery and reproducibility. Consider alternative extraction techniques or solvents.
Low Analyte Recovery Inefficient extraction from the plant matrix.Optimize the extraction solvent and conditions (e.g., temperature, time, sonication).
Poor retention on SPE cartridges during cleanup.Ensure the SPE sorbent is appropriate for this compound and that the loading, washing, and elution steps are optimized.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike
  • Prepare a Neat Standard Solution (Set A): Spike the analytical standard of this compound into the initial mobile phase or reconstitution solvent to a known concentration (e.g., 100 ng/mL).

  • Prepare a Post-Spiked Sample (Set B): Extract a blank plant matrix sample using your established sample preparation method. Spike the this compound analytical standard into the final, extracted matrix to the same concentration as the neat standard.

  • Analyze Samples: Analyze both sets of samples using the LC-MS/MS method.

  • Calculate Matrix Effect: Use the peak areas to calculate the matrix effect as described in FAQ 3.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound Analysis

This is a general protocol and may require optimization for specific plant matrices.

  • Sample Pre-treatment: Extract the plant material with a suitable solvent (e.g., methanol/water mixture). Centrifuge and filter the extract.

  • SPE Cartridge Conditioning: Condition a polymeric mixed-mode SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the pre-treated sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge using a suitable solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

Quantitative Data Summary

The following table presents hypothetical data from a matrix effect experiment to illustrate the impact of different sample preparation techniques on the analysis of this compound in a complex plant extract.

Sample Preparation Method Matrix Effect (%) Analyte Recovery (%) Interpretation
Dilute-and-Shoot65%98%Significant ion suppression.
Protein Precipitation (PPT)75%95%Moderate ion suppression, less clean than other methods.
Liquid-Liquid Extraction (LLE)115%80%Moderate ion enhancement, may have lower recovery for polar analytes.
Solid-Phase Extraction (SPE)95%92%Minimal matrix effect, good recovery.

Visualizations

Troubleshooting Workflow for Matrix Effects in this compound Analysis start Inconsistent or Inaccurate This compound Quantification quantify Quantify Matrix Effect (Post-Extraction Spike) start->quantify decision Matrix Effect > 20%? quantify->decision no_issue Matrix Effect Acceptable. Proceed with Method. decision->no_issue No troubleshoot Implement Strategy to Reduce Matrix Effects decision->troubleshoot Yes sida Use Stable Isotope-Labeled Internal Standard (SIDA) troubleshoot->sida sample_prep Optimize Sample Preparation (e.g., SPE, LLE) troubleshoot->sample_prep chromatography Modify Chromatographic Conditions troubleshoot->chromatography validate Re-validate Method sida->validate sample_prep->validate chromatography->validate Experimental Workflow for this compound Analysis with SPE Cleanup cluster_spe SPE Steps start Plant Sample extraction Solvent Extraction (e.g., MeOH/H2O) start->extraction centrifuge Centrifugation & Filtration extraction->centrifuge loading Sample Loading centrifuge->loading spe Solid-Phase Extraction (SPE) evaporate Evaporation reconstitute Reconstitution in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis conditioning Conditioning washing Washing elution Elution elution->evaporate

References

improving peak resolution between quinate and its isomers in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

An improvement in the separation of quinic acid and its isomers is crucial for accurate analysis. Here are some frequently asked questions and troubleshooting guides to help you improve the peak resolution in your HPLC experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the resolution of quinate and its isomers?

The resolution of closely related isomers like quinic acid is primarily influenced by the choice of stationary phase, mobile phase composition (including pH and additives), and column temperature. Because these isomers have very similar physicochemical properties, achieving baseline separation often requires optimizing the interactions between the analytes, the stationary phase, and the mobile phase.

Q2: Which type of HPLC column is best suited for separating this compound and its isomers?

For separating chiral isomers like this compound, chiral stationary phases (CSPs) are often the most effective. However, for non-chiral isomers, reversed-phase columns (like C18) with careful mobile phase optimization can also yield good results. Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be a good option for these polar compounds.

Q3: How does the mobile phase pH affect the separation?

The pH of the mobile phase is a critical parameter as it influences the ionization state of quinic acid and its isomers. Since these are acidic compounds, a mobile phase with a pH below the pKa of the carboxylic acid group will result in the neutral form of the molecules, which can lead to better retention and resolution on reversed-phase columns.

Troubleshooting Guide

Problem: Poor peak resolution or co-elution of this compound and its isomers.

This is a common issue when analyzing closely related isomers. The following troubleshooting workflow can help you systematically address this problem.

G cluster_0 Troubleshooting Workflow: Poor Peak Resolution A Identify Problem: Poor Peak Resolution / Co-elution B Check Column Condition A->B C Optimize Mobile Phase A->C D Adjust Flow Rate & Temperature A->D E Column Equilibration Sufficient? B->E F Column Contaminated? B->F G Adjust pH C->G H Modify Organic Solvent % C->H I Try Ion-Pairing Reagent C->I J Decrease Flow Rate D->J K Optimize Temperature D->K L Resolution Improved? E->L F->L G->L H->L I->L J->L K->L

Caption: Troubleshooting workflow for poor peak resolution in HPLC.

Problem: Tailing or fronting peaks.

Peak asymmetry can compromise resolution and quantification.

  • Tailing Peaks: This can be caused by secondary interactions between the analyte and the stationary phase, or by column overload.

    • Solution: Try adding a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (TFA), to mask active sites on the stationary phase. Also, consider injecting a smaller sample volume or a more dilute sample.

  • Fronting Peaks: This is often an indication of column overload.

    • Solution: Dilute the sample and inject a smaller volume.

Experimental Protocols and Data

Below are examples of starting conditions for the separation of quinic acid and its isomers. These can be used as a baseline for further optimization.

Method 1: Reversed-Phase HPLC

This method is a good starting point for the analysis of quinic acid in various matrices.

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 25% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Method 2: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC can provide alternative selectivity for these polar compounds.

ParameterCondition
Column HILIC (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Gradient 95% A to 75% A over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection MS/MS or UV at 210 nm
Injection Volume 2 µL

The following diagram illustrates a general experimental workflow for method development and optimization.

G cluster_1 Method Development Workflow A Define Separation Goal (e.g., resolve this compound isomers) B Select Column & Initial Conditions (e.g., C18, HILIC) A->B C Perform Initial Run B->C D Evaluate Resolution & Peak Shape C->D E Resolution Acceptable? D->E F Optimize Mobile Phase (pH, Organic %) E->F No H Final Method Validation E->H Yes G Optimize Flow Rate & Temperature F->G G->C

Caption: General workflow for HPLC method development.

Technical Support Center: Quinate Dehydrogenase Kinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers performing quinate dehydrogenase (QDH) kinetic assays.

Frequently Asked Questions (FAQs)

Q1: I am not observing any, or very low, QDH activity. What are the possible causes?

There are several potential reasons for low or absent enzyme activity. Systematically check the following:

  • Missing Components: Ensure all essential components are present in the reaction mixture: purified QDH enzyme, L-quinate (substrate), and the correct cofactor (NAD⁺ or NADP⁺).[1][2] The reaction involves the transfer of a hydride from this compound to the cofactor, and the absence of any of these will prevent the reaction.

  • Incorrect Cofactor: this compound dehydrogenases can be specific for either NAD⁺ or NADP⁺.[1] Using the wrong cofactor will result in no activity. Check the specifications of your enzyme or test both cofactors if unsure.

  • Enzyme Inactivation: The enzyme may have denatured due to improper storage or handling. Enzymes are sensitive to temperature and pH fluctuations.[3][4] Ensure the enzyme has been stored at the correct temperature and that assay buffers are at the optimal pH. Enzyme instability can also occur during the assay itself if conditions are suboptimal.

  • Sub-optimal Assay Conditions: The pH and temperature of the assay are critical. Dehydrogenase activity is highly dependent on these factors. For example, some related dehydrogenase enzymes show optimal activity in an alkaline pH range (e.g., pH 8.5-9.0).

  • Low Enzyme Concentration: The concentration of the enzyme in the assay might be too low to detect a change in absorbance over time. Try increasing the enzyme concentration.

  • Presence of Inhibitors: Your sample or buffers may contain inhibitors of QDH. For instance, compounds structurally similar to the substrate or product can act as competitive inhibitors.

Q2: My assay shows a high background signal before adding the enzyme or substrate.

A high initial absorbance at 340 nm can obscure the signal from NADH or NADPH production. Consider these causes:

  • Contaminated Reagents: One of your reagents (buffer, substrate, or cofactor solution) might be contaminated with a substance that absorbs at 340 nm. Prepare fresh solutions and test each component individually in the spectrophotometer.

  • Cofactor Degradation: Old or improperly stored NAD(P)H solutions can degrade, leading to high background absorbance. It is always best to use freshly prepared cofactor solutions.

  • Dirty Cuvettes: Ensure your cuvettes are clean and free from scratches.

  • Incorrect Blanking: Always run a control assay without the enzyme to measure any non-enzymatic reaction or background drift. This baseline should be subtracted from your experimental readings.

Q3: The reaction rate is not linear. What does this mean?

A non-linear reaction rate (often a curve that flattens over time) indicates that the velocity is not constant. This can be due to:

  • Substrate Depletion: If the initial substrate concentration is too low (close to or below the Kₘ), it will be rapidly consumed, causing the reaction rate to decrease. Ensure the substrate concentration is saturating (typically 5-10 times the Kₘ) to maintain a linear rate for the initial phase of the reaction.

  • Product Inhibition: The accumulation of reaction products (3-dehydrothis compound or NAD(P)H) can inhibit the enzyme's activity.

  • Enzyme Instability: The enzyme may be losing activity over the course of the assay due to suboptimal conditions (e.g., pH, temperature).

  • Measurement Time: You might be measuring the reaction for too long, moving beyond the initial velocity phase. Kinetic parameters should always be calculated from the initial, linear phase of the reaction.

Q4: How do I differentiate between this compound dehydrogenase and shikimate dehydrogenase activity?

Some QDH enzymes also exhibit activity with shikimate, the substrate for shikimate dehydrogenase (SDH). If you suspect your enzyme preparation is impure or has dual specificity, you can perform the following:

  • Run parallel assays: Set up two sets of reactions. In one, use this compound as the substrate, and in the other, use shikimate.

  • Compare activities: Measure the rate of NAD(P)H production in both sets. A significantly higher rate with this compound indicates predominant QDH activity. Some enzymes, however, can have comparable activities for both substrates.

  • Check cofactor preference: QDH and SDH from the same organism can have different preferences for NAD⁺ versus NADP⁺. Testing both cofactors with both substrates can help distinguish the activities.

Experimental Protocols & Data

Standard this compound Dehydrogenase Kinetic Assay Protocol

This protocol is a general guideline. Optimal conditions, especially substrate and enzyme concentrations, should be determined empirically.

  • Prepare a reaction mixture: In a 1 ml cuvette, combine the following in order:

    • Assay Buffer (e.g., 75 mM Trizma base-HCl, pH 8.5)

    • Cofactor (e.g., 200 µM NADP⁺ or 250 µM NAD⁺)

    • Purified QDH enzyme (e.g., 0.01 to 0.1 mg/ml, adjust based on activity)

  • Equilibrate: Incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction: Add the substrate (e.g., L-quinate, from 5 µM to 5 mM) to the cuvette and mix quickly but gently.

  • Measure absorbance: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., every 10 seconds for the first minute, then every minute for 4 minutes).

  • Calculate activity: Determine the initial reaction velocity (ΔA₃₄₀/min) from the linear portion of the absorbance vs. time plot.

Typical Assay Parameters

The optimal conditions for a QDH assay can vary depending on the source of the enzyme. The following table summarizes typical ranges found in the literature for QDH and related dehydrogenases.

ParameterTypical RangeSource Organism Example
pH Optimum 8.0 - 11.0Camellia sinensis (alkaline buffer preferred)
8.5Populus trichocarpa
Temperature Optimum 30°C - 50°CGeneral range for dehydrogenases
Cofactor NAD⁺ or NADP⁺Corynebacterium glutamicum (strictly NAD⁺ dependent)
Escherichia coli (can use NAD⁺ or NADP⁺)

Troubleshooting Workflows

General Troubleshooting Logic

This diagram outlines a systematic approach to diagnosing common problems in a QDH kinetic assay.

G start Problem: No / Low Activity check_components Check Assay Components (Enzyme, Substrate, Cofactor) start->check_components res_components Result: Missing Component? check_components->res_components check_conditions Verify Assay Conditions (pH, Temperature) res_conditions Result: Conditions Optimal? check_conditions->res_conditions check_enzyme Assess Enzyme Integrity (Storage, Handling) res_enzyme Result: Enzyme Denatured? check_enzyme->res_enzyme check_conc Review Concentrations (Enzyme, Substrate) res_conc Result: Concentration Too Low? check_conc->res_conc res_cofactor Result: Correct Cofactor? res_components->res_cofactor No sol_components Solution: Add Missing Component res_components->sol_components Yes res_cofactor->check_conditions Yes sol_cofactor Solution: Test Alternative Cofactor (NAD⁺ / NADP⁺) res_cofactor->sol_cofactor No res_conditions->check_enzyme Yes sol_conditions Solution: Optimize pH and Temperature res_conditions->sol_conditions No res_enzyme->check_conc No sol_enzyme Solution: Use New Enzyme Aliquot res_enzyme->sol_enzyme Yes sol_conc Solution: Increase Enzyme/Substrate Concentration res_conc->sol_conc Yes

Fig 1. Troubleshooting workflow for low or no QDH activity.
Investigating High Background Signal

This workflow helps identify the source of high background absorbance at 340 nm.

G start Problem: High Background Absorbance (A340) check_blank Run Control Blank (No Enzyme) start->check_blank res_blank Result: Blank A340 High? check_blank->res_blank check_reagents Test Individual Reagents (Buffer, Substrate, Cofactor) res_blank->check_reagents Yes sol_blank Solution: Subtract Blank Value res_blank->sol_blank No (Drift) res_reagents Result: Reagent Contaminated? check_reagents->res_reagents sol_reagents Solution: Prepare Fresh Reagents res_reagents->sol_reagents Yes check_cuvettes Check Cuvettes for Cleanliness and Scratches res_reagents->check_cuvettes No sol_cuvettes Solution: Clean or Replace Cuvettes check_cuvettes->sol_cuvettes

Fig 2. Workflow for diagnosing high background signal issues.

References

overcoming instability of quinate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the instability of quinate during sample preparation and analysis.

Troubleshooting Guide

Issue: Low or inconsistent this compound recovery in analytical results.

This guide will help you identify and resolve potential causes for the loss of this compound during your sample preparation workflow.

Potential Cause 1: Sample pH

Quinic acid and its derivatives are susceptible to isomerization and degradation at neutral to alkaline pH.[1][2][3]

  • Recommendation: Maintain an acidic pH (ideally below pH 6) throughout the extraction and sample preparation process.[3] Consider using a buffered extraction solvent.[4]

Potential Cause 2: Temperature

Elevated temperatures can accelerate the degradation of this compound and its esters.

  • Recommendation: Perform all sample preparation steps at low temperatures. Use ice baths and refrigerated centrifuges. For long-term storage, keep samples at 4°C or frozen.

Potential Cause 3: Light Exposure

Exposure to light can contribute to the degradation of caffeoylquinic acids.

  • Recommendation: Protect samples from light by using amber vials or by wrapping sample tubes in aluminum foil.

Potential Cause 4: Enzymatic Degradation

Biological samples may contain enzymes that can degrade this compound.

  • Recommendation: Consider a protein precipitation step early in the protocol to remove enzymes.

Quantitative Data Summary: Stability of Caffeoylquinic Acids (CQAs) under Various Conditions

ConditionMono-acyl CQAs (e.g., 5-CQA)Di-acyl CQAs (e.g., 4,5-diCQA)
Temperature
4°C for 7 daysRelatively stableRelatively stable
Room Temperature for 7 daysRelatively stableSignificant degradation
Light Exposure (Room Temp, 7 days)
Amber vial (50% Methanol)~10-12% degradation~7-18% degradation
Transparent vial (50% Methanol)~10-12% degradation~14-18% degradation
Transparent vial (100% Methanol)~9-46% degradation~12-45% degradation
pH
Acidic (pH 4.69)StableMore stable
Neutral to Alkaline (pH > 7)Isomerization and degradation increase with pHIsomerization and degradation increase with pH

Experimental Protocols

Protocol 1: Recommended Extraction of this compound from Plant Material
  • Homogenization: Homogenize 1 gram of fresh plant material in 10 mL of ice-cold 80% methanol containing 0.1% formic acid.

  • Sonication: Sonicate the mixture in an ice bath for 30 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

  • Storage: Store at 4°C and analyze within 24 hours, or store at -80°C for long-term storage.

Protocol 2: LC-MS/MS Analysis of this compound
  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Detection: Mass spectrometer in negative ion mode, monitoring for the m/z of this compound (191.05) and its fragments.

Visualizations

Quinate_Degradation_Pathway This compound This compound Isomers Isomers (e.g., epi-Quinate) This compound->Isomers Isomerization (pH, Temp) Lactone Quinic acid γ-lactone This compound->Lactone Lactonization (Heat) Degradation_Products Further Degradation Products Lactone->Degradation_Products Decomposition Sample_Preparation_Workflow Start Start: Fresh/Frozen Sample Homogenize 1. Homogenize (Ice-cold acidic solvent) Start->Homogenize Extract 2. Extract (Sonication/Vortex) Homogenize->Extract Centrifuge 3. Centrifuge (Refrigerated) Extract->Centrifuge Filter 4. Filter (0.22 µm filter) Centrifuge->Filter Analyze 5. Analyze (LC-MS) Filter->Analyze Troubleshooting_Flowchart Start Low/Inconsistent This compound Recovery Check_pH Is sample pH < 6? Start->Check_pH Check_Temp Was sample kept cold? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with acidic buffer Check_pH->Adjust_pH No Check_Light Was sample protected from light? Check_Temp->Check_Light Yes Use_Cold Use ice baths and refrigerated centrifuge Check_Temp->Use_Cold No Protect_Light Use amber vials Check_Light->Protect_Light No Re_extract Re-extract sample with optimized protocol Check_Light->Re_extract Yes Adjust_pH->Re_extract Use_Cold->Re_extract Protect_Light->Re_extract

References

minimizing interference from structurally similar compounds in quinate analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinate analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to interference from structurally similar compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in this compound analysis?

The primary sources of interference in this compound analysis stem from two main categories:

  • Structurally Similar Compounds: Quinic acid has eight possible stereoisomers, such as epi-quinic acid, muco-quinic acid, and scyllo-quinic acid, which can occur naturally or as byproducts of processing.[1] Other closely related compounds, like shikimic acid, are also common interferents due to their similar chemical structures and polarity.[2]

  • Matrix Effects: When using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), components of the sample matrix (e.g., salts, lipids, sugars from biological samples) can co-elute with this compound and interfere with the ionization process in the mass spectrometer.[3] This can lead to ion suppression or enhancement, causing inaccurate quantification.[3]

Q2: How can I improve the chromatographic separation of this compound from its isomers?

Achieving good chromatographic separation is critical. Key strategies include:

  • Column Selection: Employing chiral stationary phases (CSPs) like CHIRALPAK QN-AX or QD-AX can provide specific enantioselectivity for acidic compounds like this compound and its isomers. For general separation of organic acids, C18 columns are commonly used, but optimization is crucial.

  • Mobile Phase Optimization: Adjusting the mobile phase composition, such as the organic modifier (e.g., methanol, acetonitrile), pH, and additives, can significantly impact selectivity. For anion-exchange CSPs, weakly acidic mobile phases (pH 5-7) are often effective.

  • Chiral Ion-Pairing: Adding a chiral counter-ion, such as quinine, to the mobile phase can facilitate the separation of enantiomers on conventional achiral columns by forming diastereomeric complexes with different retention times.

  • Technique Selection: Supercritical Fluid Chromatography (SFC) can be an alternative to HPLC for the enantioseparation of acidic compounds on chiral columns.

Q3: Is LC-MS/MS a suitable technique for distinguishing between this compound isomers?

Yes, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose. While isomers have the same mass and are indistinguishable by a single-stage mass spectrometer, a tandem MS approach can differentiate them. A full set of this compound stereoisomers can be reliably distinguished based on their unique tandem mass spectrometric fragmentation spectra and their chromatographic elution order. This high specificity makes LC-MS/MS a preferred method for complex samples.

Q4: When should I consider chemical derivatization for my analysis?

Derivatization is most commonly employed for Gas Chromatography (GC) analysis. Carboxylic acids like this compound are often non-volatile and thermally unstable. Derivatization converts them into less polar and more volatile esters (e.g., methyl esters) or silyl esters (e.g., TMS derivatives), making them suitable for GC-MS analysis. This process can also improve chromatographic peak shape and sensitivity. While less common for LC-MS, derivatization can sometimes be used to enhance ionization efficiency or shift retention times away from interferences.

Q5: What are "matrix effects" in LC-MS analysis, and how can I mitigate them?

Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate results. Mitigation strategies include:

  • Improved Sample Preparation: Optimize sample cleanup procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components before analysis.

  • Chromatographic Separation: Adjust the chromatography to separate the analyte from the majority of matrix components.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most recognized technique to correct for matrix effects. A SIL-IS is structurally identical to the analyte but has a different mass, so it experiences similar matrix effects, allowing for accurate ratio-based quantification.

  • Method of Standard Addition: This involves adding known amounts of the analyte to the sample to create a calibration curve within the matrix itself, which can compensate for signal suppression or enhancement.

  • Sample Dilution: A simple but effective method is to dilute the sample, which reduces the concentration of interfering matrix components.

Troubleshooting and Experimental Guides

Data on Chromatographic Separation

Optimizing chromatographic conditions is key to resolving this compound from interfering compounds. The following table summarizes representative data on the separation of related compounds using different HPLC methods.

Compound PairAnalytical ColumnMobile PhaseRetention Time (min) - Cmpd 1Retention Time (min) - Cmpd 2Resolution (Rs)Reference
Quinine vs. DihydroquinineZorbax C18Acetonitrile/Buffer4.66.9> 2.0
Quinic Acid vs. Shikimic AcidSeparon SGX C18 + Polymer IEX H-form9mM H₂SO₄/Methanol (95:5)Approx. 9.5Approx. 11.0> 1.5
Mandelic Acid EnantiomersHypercarb (Porous Graphitic Carbon)Dichloromethane/Cyclohexane + Quinine10.212.51.8

Note: Data is illustrative of separation capabilities and may vary based on specific instrument conditions.

Experimental Protocols

This protocol provides a starting point for developing a method to separate and quantify this compound and its isomers.

  • Sample Preparation:

    • For biological fluids (plasma, urine), perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile or methanol.

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC Conditions:

    • Column: Chiral stationary phase column (e.g., CHIRALPAK QN-AX, 150 x 2.1 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each isomer. These must be determined empirically by infusing pure standards. For this compound (m/z 191.06), characteristic fragment ions would be monitored.

    • Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition to maximize sensitivity.

This protocol is for preparing volatile derivatives of this compound for GC-MS.

  • Sample Preparation:

    • Ensure the sample extract is completely dry, as moisture will destroy the derivatizing reagent. Lyophilization or evaporation under nitrogen is recommended.

    • To the dry sample residue in a reaction vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 50 µL of a solvent like pyridine or acetonitrile to aid dissolution.

  • Reaction:

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample onto the GC-MS system.

    • Use a non-polar column (e.g., DB-5ms).

    • Analyze the resulting mass spectra to identify the derivatized this compound and its isomers based on their retention times and fragmentation patterns.

Diagrams and Workflows

The following diagrams illustrate logical workflows for troubleshooting and method development in this compound analysis.

G start Start: Inaccurate or Imprecise this compound Results check_separation Assess Chromatographic Separation start->check_separation is_peak_resolved Is the this compound Peak Symmetrical and Resolved from Interferences? check_separation->is_peak_resolved check_matrix Assess Matrix Effects is_peak_resolved->check_matrix Yes optimize_lc Optimize LC Method: - Change column (e.g., Chiral) - Adjust mobile phase pH/gradient - Lower flow rate is_peak_resolved->optimize_lc No has_matrix_effect Is Ion Suppression or Enhancement Observed? check_matrix->has_matrix_effect optimize_prep Improve Sample Preparation: - Use SPE or LLE - Perform sample dilution has_matrix_effect->optimize_prep Yes validate Re-validate Method: Confirm Specificity, Accuracy, and Precision has_matrix_effect->validate No optimize_lc->check_separation use_is Implement Internal Standard: - Use Stable Isotope-Labeled IS - Use a structural analog optimize_prep->use_is use_is->check_matrix

Caption: Troubleshooting workflow for this compound analysis interference.

G start Select Analytical Technique is_volatile Is the analyte (or its derivative) thermally stable and volatile? start->is_volatile need_isomers Is separation of stereoisomers required? is_volatile->need_isomers No gc_ms Consider GC-MS (Requires Derivatization) is_volatile->gc_ms Yes high_specificity Is high specificity in a complex matrix needed? need_isomers->high_specificity No chiral_lc Use Chiral LC Method (HPLC or SFC) need_isomers->chiral_lc Yes lc_ms Use LC-MS/MS high_specificity->lc_ms Yes hplc_uv Consider HPLC-UV for simple matrices high_specificity->hplc_uv No gc_ms->high_specificity chiral_lc->lc_ms

Caption: Decision tree for selecting an analytical method.

References

Technical Support Center: Enhancing Quinate Production in Engineered Microbes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at enhancing quinate production in engineered microbes.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your experimental workflow, leading to suboptimal this compound yields.

Issue 1: Low or No this compound Production

Potential Cause Recommended Action Expected Outcome
Inefficient Carbon Channeling to Shikimate Pathway Overexpress genes encoding enzymes for the synthesis of precursors, such as transketolase (tktA) and feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroGfbr).[1]Increased metabolic flux towards the shikimate pathway, providing more substrate for this compound synthesis.
Suboptimal Promoter Strength for Key Enzymes Utilize a library of promoters with varying strengths to fine-tune the expression of genes in the this compound biosynthetic pathway.[2][3]Balanced expression of pathway enzymes, avoiding metabolic burden and the accumulation of toxic intermediates.
Degradation or Conversion of this compound In Corynebacterium glutamicum, ensure that genes involved in the further metabolism of this compound, such as qsuB (dehydroshikimate dehydratase), are deleted.[4][5]Accumulation of this compound as the desired end-product.
Toxicity of Intermediates or Final Product Implement dynamic regulation strategies, such as quorum-sensing circuits, to decouple cell growth from product synthesis.Reduced metabolic stress on the host cells, leading to improved overall productivity.

Issue 2: Accumulation of Undesired Byproducts (e.g., Shikimate, 3-Dehydroshikimate)

Potential Cause Recommended Action Expected Outcome
High Activity of Shikimate Dehydrogenase (SDH) Modulate the expression of the endogenous shikimate dehydrogenase (aroE in E. coli) to favor the reverse reaction (shikimate to 3-dehydroshikimate) or the forward reaction leading to this compound.Reduced conversion of 3-dehydrothis compound to shikimate, thereby increasing the pool of precursors for this compound synthesis.
Insufficient this compound Dehydrogenase Activity Overexpress a this compound dehydrogenase (ydiB in E. coli) that efficiently converts 3-dehydrothis compound to this compound.Increased conversion of the precursor 3-dehydrothis compound to the final product, this compound.
Feedback Inhibition of Pathway Enzymes Use feedback-resistant variants of key enzymes, such as DAHP synthase (aroGfbr).Sustained pathway activity even at high concentrations of aromatic amino acids or their intermediates.

Issue 3: Poor Strain Stability or Growth Inhibition

Potential Cause Recommended Action Expected Outcome
Metabolic Burden from Plasmid Maintenance and High Gene Expression Integrate the expression cassettes for the this compound pathway into the host chromosome.Improved strain stability and reduced metabolic load, leading to more consistent production.
Toxicity of Overexpressed Proteins Optimize codon usage of the heterologous genes for the specific expression host.Enhanced translational efficiency and reduced formation of misfolded, toxic proteins.
Suboptimal Fermentation Conditions Optimize fermentation parameters such as pH, temperature, and aeration. A two-stage fermentation process where growth and production phases are separated can also be beneficial.Improved cell health and productivity.

Frequently Asked Questions (FAQs)

Q1: What are the key genetic modifications to enhance this compound production in E. coli?

A1: Key modifications include:

  • Increasing Precursor Supply: Overexpress tktA and a feedback-resistant aroG to channel more carbon into the shikimate pathway.

  • Blocking Competing Pathways: While for shikimate production ydiB (this compound dehydrogenase) is often deleted to prevent this compound accumulation, for this compound production, its controlled expression is necessary. At the same time, downstream pathways from shikimate should be blocked by deleting aroK and aroL (shikimate kinases).

  • Optimizing Enzyme Expression: Fine-tuning the expression levels of the pathway enzymes using different strength promoters is crucial to balance the metabolic flux.

Q2: How can I optimize fermentation conditions for improved this compound yield?

A2: Optimization of fermentation conditions is critical. Consider the following:

  • Media Composition: Ensure a balanced medium with sufficient carbon, nitrogen, and other essential nutrients.

  • pH Control: Maintain the pH within the optimal range for your engineered strain, typically around 7.0 for E. coli.

  • Temperature: A two-stage temperature strategy can be effective, with an initial phase at 37°C for biomass accumulation, followed by a lower temperature (e.g., 30°C) during the production phase to reduce metabolic stress.

  • Fed-Batch Strategy: A fed-batch approach with controlled feeding of the carbon source can prevent overflow metabolism and the accumulation of inhibitory byproducts.

Q3: My engineered strain is not producing any this compound. What should I check first?

A3: Start by verifying the basics:

  • Genetic Integrity: Confirm the presence and correctness of all your genetic modifications through sequencing.

  • Protein Expression: Check for the expression of your heterologous enzymes using SDS-PAGE or Western blotting.

  • Enzyme Activity: Perform in vitro assays to confirm the activity of key enzymes in your pathway.

  • Culture Conditions: Ensure that the culture conditions (media, temperature, pH, aeration) are optimal for your strain.

Q4: How can I accurately quantify the amount of this compound produced?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for this compound quantification. A reversed-phase C18 column with a UV detector is typically used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

Quantitative Data Summary

The following table summarizes production titers and yields for shikimate, a closely related and more extensively studied compound. These values can serve as a benchmark for what is achievable within the shikimate pathway, from which this compound is derived. Strategies to enhance shikimate often involve blocking the conversion to this compound, suggesting that reversing these specific genetic modifications could lead to high this compound titers.

Microorganism Key Genetic Modifications Product Titer (g/L) Yield (g/g glucose) Reference
Escherichia coliNon-PTS glucose uptake, attenuated shikimate degradation, feedback-resistant DAHP synthase, fusion of DHD-SDH, repressed shikimate kinase, quorum sensing circuit.Shikimate60.310.30
Escherichia coliDisruption of aroK, aroL, tyrR, ptsG, pykA, shiA; Overexpression of aroB, aroD, aroF, aroG, aroE, tktA.Shikimate1010.48
Corynebacterium glutamicumDisruption of aroK, qsuB, pyk1, qsuD; Overexpression of aroE, aroB, aroF, aroG.Shikimate37.3Not Reported
Corynebacterium glutamicumDeletion of trpE, csm, pobA, qsuABD; Expression of feedback-resistant DAHP synthases and a mutated chorismate-pyruvate lyase.4-Hydroxybenzoate (a shikimate pathway derivative)19.00.0965

Experimental Protocols

1. Protocol for HPLC Quantification of this compound

This protocol is adapted from methods for similar organic acids and should be optimized for your specific equipment and sample matrix.

  • Sample Preparation:

    • Take a 1 mL sample of the fermentation broth.

    • Centrifuge at 13,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of your standard curve.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol (e.g., 95:5 v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a standard curve by plotting the peak area against the concentration.

    • Determine the concentration of this compound in your samples by interpolating their peak areas on the standard curve.

2. Protocol for Shikimate Dehydrogenase (SDH) Enzyme Assay

This spectrophotometric assay measures the activity of SDH by monitoring the change in absorbance of NADPH at 340 nm.

  • Reaction Mixture (1 mL total volume):

    • 100 mM Tris-HCl buffer (pH 8.8)

    • 1 mM Shikimate

    • 2 mM NADP+

    • Appropriate amount of cell-free extract or purified enzyme.

  • Procedure:

    • Add the buffer, shikimate, and enzyme solution to a cuvette and mix.

    • Start the reaction by adding NADP+.

    • Immediately measure the increase in absorbance at 340 nm over time (e.g., for 5 minutes) using a spectrophotometer. The rate of reaction should be linear during this period.

    • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions. The molar extinction coefficient of NADPH at 340 nm is 6.22 mM-1cm-1.

Visualizations

Metabolic_Pathway_for_Quinate_Production Metabolic Pathway for this compound Production Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis E4P Erythrose-4-Phosphate (E4P) Glucose->E4P Pentose Phosphate Pathway DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP aroG (DAHP synthase) (Overexpress feedback-resistant version) E4P->DAHP aroG (DAHP synthase) (Overexpress feedback-resistant version) DHQ 3-Dehydrothis compound (DHQ) DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD This compound This compound DHQ->this compound ydiB (this compound Dehydrogenase) (Overexpress for this compound Production) Shikimate Shikimate DHS->Shikimate aroE (Shikimate Dehydrogenase) Aromatic_AA Aromatic Amino Acids Shikimate->Aromatic_AA aroK, aroL (Knockout to increase Shikimate/Quinate) Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Production Start Low this compound Titer Check_Expression Verify Gene Expression (SDS-PAGE/Western Blot) Start->Check_Expression Check_Activity Assay Enzyme Activity Check_Expression->Check_Activity Expression OK Check_Genetics Sequence Genetic Constructs Check_Expression->Check_Genetics No/Low Expression Check_Activity->Check_Genetics Low Activity Optimize_Fermentation Optimize Fermentation Conditions (pH, Temp, Media) Check_Activity->Optimize_Fermentation Activity OK Improve_Flux Enhance Precursor Flux (e.g., overexpress aroGfbr, tktA) Check_Genetics->Improve_Flux Constructs OK Success Improved this compound Titer Optimize_Fermentation->Success Block_Competing Block Competing Pathways (e.g., knockout aroK/aroL) Improve_Flux->Block_Competing Block_Competing->Success

References

Technical Support Center: Addressing Poor Ionization of Quinate in Electrospray Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor ionization of quinate in electrospray mass spectrometry (ESI-MS). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the signal intensity and achieve reliable quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: Why does this compound (quinic acid) exhibit poor ionization in ESI-MS?

A1: this compound is a small, polar cycloalkane polyol with a carboxylic acid group. Its high polarity and relatively low molecular weight can make it challenging to efficiently desolvate and ionize in the gas phase, which is a critical step in electrospray ionization. In its underivatized form, it may not readily partition to the surface of the ESI droplets where ionization is most efficient, leading to a weak signal.

Q2: What is the recommended ionization mode for analyzing this compound?

A2: For carboxylic acids like this compound, negative ion mode (ESI-) is generally preferred. In this mode, the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, which is typically stable and provides a strong signal for quantification. While positive ion mode can be used, it often results in lower sensitivity for this class of compounds.

Q3: Can mobile phase composition significantly impact this compound's signal intensity?

A3: Absolutely. The mobile phase composition, including the organic solvent, aqueous component, and additives, plays a crucial role in the ionization efficiency of this compound. Optimizing these factors is a primary strategy for enhancing its signal.

Q4: Is chemical derivatization a viable option for improving this compound's signal?

A4: Yes, chemical derivatization is a highly effective strategy for significantly improving the ESI-MS signal of carboxylic acids like this compound. Derivatization can increase the hydrophobicity of the molecule, improve its ionization efficiency, and shift the analysis to the more robust positive ion mode.

Troubleshooting Guides

Issue: Low or No Signal for this compound in Negative Ion Mode

This is a common challenge encountered during the analysis of this compound. The following step-by-step guide will help you troubleshoot and enhance the signal intensity.

Step 1: Verify and Optimize Mass Spectrometer Source Parameters

The settings of your ESI source are critical for maximizing the ion signal. Start with the manufacturer's recommended settings and then systematically optimize each parameter.

  • Capillary Voltage: In negative ion mode, a typical starting point is -2.5 to -4.0 kV. A voltage that is too low may result in inefficient ionization, while a voltage that is too high can cause source instability or fragmentation.

  • Nebulizer Gas Pressure: This parameter affects the size of the droplets in the electrospray. Typical pressures range from 20 to 60 psi. Adjust the pressure to achieve a stable spray.

  • Drying Gas Flow and Temperature: These parameters are crucial for desolvation. For a flow rate of 0.2-0.4 mL/min, typical values are a flow rate of 8-12 L/min and a temperature of 250-350 °C. Insufficient drying can lead to signal suppression, while excessive heat may cause thermal degradation of the analyte.

  • Sheath Gas Flow and Temperature: Similar to the drying gas, the sheath gas aids in nebulization and desolvation. Optimize these parameters in conjunction with the drying gas settings.

Step 2: Optimize Mobile Phase Composition

The choice of mobile phase additives and pH can dramatically affect the ionization of this compound.

  • Mobile Phase Additives: Weak acids and their corresponding ammonium salts are commonly used to improve ionization in negative mode.

    • Formic Acid (0.1%): A common starting point that can enhance deprotonation.

    • Acetic Acid (0.1%): Can sometimes provide better signal enhancement for carboxylic acids compared to formic acid.[1]

    • Ammonium Formate or Acetate (5-10 mM): These salts can help to buffer the mobile phase and improve spray stability. A combination of a weak acid and its ammonium salt is often effective.[2][3]

  • pH: While acidic modifiers are used, the overall mobile phase pH should be considered in relation to the pKa of this compound (approximately 3.4) to ensure it is in its deprotonated form.

Step 3: Consider Adduct Formation

In negative ion mode, this compound can form adducts, particularly with sodium ([M-H+Na]⁻). While the deprotonated molecule ([M-H]⁻) is the primary ion for quantification, the formation of adducts can dilute the signal of the target ion.

  • Minimize Sodium Contamination: Use high-purity solvents and glassware to minimize sodium contamination.

  • Monitor for Adducts: During method development, monitor for common adducts to understand their contribution to the overall signal.

Issue: Poor Peak Shape and Retention Time Variability

In addition to low signal, poor chromatography can also hinder accurate quantification.

  • Column Choice: A C18 reversed-phase column is commonly used for the analysis of this compound.[4]

  • Mobile Phase Gradient: A gradient elution with water and an organic solvent (acetonitrile or methanol) containing a suitable additive is typically employed. Ensure the gradient is optimized to provide good peak shape and separation from matrix components.

  • Sample Solvent: Dissolve your sample in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.

Quantitative Data Summary

The following tables summarize quantitative data related to the analysis of this compound and the effect of different analytical parameters.

Table 1: LC-MS/MS Parameters for this compound Analysis in Negative Ion Mode

ParameterValueReference
Precursor Ion (m/z)191.0[5]
Product Ions (m/z)127.0, 109.0, 85.0
Collision EnergyAnalyte and instrument dependent, requires optimization
Capillary Voltage~ -3.0 kV
Nebulizer Pressure~ 30-50 psi
Drying Gas Temperature~ 300-350 °C
Drying Gas Flow~ 10 L/min

Table 2: Reported Limits of Quantification (LOQ) for Quinic Acid

MatrixLOQAnalytical MethodReference
Plant Extract224 ± 11 ppbUHPLC-ESI-MS/MS
Human Plasma10 ng/mL (for Chlorogenic Acid)LC-MS/MS
Water1-50 ng/L (for various pharmaceuticals)LC-MS/MS

Experimental Protocols

Protocol 1: Optimization of ESI-MS Parameters for Underivatized this compound

This protocol outlines a systematic approach to optimizing the ESI source parameters for the analysis of this compound in negative ion mode.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of quinic acid in a solvent mixture that mimics the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set Initial Parameters: Begin with the instrument manufacturer's recommended settings for small molecules in negative ion mode.

  • Optimize Capillary Voltage: While monitoring the signal intensity of the [M-H]⁻ ion (m/z 191.0), vary the capillary voltage in increments of 0.2 kV (e.g., from -2.0 to -4.5 kV). Record the voltage that provides the maximum stable signal.

  • Optimize Nebulizer Pressure: With the optimal capillary voltage, vary the nebulizer gas pressure in increments of 5 psi. Record the pressure that yields the highest signal intensity.

  • Optimize Drying Gas Temperature and Flow: Systematically vary the drying gas temperature (e.g., in 25 °C increments) and flow rate (e.g., in 1 L/min increments) to find the combination that maximizes the signal without evidence of analyte degradation.

  • Verify with LC-MS: Once the optimal source parameters are determined by infusion, confirm them by injecting the standard onto the LC-MS system to ensure they are also optimal under chromatographic conditions.

Protocol 2: Chemical Derivatization of this compound with 2-Picolylamine for Enhanced Detection

This protocol describes a general method for the derivatization of carboxylic acids, like this compound, using 2-picolylamine (PA) to improve ionization efficiency in positive ion mode. This method has been shown to increase the detection response of carboxylic acids by 9- to 158-fold.

  • Reagent Preparation:

    • 2-Picolylamine (PA) solution: Prepare a 10 mg/mL solution in a suitable solvent (e.g., acetonitrile).

    • Coupling agents: Prepare solutions of 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP) in acetonitrile (e.g., 10 mg/mL each).

  • Derivatization Reaction:

    • To 50 µL of a dried sample extract or standard solution of this compound, add 20 µL of the PA solution, 20 µL of the DPDS solution, and 20 µL of the TPP solution.

    • Vortex the mixture and incubate at a controlled temperature (e.g., 60 °C) for 30-60 minutes. The optimal reaction time and temperature may need to be determined empirically.

  • Sample Cleanup (if necessary): After the reaction, the derivatized sample may be diluted with the initial mobile phase or subjected to a simple solid-phase extraction (SPE) cleanup if the matrix is complex.

  • LC-MS/MS Analysis:

    • Analyze the derivatized sample using LC-MS/MS in positive ion mode .

    • Monitor for the protonated molecule of the this compound-PA derivative. The exact m/z will be the molecular weight of this compound (192.17 g/mol ) plus the molecular weight of the PA moiety minus the mass of water.

    • Optimize the MS/MS transition (precursor and product ions) for the derivatized this compound.

Visualizations

Troubleshooting_Workflow start Low or No this compound Signal check_ms Step 1: Verify MS Settings - Ionization Mode (ESI-) - Instrument Calibration start->check_ms optimize_source Step 2: Optimize Source Parameters - Capillary Voltage - Gas Pressures & Temperatures check_ms->optimize_source optimize_mp Step 3: Optimize Mobile Phase - Additives (Formic/Acetic Acid) - pH Adjustment optimize_source->optimize_mp end_bad Signal Still Low (Consult Instrument Specialist) optimize_source->end_bad check_chrom Step 4: Evaluate Chromatography - Peak Shape - Retention Time optimize_mp->check_chrom consider_derivatization Step 5: Consider Derivatization - Significant Signal Enhancement check_chrom->consider_derivatization implement_deriv Implement Derivatization Protocol (e.g., with 2-Picolylamine) consider_derivatization->implement_deriv Yes end_good Signal Acceptable consider_derivatization->end_good No implement_deriv->end_good

Caption: A troubleshooting workflow for addressing low signal intensity of this compound.

Derivatization_Pathway This compound This compound (Carboxylic Acid) Reaction Derivatization Reaction This compound->Reaction PA 2-Picolylamine (PA) (Derivatization Reagent) PA->Reaction Coupling Coupling Agents (DPDS, TPP) Coupling->Reaction Quinate_PA This compound-PA Derivative (Amide Bond Formation) Reaction->Quinate_PA Analysis LC-MS/MS Analysis (Positive Ion Mode) Quinate_PA->Analysis

Caption: A simplified signaling pathway for the derivatization of this compound with 2-picolylamine.

References

Technical Support Center: Purification of Quinate from High-Shikimate Backgrounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of quinate from matrices with high concentrations of shikimate.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound and shikimate?

Separating this compound and shikimate is difficult due to their high structural similarity. Both are cyclic polyols with carboxylic acid functional groups, leading to comparable physical and chemical properties such as polarity, solubility, and pKa. This similarity makes it challenging to achieve baseline separation using standard chromatographic techniques.

Q2: What are the most common methods for separating this compound and shikimate?

The most commonly employed methods are based on high-performance liquid chromatography (HPLC). Ion-exchange chromatography, particularly using a cation exchange resin in the hydrogen form (ion-exclusion chromatography), and reversed-phase HPLC with an aqueous mobile phase are frequently used for the separation of these organic acids.

Q3: Can I use reversed-phase HPLC for this separation?

Yes, reversed-phase HPLC can be used; however, retaining these highly polar compounds on a nonpolar stationary phase can be challenging. It often requires a highly aqueous mobile phase. Using a column with a polar-embedded stationary phase can prevent phase collapse in high-aqueous mobile phases and improve retention and selectivity for polar analytes like this compound and shikimate.

Q4: What detection method is suitable for this compound and shikimate?

Ultraviolet (UV) detection at a low wavelength (around 210-220 nm) can be used to detect the carboxyl group. However, this method can be prone to interference from other absorbing compounds in the sample matrix. For higher specificity and sensitivity, especially in complex matrices, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. LC-MS allows for quantification based on the mass-to-charge ratio of the ions, providing greater confidence in peak identification and purity assessment.

Q5: What are typical sources of high-shikimate backgrounds when purifying this compound?

High-shikimate backgrounds are common in extracts from certain plants, such as star anise (Illicium verum), which is a primary commercial source of shikimic acid.[1][2] Additionally, microbial fermentation processes designed to produce shikimate can also result in broths containing both shikimate and this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound from high-shikimate backgrounds using HPLC.

Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution / Co-elution of this compound and Shikimate Peaks Inadequate mobile phase composition: The pH or ionic strength of the mobile phase may not be optimal for differential interaction with the stationary phase.Optimize mobile phase pH: For ion-exclusion chromatography on a column like the Aminex HPX-87H, ensure the mobile phase (e.g., dilute sulfuric acid) is at a low pH to keep the organic acids in their protonated form.[3] Adjusting the acid concentration can modulate retention and improve separation. Adjust mobile phase modifier: For reversed-phase HPLC, altering the concentration or type of organic modifier (e.g., methanol or acetonitrile) can influence selectivity.[4]
Suboptimal column temperature: Temperature affects mobile phase viscosity and solute interactions with the stationary phase.Control column temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution by reducing mobile phase viscosity.[3] For Aminex columns, a temperature of 50-65 °C is often recommended.
Inappropriate flow rate: A flow rate that is too high can lead to insufficient interaction with the stationary phase.Reduce the flow rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution. For Aminex HPX-87H columns, a flow rate of 0.5-0.6 mL/min is typical.
Peak Tailing for this compound and/or Shikimate Secondary interactions with the stationary phase: Residual silanol groups on silica-based reversed-phase columns can interact with the acidic analytes, causing tailing.Adjust mobile phase pH: Lowering the mobile phase pH (at least 2 pH units below the pKa of the analytes) can suppress the ionization of the carboxylic acids and reduce tailing. Use an end-capped column: Employ a reversed-phase column that is end-capped to minimize the number of free silanol groups. Add a competing agent: In some cases, adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can mask silanol interactions.
Column overload: Injecting too much sample can lead to peak distortion.Dilute the sample: Reduce the concentration of the injected sample.
Column void or contamination: A void at the column inlet or contamination can disrupt the flow path.Reverse and flush the column: If the manufacturer's instructions permit, reverse the column and flush with a strong solvent. Use a guard column: A guard column can protect the analytical column from particulates and strongly retained compounds.
Shifting Retention Times Inconsistent mobile phase preparation: Small variations in the composition or pH of the mobile phase can lead to changes in retention.Ensure consistent mobile phase preparation: Prepare the mobile phase carefully and consistently. Degas the mobile phase before use. Use a buffer: For reversed-phase HPLC, using a buffer can help maintain a stable pH.
Fluctuations in column temperature: Inconsistent temperature control can cause retention time drift.Use a column oven: Maintain a constant and stable column temperature using a column oven.
Column aging: The performance of the column can degrade over time.Monitor column performance: Regularly check the column's performance with a standard mixture. Replace the column if performance deteriorates significantly.
Low Recovery of this compound Precipitation in the sample or during injection: this compound may precipitate if the sample solvent is not compatible with the mobile phase.Dissolve the sample in the mobile phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure compatibility.
Adsorption to system components: Active sites in the HPLC system (e.g., frits, tubing) can adsorb the analyte.Passivate the HPLC system: Flush the system with a solution that can passivate active sites, such as dilute nitric acid (check instrument compatibility).

Experimental Protocols

Protocol 1: Analytical Separation of this compound and Shikimate using Ion-Exclusion HPLC

This protocol is based on the separation of organic acids using an Aminex HPX-87H column.

1. Materials and Equipment:

  • HPLC system with a UV detector or Mass Spectrometer

  • Aminex HPX-87H column (300 x 7.8 mm)

  • Guard column (e.g., Bio-Rad Micro-Guard Cation-H cartridge)

  • Column oven

  • Sulfuric acid (H₂SO₄), HPLC grade

  • This compound and Shikimate standards

  • Ultrapure water

  • 0.22 µm or 0.45 µm syringe filters

2. Mobile Phase Preparation:

  • Prepare a 5 mM sulfuric acid solution by carefully adding the appropriate amount of concentrated sulfuric acid to ultrapure water.

  • Filter the mobile phase through a 0.45 µm filter and degas thoroughly.

3. HPLC Conditions:

  • Column: Aminex HPX-87H (300 x 7.8 mm)

  • Mobile Phase: 5 mM H₂SO₄

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 50 °C

  • Detection: UV at 210 nm or MS with electrospray ionization (negative mode)

  • Injection Volume: 10-20 µL

4. Sample Preparation:

  • From Plant Material (e.g., Star Anise):

    • Grind the dried plant material to a fine powder.

    • Extract the powder with hot water (e.g., 80-95°C) or ethanol in a Soxhlet extractor.

    • Filter the extract to remove solid particles.

    • If necessary, perform a liquid-liquid extraction with a nonpolar solvent (e.g., diethyl ether) to remove oils and other nonpolar compounds.

    • Dilute the aqueous extract with the mobile phase.

    • Filter the final sample through a 0.22 µm syringe filter before injection.

  • From Fermentation Broth:

    • Centrifuge the fermentation broth to remove cells and other solids.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to a suitable concentration.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a standard mixture of this compound and shikimate to determine their retention times.

  • Inject the prepared samples.

  • Quantify the amount of this compound and shikimate by comparing the peak areas to a calibration curve generated from the standards.

Protocol 2: Preparative Purification of this compound

This protocol describes a general approach to scaling up the separation for purification.

1. Method Development and Optimization:

  • Develop an analytical HPLC method that provides good resolution between this compound and shikimate, as described in Protocol 1.

  • Optimize the method for preparative scale by performing loading studies on the analytical column to determine the maximum sample load that maintains adequate separation.

2. Scale-Up Calculations:

  • Use the analytical method parameters to calculate the appropriate flow rate and injection volume for the preparative column. The scaling factor is typically based on the ratio of the cross-sectional areas of the preparative and analytical columns.

3. Preparative HPLC System and Conditions:

  • Use a preparative HPLC system with a larger bore column (e.g., 20-50 mm internal diameter) packed with the same stationary phase as the analytical column.

  • Adjust the flow rate and injection volume based on the scale-up calculations.

  • Use a fraction collector to collect the eluent corresponding to the this compound peak.

4. Post-Purification Processing:

  • Combine the fractions containing pure this compound.

  • Remove the mobile phase solvent (e.g., by rotary evaporation or lyophilization).

  • The resulting solid can be further purified by recrystallization if necessary.

Quantitative Data

The following table provides a hypothetical comparison of different HPLC methods for the purification of this compound. Actual results will vary depending on the specific sample matrix and experimental conditions.

Purification Method Column Type Mobile Phase Typical Recovery of this compound (%) Purity of this compound (%) Throughput
Ion-Exclusion HPLC Aminex HPX-87H5 mM H₂SO₄85-95>98Moderate
Reversed-Phase HPLC C18 (Polar-Embedded)0.1% Formic Acid in Water/Methanol80-90>95High
Preparative HPLC C18 (Preparative Scale)Acetonitrile/Water Gradient70-85>99Low (per run, but high yield)

Visualizations

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydrothis compound (DHQ) DAHP->DHQ DHS 3-Dehydroshikimate (DHS) DHQ->DHS This compound This compound DHQ->this compound This compound Dehydrogenase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-Phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids Chorismate->AAs

Caption: Simplified Shikimate Pathway showing the biosynthesis of shikimate and its relationship to this compound.

Purification_Workflow cluster_0 Sample Preparation cluster_1 HPLC Purification cluster_2 Post-Purification Raw_Material Raw Material (e.g., Star Anise, Fermentation Broth) Extraction Extraction / Clarification Raw_Material->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (this compound vs. Shikimate) HPLC_Injection->Separation Fraction_Collection Fraction Collection Separation->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Purity_Analysis Purity Analysis (QC) Solvent_Removal->Purity_Analysis Purified_this compound Purified this compound Purity_Analysis->Purified_this compound

Caption: General experimental workflow for the purification of this compound from a complex matrix.

References

Technical Support Center: Resolving Co-elution of Quinate and Other Organic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the co-elution of quinic acid with other organic acids during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the co-elution of quinate with other organic acids?

A1: The co-elution of this compound with other organic acids, particularly those with similar structures and polarities like shikimic acid and malic acid, is a common challenge in chromatography. The primary reasons for this include:

  • Similar Physicochemical Properties: this compound and other small organic acids often share comparable polarities, molecular weights, and pKa values, leading to similar retention behaviors on many common stationary phases.

  • Inadequate Chromatographic Selectivity: The chosen stationary phase and mobile phase combination may not provide sufficient selectivity to resolve these structurally similar compounds.

  • Poor Peak Shape: Peak tailing or broadening can lead to the merging of adjacent peaks, resulting in co-elution.

  • Matrix Effects: Complex sample matrices can interfere with the separation, causing shifts in retention times and peak distortion.

Q2: How can I confirm if I have a co-elution problem?

A2: Visual inspection of the chromatogram for peak shoulders or asymmetrical peaks can be an initial indicator. However, for definitive confirmation, the following detector-based methods are recommended:

  • Diode Array Detector (DAD/PDA): A DAD or PDA detector can perform peak purity analysis by acquiring multiple UV spectra across a single peak. If the spectra are not identical, it indicates the presence of co-eluting compounds.

  • Mass Spectrometry (MS): An MS detector is a powerful tool for identifying co-elution. By acquiring mass spectra at different points across the peak, you can determine if more than one compound is present. Even isobaric compounds (different compounds with the same mass) can sometimes be distinguished by in-source fragmentation.

Q3: What are the initial steps to troubleshoot the co-elution of this compound?

A3: When encountering co-elution of this compound, a systematic approach to adjusting your chromatographic parameters is recommended. Start with modifications to the mobile phase, as these are often the simplest to implement.

  • Adjust Mobile Phase Strength: For reversed-phase HPLC, weakening the mobile phase (decreasing the percentage of the organic solvent) will increase retention times and may improve resolution.

  • Modify Mobile Phase pH: Since organic acids are ionizable, adjusting the pH of the mobile phase can significantly alter their charge state and interaction with the stationary phase, thereby improving selectivity. For C18 columns, a low pH mobile phase (e.g., pH 2.4-2.8) is often used to suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape.[1][2]

  • Change Buffer Concentration: In ion-exchange or mixed-mode chromatography, altering the buffer concentration can influence retention and selectivity.

Troubleshooting Guides

Guide 1: Optimizing Chromatographic Conditions

This guide provides a step-by-step approach to resolving this compound co-elution by modifying your existing HPLC/IC method.

Problem: this compound is co-eluting with another organic acid (e.g., shikimate, malate).

Troubleshooting Workflow:

CoElution_Troubleshooting start Start: Co-elution of this compound Observed check_purity Confirm Co-elution (DAD Peak Purity or MS Scan) start->check_purity adjust_mobile_phase Adjust Mobile Phase - Weaken organic solvent % - Adjust pH (e.g., pH 2.4-2.8 for RP) - Change buffer concentration check_purity->adjust_mobile_phase Confirmed resolution_ok1 Resolution Satisfactory? adjust_mobile_phase->resolution_ok1 change_column Change Stationary Phase - Different selectivity C18 - Ion-Exclusion/Ion-Exchange - HILIC resolution_ok1->change_column No end End: Resolution Achieved resolution_ok1->end Yes resolution_ok2 Resolution Satisfactory? change_column->resolution_ok2 derivatization Consider Derivatization (Pre- or Post-column) resolution_ok2->derivatization No resolution_ok2->end Yes fail End: Further Method Development Required derivatization->fail Derivatization_Workflow start Start: Sample Containing Carboxylic Acids add_reagents Add Derivatization Reagents: - BDPO in Acetonitrile - 18-Crown-6 in Acetonitrile - Anhydrous Potassium Carbonate start->add_reagents vortex Vortex for 30 seconds add_reagents->vortex heat Heat at 60°C for 30 minutes vortex->heat cool_centrifuge Cool to Room Temperature and Centrifuge heat->cool_centrifuge collect_supernatant Collect Supernatant cool_centrifuge->collect_supernatant hplc_analysis Inject into HPLC with Fluorescence Detector collect_supernatant->hplc_analysis end End: Analysis of Derivatized Organic Acids hplc_analysis->end

References

Technical Support Center: Method Development for Baseline Separation of Quinate and Dehydroquinate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of quinate and dehydrothis compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and to offer solutions for common challenges encountered during the analysis of these structurally similar polar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the baseline separation of this compound and dehydrothis compound challenging?

The baseline separation of this compound and dehydrothis compound is challenging due to their high structural similarity. Both are cyclic polyhydroxy carboxylic acids, differing only by a hydroxyl group on this compound versus a ketone group on dehydrothis compound at the C3 position.[1] This subtle difference results in very similar physicochemical properties, such as polarity and pKa, leading to co-elution or poor resolution in many chromatographic systems.

Q2: What are the primary chromatographic techniques for separating these compounds?

The most common techniques for separating polar organic acids like this compound and dehydrothis compound are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used with ion-pairing agents to improve retention of these highly polar analytes on non-polar stationary phases.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography.[3]

  • Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge and is effective for ionizable compounds like carboxylic acids.

Q3: What are the approximate pKa values for this compound and dehydrothis compound?

Q4: How does the mobile phase pH affect the separation of this compound and dehydrothis compound?

The mobile phase pH is a critical parameter, especially in reversed-phase and ion-exchange chromatography.

  • In RP-HPLC , working at a pH below the pKa of the analytes (e.g., pH 2.5-3.0) will suppress the ionization of the carboxylic acid group, making the compounds less polar and increasing their retention on a C18 column.

  • In Anion-Exchange Chromatography , a mobile phase pH above the pKa of the analytes (e.g., pH 5-6) is necessary to ensure they are negatively charged and can interact with the positively charged stationary phase.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of this compound and Dehydrothis compound Peaks

  • Question: My this compound and dehydrothis compound peaks are not separating. What should I do?

  • Answer:

    • Optimize Mobile Phase pH (RP-HPLC & IEC): Small adjustments in pH can significantly impact selectivity. For RP-HPLC, ensure the pH is at least one unit below the pKa. For IEC, ensure it is at least one unit above.

    • Adjust Mobile Phase Strength: In RP-HPLC, decrease the organic solvent percentage to increase retention and potentially improve separation. In HILIC, decrease the water content. In IEC, decrease the salt concentration of the eluent.

    • Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. If you are using a C18 column, a polar-embedded C18 or a phenyl column might offer different selectivity. For HILIC, switching between amide, diol, or zwitterionic phases can be effective.

    • Consider Ion-Pairing (RP-HPLC): If retention is still poor, adding an ion-pairing agent like tetrabutylammonium (TBA) can significantly improve the retention and separation of these anionic compounds.

Issue 2: Peak Tailing or Asymmetry

  • Question: My peaks for this compound and/or dehydrothis compound are tailing. How can I improve the peak shape?

  • Answer:

    • Check for Column Overload: Inject a smaller sample volume or a more dilute sample to see if the peak shape improves.

    • Adjust Mobile Phase pH: In RP-HPLC, peak tailing can be caused by interactions with residual silanols on the silica-based stationary phase. Lowering the pH can suppress the ionization of these silanols and reduce tailing.

    • Use a Highly End-capped Column: Modern, high-purity silica columns with advanced end-capping minimize the number of accessible silanol groups, leading to better peak shapes for polar and ionizable compounds.

    • Add a Competing Base (RP-HPLC): A small amount of a basic additive, like triethylamine (TEA), in the mobile phase can help to mask active silanol sites and improve peak symmetry.

Issue 3: Inconsistent Retention Times

  • Question: The retention times for my analytes are drifting between injections. What is the cause?

  • Answer:

    • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is especially critical for HILIC and ion-pair chromatography.

    • Check for Mobile Phase Instability: Ensure the mobile phase is well-mixed and degassed. If using buffers, check for signs of precipitation, especially when mixing with high concentrations of organic solvent.

    • Verify System Stability: Check for leaks in the pump, injector, or fittings. Ensure the column temperature is stable and controlled.

    • Sample Matrix Effects: If analyzing complex samples, the matrix may be affecting the column chemistry over time. Implement a robust sample preparation procedure to remove interfering substances.

Experimental Protocols

The following are suggested starting points for method development. Optimization will be required to achieve baseline separation.

Method 1: Reversed-Phase HPLC with Ion-Pairing

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 20 mM Potassium phosphate buffer, pH 2.5

  • Mobile Phase B: Acetonitrile

  • Ion-Pair Reagent: 5 mM Tetrabutylammonium hydroxide, added to Mobile Phase A

  • Gradient: 5% B to 25% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (Note: Dehydrothis compound has a weak chromophore, so sensitivity may be low). LC-MS is preferred for sensitive detection.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Column: Zwitterionic HILIC, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 70% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection: LC-MS/MS is highly recommended for HILIC analysis of these compounds.

Method 3: Anion-Exchange Chromatography (AEC)

  • Column: Strong anion-exchange (SAX) column

  • Mobile Phase A: 10 mM Tris-HCl, pH 7.5

  • Mobile Phase B: 10 mM Tris-HCl with 500 mM NaCl, pH 7.5

  • Gradient: 0% B to 50% B over 30 minutes

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm or conductivity detector.

Data Presentation

Table 1: Comparison of Proposed Chromatographic Methods for this compound and Dehydrothis compound Separation

ParameterReversed-Phase with Ion-PairingHILICAnion-Exchange
Stationary Phase C18 (non-polar)Zwitterionic, Amide, or Diol (polar)Strong or Weak Anion Exchanger (charged)
Mobile Phase Aqueous buffer with organic solventHigh organic with aqueous bufferAqueous buffer with salt gradient
Retention Mechanism Hydrophobic and ion-pair interactionsPartitioning into a water-enriched layerElectrostatic interactions
Expected Elution Order Dependent on ion-pairing and pHMore polar elutes later (expected: this compound before Dehydrothis compound)Stronger acid elutes later
Key Optimization Parameters Ion-pair concentration, pH, organic %Water content, buffer concentrationpH, salt gradient
Advantages Robust, widely available columnsExcellent for very polar compoundsHigh selectivity for charged species
Disadvantages Ion-pairing agents can be harsh on columns and MSSensitive to mobile phase composition, longer equilibrationLimited to ionizable compounds, salt gradients can be problematic for MS

Visualizations

cluster_struct Chemical Structures This compound This compound (C7H12O6) -OH at C3 Dehydrothis compound Dehydrothis compound (C7H10O6) =O at C3

Caption: Chemical structures of this compound and Dehydrothis compound.

start Define Separation Goal: Baseline resolution of This compound and Dehydrothis compound select_method Select Initial Chromatographic Method (RP-HPLC, HILIC, or IEC) start->select_method optimize_mp Optimize Mobile Phase (pH, Gradient, Organic %) select_method->optimize_mp optimize_sp Optimize Stationary Phase (Column Chemistry) optimize_mp->optimize_sp Resolution not achieved troubleshoot Troubleshoot Issues (Peak Shape, Retention) optimize_mp->troubleshoot Issues persist validate Validate Method (Robustness, Reproducibility) optimize_mp->validate Resolution achieved optimize_sp->optimize_mp Try new mobile phase conditions optimize_sp->validate Resolution achieved troubleshoot->optimize_mp Re-optimize

Caption: Workflow for chromatographic method development.

start Poor Resolution check_mp Is mobile phase correctly prepared? start->check_mp check_mp->start No, remake adjust_gradient Adjust Gradient Slope (shallower) check_mp->adjust_gradient Yes adjust_ph Adjust pH adjust_gradient->adjust_ph end Resolution Improved adjust_gradient->end Improved change_column Change Column Chemistry adjust_ph->change_column No improvement adjust_ph->end Improved change_column->end Improved

Caption: Troubleshooting decision tree for poor resolution.

References

reducing degradation of quinate esters during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of quinate esters, particularly hydroxycinnamoyl-quinic acids (HCQAs), during extraction processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound ester degradation during extraction?

A1: this compound esters, especially hydroxycinnamoyl-quinic acids (HCQAs) like chlorogenic acid (5-CQA), are susceptible to several degradation pathways during extraction.[1][2][3][4][5] The main causes include:

  • pH-induced Hydrolysis: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond, yielding quinic acid and the corresponding hydroxycinnamic acid (e.g., caffeic acid). Alkaline conditions (high pH) are particularly detrimental, leading to non-reversible degradation.

  • Isomerization and Acyl Migration: The acyl group on the quinic acid moiety can migrate to different positions, leading to the formation of various positional isomers (e.g., 3-CQA, 4-CQA from 5-CQA). This process is influenced by pH and temperature.

  • Thermal Degradation: Elevated temperatures used during extraction can accelerate both hydrolysis and isomerization. Higher temperatures can lead to the formation of lactones and other degradation products.

  • Transesterification: When using alcohol-based solvents (e.g., methanol, ethanol), the acyl group of the this compound ester can be transferred to the solvent molecule, forming a new ester (e.g., methyl or ethyl caffeate) in a process called transesterification.

  • Enzymatic Degradation: The presence of endogenous esterases in the plant material can lead to the enzymatic hydrolysis of this compound esters if the enzymes are not denatured or inactivated prior to or during extraction.

  • Oxidation and Light Exposure: Exposure to oxygen and light can also contribute to the degradation of these phenolic compounds, with light potentially inducing isomerization.

Q2: What are the ideal pH conditions for extracting this compound esters to ensure their stability?

A2: this compound esters are most stable under acidic to neutral pH conditions. It is generally recommended to maintain the pH of the extraction solvent between 3 and 6. High pH (alkaline conditions) significantly accelerates degradation and should be avoided. The rate of degradation increases with increasing pH.

Q3: How does temperature affect the stability of this compound esters during extraction?

A3: Higher temperatures generally decrease the stability of this compound esters by promoting hydrolysis, isomerization, and other degradation reactions. While elevated temperatures can improve extraction efficiency, a balance must be struck to prevent significant degradation. It is often recommended to use moderate temperatures (e.g., below 60-70°C) for conventional extractions. For techniques like pressurized liquid extraction (PLE), even short exposure to high temperatures can lead to degradation.

Q4: Which solvents are recommended for this compound ester extraction to minimize degradation?

A4: The choice of solvent is critical. While methanol and ethanol are effective solvents, they can cause transesterification. Using aqueous mixtures of these alcohols can mitigate this to some extent. To avoid transesterification, non-alcoholic solvents or water can be used. Natural Deep Eutectic Solvents (NADES) have also been shown to be effective and can enhance the stability of the extracted compounds. Acidifying the extraction solvent (e.g., with formic or acetic acid) can help maintain a low pH and improve stability.

Troubleshooting Guides

Issue 1: Low yield of the target this compound ester and presence of free hydroxycinnamic acids in the extract.

Potential Cause Troubleshooting Step
Hydrolysis due to high pH Maintain the extraction solvent pH in the range of 3-6. Consider adding a small amount of a weak acid like formic or acetic acid.
Thermal degradation Lower the extraction temperature. For heat-assisted methods, reduce the extraction time.
Enzymatic degradation Blanch the plant material before extraction to denature enzymes. Alternatively, use a solvent system that inhibits enzyme activity.

Issue 2: Presence of multiple isomers of the target this compound ester in the chromatogram.

Potential Cause Troubleshooting Step
Isomerization due to pH Ensure the pH of the extraction solvent is in the acidic range (3-6).
Thermal-induced isomerization Reduce the extraction temperature and duration.
Light-induced isomerization Protect the sample from light during extraction and storage.

Issue 3: Identification of unexpected ester derivatives (e.g., ethyl or methyl esters of the hydroxycinnamic acid).

Potential Cause Troubleshooting Step
Transesterification Avoid using pure methanol or ethanol as the extraction solvent. If alcohol is necessary, use an aqueous mixture and minimize extraction time and temperature. Consider alternative solvents like acetone-water mixtures or NADES.

Quantitative Data Summary

Table 1: Effect of pH on the Half-Life (t1/2) of Total Chlorogenic Acids (CQAs) at 37°C

pHHalf-Life (hours)
5.01572.7
5.51074.9
6.0547.1
Data synthesized from a study on the degradation kinetics of chlorogenic acid.

Table 2: Degradation of Dicaffeoylquinic Acids (diCQAs) and Mono-caffeoylquinic acids (mono-CQAs) under different conditions

Compound ClassConditionsDegradation Observation
diCQAsHeating in aqueous solutionDegrade to corresponding mono-CQAs, then to caffeic and quinic acids.
mono-CQAsHeating in aqueous solutionMore stable than diCQAs under the same conditions.
diCQAsRoom temperature, 7 days~7-10% degradation.
mono-CQAsRoom temperature, 7 daysLess degradation compared to diCQAs.
This table provides a qualitative comparison based on available literature.

Experimental Protocols

Protocol 1: General Extraction of this compound Esters with Minimized Degradation

  • Sample Preparation: Lyophilize and grind the plant material to a fine powder. If enzymatic degradation is a concern, blanch the fresh material in hot water or steam for a few minutes prior to lyophilization.

  • Solvent Preparation: Prepare an extraction solvent of 70% ethanol in water (v/v) and acidify to a pH of 4.0 with formic acid.

  • Extraction:

    • Add the powdered plant material to the extraction solvent at a solid-to-liquid ratio of 1:20 (w/v).

    • Perform the extraction at 40°C for 30 minutes with continuous stirring. Protect the extraction vessel from light.

  • Filtration and Storage:

    • Immediately after extraction, filter the mixture to remove solid plant material.

    • Store the extract at 4°C in the dark to minimize further degradation. For long-term storage, freeze at -20°C or -80°C.

  • Analysis: Analyze the extract as soon as possible using a validated HPLC-UV or LC-MS method to quantify the this compound esters and their potential degradation products.

Protocol 2: Analysis of this compound Ester Degradation by HPLC

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient would be to start with a low percentage of Solvent B, gradually increasing it to elute the compounds of interest.

  • Detection: Monitor at 325 nm for hydroxycinnamoyl-quinic acids.

  • Quantification: Use certified reference standards for the parent this compound esters and their expected degradation products (isomers, free hydroxycinnamic acids) to build calibration curves for accurate quantification.

Visualizations

degradation_pathways This compound Ester (e.g., 5-CQA) This compound Ester (e.g., 5-CQA) Isomers (e.g., 3-CQA, 4-CQA) Isomers (e.g., 3-CQA, 4-CQA) This compound Ester (e.g., 5-CQA)->Isomers (e.g., 3-CQA, 4-CQA) Isomerization (pH, Temp) Quinic Acid + Hydroxycinnamic Acid Quinic Acid + Hydroxycinnamic Acid This compound Ester (e.g., 5-CQA)->Quinic Acid + Hydroxycinnamic Acid Hydrolysis (pH, Temp, Enzymes) Transesterification Product Transesterification Product This compound Ester (e.g., 5-CQA)->Transesterification Product Transesterification (Alcohol Solvent)

Caption: Degradation pathways of this compound esters during extraction.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plant Material Plant Material Blanching (optional) Blanching (optional) Plant Material->Blanching (optional) Lyophilization & Grinding Lyophilization & Grinding Blanching (optional)->Lyophilization & Grinding Extraction Extraction Lyophilization & Grinding->Extraction Filtration Filtration Extraction->Filtration Solvent (Acidified, Aqueous) Solvent (Acidified, Aqueous) Solvent (Acidified, Aqueous)->Extraction Conditions (Low Temp, Dark) Conditions (Low Temp, Dark) Conditions (Low Temp, Dark)->Extraction HPLC/LC-MS Analysis HPLC/LC-MS Analysis Filtration->HPLC/LC-MS Analysis

References

troubleshooting low recovery of quinate in solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of quinate during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My recovery of this compound is consistently low. Where should I begin troubleshooting?

Low recovery is a common issue that can arise from various stages of the SPE process.[1][2] The first and most critical step is to determine where the analyte is being lost. This can be accomplished by collecting and analyzing the fractions from each step of the procedure: the sample load, the wash solution(s), and the final elution.[3] Once you identify the step where this compound is lost, you can use the more specific guidance below to resolve the issue.

Q2: How do I select the appropriate SPE sorbent for this compound?

Choosing the correct sorbent is fundamental for successful SPE.[2][4] this compound is a polar organic acid, which dictates the best retention mechanisms. The choice of sorbent depends on the properties of your sample matrix.

  • Strong Anion Exchange (SAX): This is often the most suitable choice for acidic compounds like this compound. Retention is based on the ionic interaction between the negatively charged this compound (deprotonated) and the positively charged sorbent.

  • Reversed-Phase (RP): Sorbents like C18 or hydrophilic-lipophilic balanced (HLB) polymers can be used. However, since this compound is very polar, its retention on non-polar sorbents can be weak. To achieve good retention, the sample pH must be adjusted to suppress the ionization of this compound's carboxylic acid group, making it less polar.

  • Normal-Phase (NP): Sorbents like silica or diol are used to extract polar analytes from non-polar organic solvents. If your sample matrix is non-polar, this could be a viable option.

Q3: How does pH critically impact the recovery of this compound?

pH control is arguably the most important parameter for the extraction of ionizable compounds like this compound. The optimal pH depends entirely on the SPE mechanism you are using.

  • For Anion Exchange (SAX):

    • Loading & Washing: The pH of the sample and wash solutions must be at least 2 units higher than the pKa of this compound's carboxylic acid group. This ensures the molecule is deprotonated (negatively charged) and binds strongly to the positively charged SAX sorbent.

    • Elution: The pH of the elution solvent must be at least 2 units lower than the pKa. This neutralizes the this compound molecule, disrupting the ionic bond and allowing it to elute from the cartridge.

  • For Reversed-Phase (RP):

    • Loading & Washing: The pH of the sample and wash solutions should be at least 2 units below the pKa. This keeps the this compound molecule in its neutral, protonated form, increasing its hydrophobicity and retention on the non-polar sorbent.

    • Elution: While elution is primarily achieved with a strong organic solvent, raising the pH to deprotonate the this compound can sometimes help decrease its retention and improve recovery.

Q4: I've discovered my this compound is lost during the sample loading step (present in the flow-through). What are the likely causes?

Analyte loss during sample loading indicates that this compound is not being retained by the sorbent. Common causes include:

  • Incorrect pH: The sample pH is not optimized for retention on your chosen sorbent (see Q3).

  • Sorbent Overload: The amount of this compound or other matrix components in your sample exceeds the binding capacity of the SPE cartridge. Consider reducing the sample volume, diluting the sample, or using a cartridge with a larger sorbent mass.

  • High Flow Rate: Applying the sample too quickly reduces the contact time between this compound and the sorbent, preventing efficient binding. A slow, consistent flow rate of approximately 1-2 mL/min is recommended.

  • Improper Cartridge Conditioning: Failure to properly wet and equilibrate the sorbent before loading the sample can lead to inconsistent retention and poor recovery.

Q5: My results show that this compound is being eluted prematurely during the wash step. How can I prevent this?

Losing the analyte during the wash step means your wash solvent is too strong and is stripping the this compound from the sorbent along with the interferences.

  • Reduce Organic Content: If using reversed-phase, your wash solvent may contain too high a percentage of organic solvent. Try decreasing the organic content or using a purely aqueous wash solution (with the correct pH).

  • Adjust Wash Solution pH: Ensure the pH of your wash solution is maintained in the optimal range for retention (see Q3). A change in pH can cause premature elution.

  • Use a Weaker Solvent: Select a wash solvent that is strong enough to remove interferences but weak enough to leave this compound bound to the sorbent.

Q6: I can't elute the this compound from the cartridge, or the recovery in the eluate is very low. What is wrong?

This problem suggests that the elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent.

  • Insufficient Elution Solvent Strength:

    • For SAX: Your elution solvent is not acidic enough to neutralize the this compound. Decrease the pH or increase the ionic strength of the elution solution. Using a solvent like 2% formic acid in methanol is a common strategy.

    • For RP: The organic content of your elution solvent is too low. Increase the percentage of a strong solvent like methanol or acetonitrile.

  • Insufficient Elution Volume: You may not be using enough solvent to elute all the bound analyte. Try increasing the elution volume or performing a second elution and analyzing it separately to see if more this compound is recovered.

  • Secondary Interactions: On silica-based sorbents, secondary interactions can occur between the analyte and residual silanol groups on the silica surface. Adding a small amount of an acid or base to the elution solvent can help disrupt these interactions.

Data Summary Tables

Table 1: Comparison of Recommended SPE Sorbents for this compound Extraction

Sorbent TypeRetention MechanismAdvantages for this compoundDisadvantages for this compoundKey Optimization Parameters
Strong Anion Exchange (SAX) Ion ExchangeHigh selectivity and capacity for acids.Highly dependent on pH control.Sample pH, Elution pH, Ionic Strength
Reversed-Phase (C18, HLB) Non-polar / HydrophobicGood for cleaning up non-polar interferences.Low retention for polar this compound; requires strict pH control.Sample pH, Organic content in wash/elution solvents
Normal-Phase (Silica, Diol) Polar Interactions (H-bonding)Effective for polar analytes.Requires non-polar sample solvent, which may not be compatible with biological samples.Sample solvent polarity, Water content

Table 2: General Troubleshooting Framework for Low this compound Recovery

SymptomPotential CauseRecommended Solution
Analyte found in sample load fraction 1. Incorrect sample pH. 2. Sorbent capacity exceeded. 3. Flow rate too high. 4. Improper sorbent conditioning.1. Adjust sample pH (See Table 3). 2. Use a larger sorbent mass or dilute the sample. 3. Decrease loading flow rate to 1-2 mL/min. 4. Ensure cartridge is fully wetted and equilibrated.
Analyte found in wash fraction 1. Wash solvent is too strong (e.g., too much organic). 2. Incorrect pH of wash solution.1. Decrease the organic percentage in the wash step. 2. Verify and adjust the pH of the wash solution to ensure retention.
No analyte detected or very low levels in elution fraction 1. Elution solvent is too weak. 2. Insufficient elution volume. 3. Strong secondary interactions. 4. Sorbent bed dried out (for some phases).1. Increase elution solvent strength (lower pH for SAX, higher % organic for RP). 2. Increase the volume of the elution solvent; perform a second elution. 3. Add a modifier (e.g., small amount of acid/base) to the elution solvent. 4. Do not let the sorbent bed dry out between steps unless the protocol specifies it.

Visualized Workflows and Protocols

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing the cause of low SPE recovery.

G start Low this compound Recovery Detected step1 Action: Collect & Analyze Fractions (Load, Wash, Elute) start->step1 q_load Is Analyte in Load Fraction? step1->q_load q_wash Is Analyte in Wash Fraction? q_load->q_wash No cause_load Cause: Poor Retention - Incorrect Sample pH - Sorbent Overload - Flow Rate Too High q_load->cause_load Yes q_elute Is Analyte NOT in Elution Fraction? q_wash->q_elute No cause_wash Cause: Premature Elution - Wash Solvent Too Strong - Incorrect Wash pH q_wash->cause_wash Yes cause_elute Cause: Incomplete Elution - Elution Solvent Too Weak - Insufficient Volume - Strong Secondary Interactions q_elute->cause_elute Yes

Caption: A flowchart for troubleshooting low recovery in SPE by fraction analysis.

Detailed Experimental Protocols

Protocol 1: this compound Extraction using Strong Anion Exchange (SAX)

This protocol is optimized for the selective retention and elution of this compound from an aqueous matrix like diluted urine or plasma.

  • Conditioning:

    • Pass 1-2 cartridge volumes of methanol through the SAX cartridge to wet the sorbent.

    • Pass 1-2 cartridge volumes of deionized water to rinse the methanol.

  • Equilibration:

    • Pass 1-2 cartridge volumes of a buffer with a pH ~6.0 (e.g., 25 mM ammonium acetate buffer) through the cartridge. This pH is well above the pKa of this compound's carboxylic acid, ensuring it will be charged. Do not let the sorbent dry.

  • Sample Loading:

    • Pre-treat the sample by adjusting its pH to ~6.0 with a suitable buffer.

    • Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of the equilibration buffer (e.g., 25 mM ammonium acetate, pH 6.0) to remove neutral and basic interferences.

    • A second wash with a low percentage of organic solvent (e.g., 5% methanol in the buffer) can be used to remove less polar interferences.

  • Elution:

    • Elute the this compound with 1-2 cartridge volumes of an acidic solvent. A common choice is 2% formic acid in methanol. This will neutralize the this compound, disrupting its ionic bond with the sorbent.

    • Collect the eluate for analysis.

SAX Experimental Workflow Diagram

G node_cond 1. Conditioning - Methanol - Deionized Water node_equil 2. Equilibration - Buffer (pH > pKa of this compound) - e.g., pH 6.0 Buffer node_cond->node_equil node_load 3. Sample Loading - Sample in Buffer (pH > pKa) - Slow Flow Rate (1-2 mL/min) node_equil->node_load node_wash 4. Washing - Buffer (pH > pKa) - Removes Interferences node_load->node_wash node_elute 5. Elution - Acidic Solvent (pH < pKa) - e.g., 2% Formic Acid in Methanol node_wash->node_elute node_collect Collect Eluate (Contains this compound) node_elute->node_collect

References

Technical Support Center: Quinate Dehydrogenase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions and experimental setups for measuring quinate dehydrogenase (QDH) activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound dehydrogenase activity?

A1: The optimal pH for this compound dehydrogenase (QDH) activity can vary depending on the source of the enzyme. For bacterial QDH, the optimal activity is generally observed in a pH range of 6.0 to 7.0[1][2]. Some plant-derived QDH enzymes, however, may exhibit higher activity in alkaline conditions, with optimal pH values around 8.5 to 9.0[3][4]. It is crucial to determine the optimal pH for your specific enzyme empirically.

Q2: What type of buffer should I use for my QDH assay?

A2: The choice of buffer can significantly impact enzyme activity. Commonly used buffers for QDH assays include McIlvaine buffer (citrate-phosphate), Tris-HCl, and BTP-HCl[2]. When determining optimal pH, it is advisable to use a combination of buffers to cover a broad pH range. For instance, citric acid buffers can be used for pH 4-7, BTP-HCl for pH 6-9, and sodium carbonate for pH 8-11.

Q3: What is the optimal temperature for the QDH activity assay?

A3: The optimal temperature for QDH activity also varies by the organism from which it was sourced. For example, the QDH from Gluconobacter oxydans IFO3244 shows optimal activity at 50°C. However, for many standard assays, a temperature of 25°C to 30°C is used. Enzyme stability should be considered, as prolonged incubation at higher temperatures can lead to denaturation. The stability of G. oxydans QDH is maintained at temperatures between 25 to 30°C.

Q4: Which cofactor should I use, NAD⁺ or NADP⁺?

A4: Cofactor specificity is a key characteristic of dehydrogenases. Some QDH enzymes are strictly NAD(H)-dependent, like the one from Corynebacterium glutamicum, while others can utilize NADP⁺. It is essential to test both NAD⁺ and NADP⁺ to determine which is the appropriate cofactor for your enzyme of interest.

Troubleshooting Guide

Problem 1: Low or no detectable enzyme activity.

Possible Cause Troubleshooting Step
Suboptimal pH The pH of your buffer may be outside the optimal range for your specific QDH. Test a range of pH values to find the optimum for your enzyme. Bacterial QDH often prefers a pH of 6.0-7.0, while plant QDH can be more active in alkaline conditions.
Incorrect Cofactor Your QDH may have a strict requirement for either NAD⁺ or NADP⁺. Perform preliminary assays with both cofactors to determine specificity.
Missing Essential Co-factors (e.g., PQQ) Some quinoprotein QDHs require pyrroloquinoline quinone (PQQ) for activity. For apo-enzymes, the addition of PQQ and MgCl₂ may be necessary to reconstitute the holoenzyme.
Enzyme Instability The enzyme may be unstable under the assay conditions or during storage. Ensure proper storage conditions and check the stability of the enzyme at the assay temperature and pH.
Presence of Inhibitors Crude extracts may contain inhibitors. Consider partial purification of the enzyme. Some phenolic compounds like tannic, caffeic, and chlorogenic acids have been shown to inhibit dehydrogenase activity.

Problem 2: High background signal or non-enzymatic reaction.

Possible Cause Troubleshooting Step
Substrate Instability The substrate or other reaction components may be unstable and break down, leading to a change in absorbance. Run a control reaction without the enzyme to measure the rate of non-enzymatic signal generation.
Contaminating Enzymes Crude lysates may contain other dehydrogenases that can contribute to the signal. For example, alcohol dehydrogenase can be a common contaminant in bacterial preparations. If possible, use a more purified enzyme preparation.
Reaction of Assay Reagents Artificial electron acceptors like PMS and DCIP can be unstable, especially when exposed to light. Prepare these reagents fresh and keep them protected from light.

Data Summary

Table 1: Optimal pH and Temperature for this compound Dehydrogenase from Various Sources.

Organism Optimal pH Optimal Temperature (°C) Reference
Acinetobacter sp.6.0 - 7.0Not Specified
Gluconobacter oxydans IFO32446.050
Populus trichocarpa (recombinant)8.5Not Specified
Camellia sinensis (recombinant)>7.0 (alkaline)30

Experimental Protocols

Protocol 1: Spectrophotometric Assay for QDH Activity (NAD(P)⁺-Dependent)

This protocol measures the production of NADH or NADPH at 340 nm.

Materials:

  • Purified QDH or cell lysate

  • This compound solution (e.g., 100 mM stock)

  • NAD⁺ or NADP⁺ solution (e.g., 20 mM stock)

  • Assay buffer (e.g., 75 mM Trizma base-HCl, pH 8.5, or 50 mM McIlvaine buffer, pH 6.0)

  • Microplate reader or spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare a standard reaction mixture in a total volume of 1 ml (for cuvettes) or 200 µl (for microplates). The final concentrations should be:

    • Assay Buffer: 1X

    • NAD⁺ or NADP⁺: 200 µM for NADP⁺ or 250 µM for NAD⁺

    • This compound: Varying concentrations (e.g., 5 µM to 5 mM) to determine kinetic parameters. A starting concentration of 10 mM can be used for routine assays.

  • Add the appropriate amount of enzyme (e.g., 0.01 to 0.1 mg/ml of purified protein) to the reaction mixture.

  • Initiate the reaction by adding the substrate (this compound).

  • Immediately measure the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the curve.

Protocol 2: Colorimetric Assay for QDH Activity using Artificial Electron Acceptors

This protocol is useful when direct spectrophotometry is not feasible or for high-throughput screening. It uses phenazine methosulfate (PMS) and 2,6-dichlorophenolindophenol (DCIP).

Materials:

  • Purified QDH or cell lysate

  • This compound solution (e.g., 100 mM stock)

  • Assay buffer (e.g., 50 mM McIlvaine buffer, pH 6.0)

  • PMS solution

  • DCIP solution

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare the reaction mixture containing the assay buffer, an appropriate amount of enzyme, PMS, and DCIP.

  • Initiate the reaction by adding this compound.

  • Measure the decrease in absorbance of DCIP at a specific wavelength (the molar extinction coefficient of DCIP is pH-dependent).

  • Calculate the enzyme activity based on the rate of DCIP reduction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme Enzyme Preparation (Purified or Lysate) mix Prepare Reaction Mixture enzyme->mix buffer Buffer Preparation (e.g., McIlvaine, Tris) buffer->mix reagents Reagent Preparation (this compound, NAD+/NADP+) reagents->mix initiate Initiate Reaction (Add Substrate) mix->initiate measure Measure Absorbance (e.g., 340 nm) initiate->measure velocity Calculate Initial Velocity measure->velocity kinetics Determine Kinetic Parameters (Km, Vmax) velocity->kinetics

Caption: A generalized workflow for determining this compound dehydrogenase activity.

troubleshooting_flow start Start: Low or No QDH Activity check_ph Is the buffer pH optimal? start->check_ph check_cofactor Is the correct cofactor (NAD+/NADP+) being used? check_ph->check_cofactor Yes adjust_ph Action: Test a range of pH values. check_ph->adjust_ph No check_pqq Does the enzyme require PQQ? check_cofactor->check_pqq Yes test_cofactors Action: Test both NAD+ and NADP+. check_cofactor->test_cofactors No check_stability Is the enzyme stable under assay conditions? check_pqq->check_stability Yes add_pqq Action: Add PQQ and MgCl2 to the reaction. check_pqq->add_pqq No/Unsure solution Activity Should Improve check_stability->solution Yes optimize_temp Action: Optimize temperature and check storage. check_stability->optimize_temp No adjust_ph->check_cofactor test_cofactors->check_pqq add_pqq->check_stability optimize_temp->solution

References

Validation & Comparative

Distinguishing Quinate from Shikimate Using Tandem Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of structural isomers is a critical analytical challenge. Quinate and shikimate, key intermediates in the shikimate pathway, are constitutional isomers with the same molecular weight, making their individual identification and quantification complex. This guide provides a comprehensive comparison of their differentiation using tandem mass spectrometry (MS/MS), supported by experimental data and detailed protocols.

Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful solution for distinguishing between this compound and shikimate. By exploiting differences in their fragmentation patterns upon collision-induced dissociation (CID), unique product ions can be generated, allowing for their unambiguous identification.

Quantitative Data Comparison

The primary method for distinguishing this compound and shikimate via tandem mass spectrometry involves the analysis of their unique product ions generated from a common precursor ion. In negative ion mode electrospray ionization (ESI), both this compound and shikimate form a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 191.2 and 173.05, respectively. However, their subsequent fragmentation patterns differ significantly.

CompoundPrecursor Ion (m/z)Key Product Ions (m/z)Neutral Loss
This compound 191.09173.08, 129.07, 111.06, 93.07H₂O, CO₂, C₂H₄O₂
Shikimate 173.05137.06, 119.05, 93.03H₂O, CO₂, C₂H₂O

Note: The relative intensities of these fragment ions can vary depending on the collision energy and the specific mass spectrometer used. Optimization of collision energy is crucial for maximizing the yield of diagnostic fragment ions.

Experimental Protocols

A robust LC-MS/MS method is essential for the successful separation and differentiation of this compound and shikimate. The following protocol provides a general framework that can be adapted to specific instrumentation.

Sample Preparation
  • Extraction: For plant or microbial samples, metabolites can be extracted using a solvent mixture such as methanol:water (80:20, v/v).

  • Homogenization: Homogenize the sample with the extraction solvent.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.

  • Supernatant Collection: Collect the supernatant containing the metabolites.

  • Filtration: Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective for separating these polar compounds. A reversed-phase C18 column can also be used with appropriate mobile phases.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

Tandem Mass Spectrometry (MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Precursor Ions: m/z 191.09 for this compound and m/z 173.05 for shikimate.

  • Product Ions for MRM:

    • This compound: Monitor transitions such as 191.09 -> 173.08 and 191.09 -> 129.07.

    • Shikimate: Monitor transitions such as 173.05 -> 137.06 and 173.05 -> 93.03.

  • Collision Gas: Argon is commonly used.

  • Collision Energy: This is a critical parameter that must be optimized for the specific instrument and compounds. A collision energy ramp (e.g., 10-40 eV) can be used to determine the optimal energy for generating the most informative fragment ions.

Visualization of Key Processes

To further clarify the differentiation process, the following diagrams illustrate the fragmentation pathways, the experimental workflow, and the logical relationship for distinguishing this compound from shikimate.

Figure 1: Fragmentation Pathway of this compound This compound This compound [M-H]⁻ m/z 191.09 Frag1 [M-H-H₂O]⁻ m/z 173.08 This compound->Frag1 - H₂O Frag2 [M-H-H₂O-CO₂]⁻ m/z 129.07 Frag1->Frag2 - CO₂ Frag4 [M-H-H₂O-C₂H₄O₂]⁻ m/z 93.07 Frag1->Frag4 - C₂H₄O₂ Frag3 [M-H-2H₂O-CO₂]⁻ m/z 111.06 Frag2->Frag3 - H₂O

Caption: Fragmentation pathway of deprotonated this compound in negative ion mode ESI-MS/MS.

Figure 2: Fragmentation Pathway of Shikimate Shikimate Shikimate [M-H]⁻ m/z 173.05 Frag1 [M-H-H₂O]⁻ m/z 155.04 Shikimate->Frag1 - H₂O Frag4 [M-H-C₂H₂O-CO₂]⁻ m/z 93.03 Shikimate->Frag4 - C₂H₂O, -CO₂ Frag2 [M-H-2H₂O]⁻ m/z 137.06 Frag1->Frag2 - H₂O Frag3 [M-H-H₂O-CO₂]⁻ m/z 111.04 Frag1->Frag3 - CO₂

Caption: Fragmentation pathway of deprotonated shikimate in negative ion mode ESI-MS/MS.

Figure 3: LC-MS/MS Experimental Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample Sample Injection Column HILIC or C18 Column Sample->Column Separation Isomer Separation Column->Separation ESI ESI Source (Negative Ion Mode) Separation->ESI Elution MS1 MS1: Precursor Ion Selection (m/z 191.09 or 173.05) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Data Data Analysis MS2->Data Data Acquisition

Caption: Workflow for the separation and identification of this compound and shikimate.

Figure 4: Logic for Isomer Differentiation Start Analyze Sample by LC-MS/MS Precursor Detect Precursor Ion (e.g., [M-H]⁻) Start->Precursor Decision Precursor m/z = 191.09? Precursor->Decision QuinatePath Perform MS/MS Decision->QuinatePath Yes ShikimatePath Perform MS/MS Decision->ShikimatePath No (m/z = 173.05) QuinateFragments Detect this compound-Specific Fragments? (e.g., m/z 129.07) QuinatePath->QuinateFragments ShikimateFragments Detect Shikimate-Specific Fragments? (e.g., m/z 137.06) ShikimatePath->ShikimateFragments Identifythis compound Identify as this compound QuinateFragments->Identifythis compound Yes Ambiguous Ambiguous Result QuinateFragments->Ambiguous No IdentifyShikimate Identify as Shikimate ShikimateFragments->IdentifyShikimate Yes ShikimateFragments->Ambiguous No

Caption: Decision tree for distinguishing this compound and shikimate based on MS/MS data.

A Comparative Guide to the Metabolic Profiling of Quinate and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiling of quinate and its precursors, primarily those of the interconnected shikimate pathway. The information presented is supported by experimental data to aid researchers in understanding the metabolic flux and regulatory dynamics between these two crucial pathways.

Introduction to this compound and Shikimate Metabolism

The shikimate pathway is a central metabolic route in plants, bacteria, fungi, and algae for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan)[1]. This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents[1]. This compound, a structurally similar compound to shikimate, is a secondary metabolite that can be synthesized from an intermediate of the shikimate pathway, 3-dehydrothis compound[2][3]. The metabolism of this compound is closely linked to the shikimate pathway, with some enzymes exhibiting activity on substrates from both pathways[2]. Understanding the comparative metabolic profiles of this compound and its precursors is essential for research in drug development, metabolic engineering, and plant biochemistry.

Comparative Analysis of Metabolic Intermediates

The quantification of this compound and shikimate pathway intermediates is crucial for understanding the metabolic flux and regulation under different physiological conditions. Treatment of plants with glyphosate, an inhibitor of the shikimate pathway enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, leads to the accumulation of shikimate and, in some species, this compound. This provides a valuable experimental system for comparing the metabolic responses of these interconnected pathways.

Quantitative Data Summary

The following table summarizes the levels of shikimate and this compound in various plant species after treatment with glyphosate, as determined by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Plant SpeciesTreatmentShikimate (µg/g Fresh Weight)This compound (µg/g Fresh Weight)
AlfalfaUntreatedNot ReportedNot Reported
Glyphosate7235Not Reported
CottonUntreatedNot ReportedNot Reported
Glyphosate230Not Detected
Perennial RyegrassUntreated405Not Reported
GlyphosateNot Reported5621
WheatUntreatedNot ReportedNot Reported
GlyphosateNot Reported1208
VelvetleafUntreatedNot ReportedNot Reported
Glyphosate808Not Detected

Comparative Enzyme Kinetics

The enzymatic control of the branch point between the shikimate and this compound pathways is critical. In many plants, this is regulated by the activities of shikimate dehydrogenase (SDH) and this compound dehydrogenase (QDH). The following table presents a comparison of the kinetic properties of these enzymes from Populus trichocarpa.

EnzymeSubstrateCofactorKm (µM)Vmax (pkat/µg protein)
DQD/SDH1ShikimateNADP+65 ± 1138.3 ± 1.2
This compoundNADP+No ActivityNo Activity
QDH1ShikimateNADP+110 ± 190.9 ± 0.1
This compoundNADP+43 ± 1011.2 ± 0.6
QDH2ShikimateNADP+126 ± 280.7 ± 0.1
This compoundNADP+34 ± 710.5 ± 0.5

Signaling Pathways and Experimental Workflows

The interplay between the shikimate and this compound pathways is a key aspect of plant metabolism. The following diagrams illustrate the core metabolic pathways and a general workflow for their analysis.

Shikimate_Quinate_Pathways PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydrothis compound DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS DQD This compound This compound DHQ->this compound QDH Shikimate Shikimate DHS->Shikimate SDH S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids Chorismate->AAs

Figure 1: Interconnected Shikimate and this compound Metabolic Pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Metabolite Analysis cluster_data Data Processing PlantTissue Plant Tissue Collection (e.g., leaves, roots) Grinding Grinding in Liquid N2 PlantTissue->Grinding Extraction Metabolite Extraction (e.g., Methanol/Water) Grinding->Extraction Centrifugation Centrifugation & Clarification Extraction->Centrifugation Derivatization Derivatization (for GC-MS) Centrifugation->Derivatization LCMS LC-MS Analysis Centrifugation->LCMS GCMS GC-MS Analysis Derivatization->GCMS PeakIntegration Peak Integration & Identification LCMS->PeakIntegration GCMS->PeakIntegration Quantification Quantification PeakIntegration->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

Figure 2: General Experimental Workflow for Metabolic Profiling.

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of this compound and its precursors. Below are summarized protocols for sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Metabolite Extraction from Plant Tissue for LC-MS Analysis
  • Sample Collection and Preparation:

    • Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Accurately weigh the frozen powder (typically 50-100 mg) into a microcentrifuge tube.

  • Extraction:

    • Add a pre-chilled extraction solvent, commonly a mixture of methanol and water (e.g., 80% methanol), to the powdered tissue. The ratio of solvent to tissue should be consistent across samples (e.g., 1 mL per 100 mg tissue).

    • Include internal standards in the extraction solvent for quantitative analysis.

    • Vortex the mixture thoroughly and incubate on ice or at a low temperature (e.g., -20°C) for a defined period (e.g., 1-2 hours) to allow for complete extraction.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

  • Sample Clarification and Analysis:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • For cleaner samples, a second centrifugation step or filtration through a 0.22 µm syringe filter may be performed.

    • Transfer the final clarified extract to an autosampler vial for LC-MS analysis.

Protocol 2: Sample Preparation for GC-MS Analysis of Organic Acids from Microbial Culture
  • Sample Collection:

    • Collect a defined volume of the microbial culture medium.

    • Centrifuge to separate the cells from the supernatant. The supernatant is typically used for the analysis of extracellular organic acids.

  • Extraction and Derivatization:

    • To a specific volume of the supernatant, add an internal standard.

    • Organic acids are often extracted from the aqueous medium using a liquid-liquid extraction with a solvent like ethyl acetate after acidification of the sample.

    • Evaporate the organic solvent to dryness under a stream of nitrogen gas.

    • Derivatization is required to make the organic acids volatile for GC-MS analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a solvent such as pyridine or acetonitrile.

    • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to complete the derivatization reaction.

  • GC-MS Analysis:

    • After cooling, the derivatized sample is ready for injection into the GC-MS system.

    • The GC oven temperature program, carrier gas flow rate, and mass spectrometer parameters should be optimized for the separation and detection of the target organic acids.

References

Quinate Cross-Reactivity in Enzymatic Shikimate Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate measurement of shikimate is crucial for studying the shikimate pathway, a key target for herbicides and antimicrobial drugs. However, the structural similarity of quinate, a common plant metabolite, can lead to significant cross-reactivity in enzymatic assays, resulting in inaccurate shikimate quantification. This guide provides a comprehensive comparison of enzyme specificity, experimental data on cross-reactivity, and detailed protocols to help researchers select and design reliable shikimate assays.

Understanding the Basis of Cross-Reactivity

Shikimate dehydrogenase (SDH) and this compound dehydrogenase (QDH) are enzymes that catalyze the reversible oxidation of shikimate and this compound, respectively. Both enzymes belong to the same gene family and share a similar reaction mechanism, which is the primary reason for the observed cross-reactivity.[1][2] The degree of interference from this compound in a shikimate assay is dependent on the specific enzyme used, its origin, and the assay conditions.

Some organisms possess highly specific SDHs with negligible activity towards this compound, while others have bifunctional enzymes, often termed this compound/shikimate dehydrogenases (QSDH), that can efficiently utilize both substrates.[3][4] For instance, in the bacterium Escherichia coli, the AroE enzyme is a specific shikimate dehydrogenase, whereas the YdiB enzyme can act on both shikimate and this compound.[3] Similarly, studies on Populus trichocarpa have identified distinct members of the same gene family that encode for enzymes with either specific SDH or QDH activity, the latter sometimes retaining residual SDH function.

Comparative Analysis of Enzyme Specificity

The choice of enzyme is paramount for minimizing this compound interference. The following table summarizes the kinetic parameters of various dehydrogenases with shikimate and this compound, highlighting their substrate preference. A lower Michaelis-Menten constant (Km) indicates a higher affinity of the enzyme for the substrate, while a higher maximum velocity (Vmax) signifies a faster reaction rate. The specificity constant (Vmax/Km) is a useful metric for comparing the catalytic efficiency of an enzyme with different substrates.

Enzyme SourceSubstrateKm (µM)Vmax (µkat/mg)Specificity (Vmax/Km)Reference
Populus trichocarpa Poptr1 (SDH)Shikimate138 ± 151.8 ± 0.10.013
This compoundNot DetectableNot Detectable-
Populus trichocarpa Poptr5 (SDH)Shikimate129 ± 112.5 ± 0.10.019
This compoundNot DetectableNot Detectable-
Populus trichocarpa Poptr2 (QDH)Shikimate1450 ± 1900.03 ± 0.0020.00002
This compound22 ± 30.33 ± 0.010.015
Populus trichocarpa Poptr3 (QDH)Shikimate1140 ± 1500.11 ± 0.0050.0001
This compound29 ± 40.76 ± 0.020.026
Corynebacterium glutamicum QSDHShikimate1500 ± 1002.1 ± 0.10.0014
This compound70 ± 1010.3 ± 0.30.147

As the data indicates, enzymes like Poptr1 and Poptr5 from P. trichocarpa are highly specific for shikimate and would be ideal for assays where this compound is a potential interferent. In contrast, Poptr2, Poptr3, and the QSDH from C. glutamicum show a clear preference for this compound, making them unsuitable for specific shikimate determination in the presence of this compound.

Experimental Protocols

Spectrophotometric Assay for Dehydrogenase Activity

This method is commonly used to determine the activity of SDH and QDH by measuring the change in absorbance at 340 nm, which corresponds to the production or consumption of NAD(P)H.

Materials:

  • Purified dehydrogenase enzyme

  • Tris-HCl buffer (e.g., 75 mM, pH 8.5)

  • NADP+ or NAD+ solution (e.g., 200 µM for NADP+, 250 µM for NAD+)

  • Shikimate or this compound standard solutions of varying concentrations

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the buffer, the cofactor (NADP+ or NAD+), and the enzyme solution.

  • Initiate the reaction by adding the substrate (shikimate or this compound).

  • Immediately start monitoring the change in absorbance at 340 nm over time.

  • The initial velocity of the reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹) or NADH.

  • To determine kinetic parameters, repeat the assay with a range of substrate concentrations.

Note: The optimal pH and cofactor preference may vary depending on the specific enzyme. It is recommended to optimize these conditions for the chosen enzyme.

Visualizing the Metabolic Context and Experimental Workflow

To better understand the relationship between shikimate and this compound metabolism and the experimental approach to measuring enzyme activity, the following diagrams are provided.

Shikimate_Quinate_Pathway 3-Dehydrothis compound 3-Dehydrothis compound 3-Dehydroshikimate 3-Dehydroshikimate 3-Dehydrothis compound->3-Dehydroshikimate DQD This compound This compound 3-Dehydrothis compound->this compound QDH Shikimate Shikimate 3-Dehydroshikimate->Shikimate SDH Aromatic Amino Acids Aromatic Amino Acids Shikimate->Aromatic Amino Acids ... Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reaction Mixture Reaction Mixture Initiate Reaction Initiate Reaction Reaction Mixture->Initiate Reaction Enzyme Solution Enzyme Solution Enzyme Solution->Reaction Mixture Substrate Solution (Shikimate or this compound) Substrate Solution (Shikimate or this compound) Substrate Solution (Shikimate or this compound)->Initiate Reaction Monitor A340 Monitor A340 Initiate Reaction->Monitor A340 Calculate Initial Velocity Calculate Initial Velocity Monitor A340->Calculate Initial Velocity Determine Kinetic Parameters (Km, Vmax) Determine Kinetic Parameters (Km, Vmax) Calculate Initial Velocity->Determine Kinetic Parameters (Km, Vmax)

References

Quinate's Role in Plant Pathogen Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Quinate, Salicylic Acid, and Jasmonic Acid in Plant Defense

For researchers, scientists, and drug development professionals, understanding the nuances of plant defense signaling is critical for developing novel strategies to protect crops and discover new therapeutic agents. This guide provides a comparative overview of the role of this compound in plant resistance to pathogens, benchmarking its performance against the well-established defense phytohormones, salicylic acid (SA) and jasmonic acid (JA).

This compound, a secondary metabolite derived from the shikimate pathway, has emerged as a potential player in plant defense. While its role is less characterized than that of SA and JA, evidence suggests its involvement in deterring pathogens. This guide synthesizes available experimental data to offer a comparative perspective on their mechanisms of action and efficacy.

Data Presentation: A Quantitative Comparison

Direct comparative studies quantifying the pathogen resistance conferred by this compound versus salicylic acid and jasmonic acid are limited. The following table summarizes quantitative data from separate studies to provide an objective comparison of their effects on plant health and defense responses.

ParameterThis compoundSalicylic Acid (SA)Jasmonic Acid (JA)
Pathogen/Weed Inhibition Reduces fresh weight of Papaver rhoeas by over 80% at 400 mM.[1]Induces resistance against Pseudomonas syringae and Peronospora parasitica.[2]Confers resistance to necrotrophic pathogens like Botrytis cinerea.[3][4]
Phytotoxicity ED50 of 52-62 mM for reduction of P. rhoeas shoot fresh weight.[1]Generally low phytotoxicity at concentrations effective for inducing resistance.Can negatively impact plant growth at high concentrations.
Gene Expression Modulation Putative, but specific pathogen-related gene expression data is limited.Induces expression of Pathogenesis-Related (PR) genes (e.g., PR1, PR2, PR5).Induces a distinct set of defense genes, often related to insect resistance and necrotrophic fungal defense.
Signaling Pathway Derived from the shikimate pathway, suggesting a role in secondary metabolite-based defense.Key regulator of Systemic Acquired Resistance (SAR).Key regulator of induced systemic resistance (ISR) and wound responses.
Mode of Action Proposed to act as a feeding deterrent and may have direct antimicrobial properties.Primes the plant for a more rapid and robust defense response upon pathogen attack.Activates defense mechanisms often involving the production of proteinase inhibitors and other anti-herbivore compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

This compound Dose-Response Assay on Papaver rhoeas

This protocol is adapted from a study on the phytotoxic effects of this compound.

  • Plant Material and Growth Conditions: Papaver rhoeas seeds are sown in trays with a mixture of peat, sand, and clay (3:1:1 v/v/v) and grown in a greenhouse at 25/15°C (day/night) with a 16-hour photoperiod.

  • This compound Application: this compound solutions of varying concentrations (e.g., 0, 25, 50, 100, 200, and 400 mM) are prepared in water with a non-ionic surfactant. The solutions are applied to plants at the 4 or 6-8 true leaf stage using a sprayer until runoff.

  • Data Collection: After a set period (e.g., 18 days), the above-ground biomass is harvested, and the fresh weight is recorded. The dry weight can be determined after drying the biomass at 70°C for 48 hours.

  • Analysis: The effect of this compound is expressed as a percentage of the control (untreated) plants. A dose-response curve is generated to calculate the effective dose for 50% inhibition (ED50).

Pathogen Infection Assay with Salicylic Acid Treatment

This generalized protocol is based on standard methods for inducing SAR.

  • Plant Material and Growth Conditions: Arabidopsis thaliana plants are grown under controlled conditions (e.g., 22°C, 16-hour photoperiod).

  • SA Treatment: Plants are sprayed with a solution of salicylic acid (e.g., 1 mM) or a mock solution (water).

  • Pathogen Inoculation: After 24-48 hours, plants are challenged with a pathogen, such as Pseudomonas syringae pv. tomato DC3000, by spray inoculation or infiltration.

  • Disease Assessment: Disease symptoms, such as lesion diameter or bacterial growth, are quantified at different time points post-inoculation (e.g., 3-5 days). Bacterial growth can be measured by plating serial dilutions of leaf extracts on selective media.

Comparative Transcriptomic Analysis of Salicylic Acid and Jasmonic Acid Responses

This protocol outlines a general workflow for comparing the effects of different elicitors on gene expression.

  • Plant Treatment: Plants (e.g., Poplar leaves) are treated with Methyl Jasmonate (MeJA) or Salicylic Acid (SA) at appropriate concentrations. Control plants are treated with a mock solution.

  • RNA Extraction and Sequencing: Leaf samples are collected at specific time points after treatment. Total RNA is extracted, and RNA sequencing (RNA-Seq) is performed to generate gene expression profiles.

  • Data Analysis:

    • Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapters.

    • Read Mapping: The cleaned reads are mapped to the reference genome.

    • Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly up- or downregulated in response to each treatment compared to the control.

    • Functional Annotation and Pathway Analysis: Differentially expressed genes are analyzed to identify enriched Gene Ontology (GO) terms and KEGG pathways, providing insights into the biological processes affected by each elicitor.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in plant defense can aid in understanding the distinct and overlapping roles of this compound, SA, and JA.

Shikimate and this compound Biosynthesis Pathway

Shikimate_Quinate_Pathway cluster_shikimate Shikimate Pathway PEP Phosphoenolpyruvate DHQ 3-Dehydrothis compound PEP->DHQ E4P Erythrose 4-phosphate E4P->DHQ DHS 3-Dehydroshikimate DHQ->DHS This compound This compound DHQ->this compound This compound Dehydrogenase Shikimate Shikimate DHS->Shikimate Chorismate Chorismate Shikimate->Chorismate AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs Secondary_Metabolites Secondary Metabolites (e.g., Lignin, Flavonoids) Chorismate->Secondary_Metabolites Plant_Defense_Signaling cluster_this compound This compound-Mediated Defense (Hypothesized) cluster_sa Salicylic Acid (SA) Pathway cluster_ja Jasmonic Acid (JA) Pathway This compound This compound Antimicrobial_Deterrent Direct Antimicrobial Activity & Feeding Deterrence This compound->Antimicrobial_Deterrent SA Salicylic Acid NPR1 NPR1 SA->NPR1 JA Jasmonic Acid SA->JA PR_Genes PR Gene Expression NPR1->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR JA->SA JAZ JAZ Repressors JA->JAZ degradation MYC2 MYC2 JAZ->MYC2 represses Defense_Genes Defense Gene Expression (e.g., VSP, PDF1.2) MYC2->Defense_Genes Pathogen_Attack Pathogen Attack Pathogen_Attack->SA Pathogen_Attack->JA Experimental_Workflow start Plant Growth under Controlled Conditions treatment Treatment Application start->treatment control Mock Treatment treatment->control This compound This compound treatment->this compound sa Salicylic Acid treatment->sa ja Jasmonic Acid treatment->ja pathogen Pathogen Inoculation control->pathogen This compound->pathogen sa->pathogen ja->pathogen analysis Data Collection & Analysis pathogen->analysis quant Quantitative Data (Lesion size, Biomass) analysis->quant mol Molecular Analysis (Gene Expression, Proteomics) analysis->mol end Comparative Evaluation quant->end mol->end

References

A Comparative Guide to Quinate Metabolism in Plant Families

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quinate metabolism across different plant families. This compound, a key secondary metabolite, plays a crucial role in plant defense and is a precursor to various pharmaceutically important compounds. Understanding its metabolic pathway is vital for advancements in drug development and crop improvement.

Introduction to this compound Metabolism

This compound is a cyclitol, a cyclic polyol, that is closely related to shikimate, the central intermediate of the shikimate pathway. This primary metabolic pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and some protists, but is absent in animals, making it an attractive target for herbicides and antimicrobial agents.[1][2]

This compound is synthesized from 3-dehydrothis compound, an intermediate of the shikimate pathway, in a reaction catalyzed by This compound dehydrogenase (QDH) . QDH is a member of the same gene family as shikimate dehydrogenase (SDH) , the enzyme responsible for the conversion of 3-dehydroshikimate to shikimate.[3][4] The evolution of QDH from SDH through gene duplication, which occurred before the divergence of gymnosperms and angiosperms, has led to the diversification of this compound metabolism in seed plants.[5] Non-seed plants typically possess a single SDH enzyme with little to no QDH activity.

Comparative Analysis of this compound Metabolism Across Plant Families

Direct, comprehensive quantitative comparisons of enzyme kinetics and metabolite concentrations for this compound metabolism across all major plant families are challenging to assemble from publicly available literature. However, existing studies on model organisms from different families provide valuable insights. This section summarizes the available data and highlights key differences.

Data Presentation

Table 1: Kinetic Properties of this compound Dehydrogenase (QDH) and Shikimate Dehydrogenase (SDH) in Different Plant Species

Plant FamilySpeciesEnzymeSubstrateK_m_ (µM)V_max_ (µkat/kg protein)CofactorReference
Salicaceae Populus trichocarpaQDH (Poptr2)This compound230 ± 301.2 ± 0.1NADP+
QDH (Poptr3)This compound180 ± 202.5 ± 0.2NADP+
SDH (Poptr1)Shikimate60 ± 1015 ± 1NADP+
SDH (Poptr5)Shikimate50 ± 820 ± 2NADP+
Pinaceae Pinus taedaQDH/SDHThis compound---
QDH/SDHShikimate---
Brassicaceae Arabidopsis thalianaSDHShikimate330 ± 401.39 ± 0.05 (nmol/min/µg)NADP+

Note: Data for Pinus taeda indicates that the ancestral enzyme before the gene duplication leading to distinct QDH and SDH had activity for both substrates. Specific kinetic parameters were not provided in the search results. Kinetic data for QDH in Brassicaceae, Solanaceae, Fabaceae, and monocots, as well as for SDH in Solanaceae, Fabaceae, and monocots, were not available in the provided search results.

Table 2: Concentration of this compound and Shikimate in Plant Tissues

Plant FamilySpeciesTissueThis compound ConcentrationShikimate ConcentrationReference
Solanaceae Nicotiana tabacumLeaves (DHD/SHD suppressed)AccumulatedAccumulated
Fabaceae Glycine max (glyphosate-resistant)RootletsNot detectedNot detected
Glycine max (conventional, glyphosate-treated)RootletsNot detectedAccumulated
Brassicaceae Arabidopsis thaliana (lis mutant)--24-fold higher than WT

Note: Specific quantitative concentrations of this compound and shikimate under normal physiological conditions for most of the target families were not available in the search results. The data presented reflects accumulation under specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound metabolism.

Spectrophotometric Measurement of QDH and SDH Activity

This protocol is adapted from studies on Populus trichocarpa.

Principle: The activity of QDH and SDH is determined by measuring the rate of NAD(P)H formation, which absorbs light at 340 nm.

Materials:

  • Purified enzyme extract

  • Reaction buffer: 100 mM Tris-HCl, pH 8.5

  • Substrates: L-Quinic acid and Shikimic acid (stock solutions in water)

  • Cofactors: NAD⁺ or NADP⁺ (stock solutions in water)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the appropriate cofactor (e.g., 200 µM NADP⁺).

  • Add the purified enzyme extract to the reaction mixture.

  • Initiate the reaction by adding the substrate (e.g., varying concentrations of this compound or shikimate).

  • Immediately measure the change in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADPH = 6.22 mM⁻¹cm⁻¹).

  • To determine K_m_ and V_max_, repeat the assay with a range of substrate concentrations and fit the data to the Michaelis-Menten equation.

Metabolite Extraction and Quantification by LC-MS

This protocol provides a general framework for the extraction and analysis of this compound and shikimate from plant tissues.

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • Extraction solvent: e.g., 80% methanol

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Sample Preparation:

    • Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolism.

    • Grind the frozen tissue to a fine powder.

  • Extraction:

    • To a known weight of powdered tissue, add a defined volume of pre-chilled extraction solvent containing the internal standard.

    • Vortex the mixture vigorously.

    • Incubate on ice or at -20°C for a specified time (e.g., 1 hour), with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Sample Cleanup (optional):

    • The supernatant can be further purified using solid-phase extraction (SPE) if necessary to remove interfering compounds.

  • LC-MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject a defined volume of the extract onto a suitable LC column (e.g., a reversed-phase C18 column).

    • Separate the metabolites using a gradient elution program.

    • Detect and quantify the analytes using a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Data Analysis:

    • Quantify the concentration of this compound and shikimate by comparing the peak areas of the analytes to that of the internal standard and a standard curve prepared with known concentrations of the compounds.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound metabolism and the experimental procedures used to study it.

Quinate_Metabolism_Pathway cluster_shikimate Shikimate Pathway cluster_this compound This compound Metabolism Erythrose-4-P Erythrose-4-P 3-Dehydrothis compound 3-Dehydrothis compound Erythrose-4-P->3-Dehydrothis compound Multiple steps PEP PEP PEP->3-Dehydrothis compound 3-Dehydroshikimate 3-Dehydroshikimate 3-Dehydrothis compound->3-Dehydroshikimate DHD This compound This compound 3-Dehydrothis compound->this compound QDH Shikimate Shikimate 3-Dehydroshikimate->Shikimate SDH Chorismate Chorismate Shikimate->Chorismate Multiple steps Aromatic Amino Acids Aromatic Amino Acids Chorismate->Aromatic Amino Acids Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Plant_Tissue Plant Tissue Collection (e.g., leaves, roots) Grinding Grinding in Liquid N2 Plant_Tissue->Grinding Extraction Metabolite Extraction (e.g., 80% Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Enzyme_Assay Spectrophotometric Enzyme Assay (QDH/SDH activity) Supernatant->Enzyme_Assay LCMS_Analysis LC-MS Analysis (this compound/Shikimate Quantification) Supernatant->LCMS_Analysis Kinetic_Parameters Determination of Km and Vmax Enzyme_Assay->Kinetic_Parameters Metabolite_Concentrations Quantification of Metabolite Levels LCMS_Analysis->Metabolite_Concentrations Comparison Comparative Analysis across Plant Families Kinetic_Parameters->Comparison Metabolite_Concentrations->Comparison

References

comparative analysis of quinate ester profiles in various plant tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – Researchers, scientists, and professionals in drug development now have access to a comprehensive comparative analysis of quinate ester profiles in various plant tissues. This guide provides quantitative data, detailed experimental methodologies, and visual representations of the biosynthetic pathway and analytical workflow to support further research and development in phytochemistry and pharmacology.

This compound esters, a class of phenolic compounds derived from the esterification of quinic acid and hydroxycinnamic acids, are widely distributed in the plant kingdom. These compounds, most notably chlorogenic acids, are of significant interest due to their broad range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties. Understanding their distribution within different plant tissues is crucial for optimizing extraction processes and for the targeted development of plant-based therapeutics.

Quantitative Comparison of this compound Ester Profiles

The concentration and composition of this compound esters vary significantly among different plant species and, importantly, between different tissues within the same plant. The following table summarizes quantitative data from various studies, highlighting the distribution of major this compound esters in the leaves, flower parts, and stems of selected plant species. It is important to note that data directly comparing leaves, stems, roots, and flowers from a single comprehensive study is limited in the available literature. The presented data is compiled from multiple sources to provide a comparative overview.

Plant SpeciesTissueThis compound EsterConcentration (% dry weight or mg/g)Reference
Coffea canephoraJuvenile Leaves (Node 1)5-Caffeoylquinic acid (5-CQA)~3.5%[1]
Juvenile Leaves (Node 1)Dicaffeoylquinic acids (DiCQA)~3.0%[1]
Adult Leaves (Node 8)5-Caffeoylquinic acid (5-CQA)~0.5%[1]
Adult Leaves (Node 8)Dicaffeoylquinic acids (DiCQA)<0.1%[1]
Cynara scolymus (Artichoke)Leaves (Productive Stage)Chlorogenic acidHigh abundance[2]
Internal BractsChlorogenic acidHigh abundance
External BractsChlorogenic acidLower abundance
ReceptacleChlorogenic acidModerate abundance
Leaves (Productive Stage)Cynarin (1,5-dicaffeoylquinic acid)High abundance
Ipomoea batatas (Sweet Potato)Vine Tips (Vegetable Type)3,5-Dicaffeoylquinic acid11.81 ± 3.83 mg/g
Vine Tips (Vegetable Type)3,4-Dicaffeoylquinic acid4.58 ± 1.87 mg/g
Vine Tips (Conventional Type)3,5-Dicaffeoylquinic acid2.69 ± 1.15 mg/g
Vine Tips (Conventional Type)3,4-Dicaffeoylquinic acid2.64 ± 0.94 mg/g

Experimental Protocols

The quantification of this compound esters in plant tissues typically involves extraction followed by chromatographic analysis. Below are detailed methodologies for these key experiments.

Sample Preparation and Extraction

A robust extraction method is critical for the accurate quantification of this compound esters. The following is a generalized protocol based on common laboratory practices.

  • Harvesting and Preparation: Plant tissues (leaves, stems, roots, flowers) are harvested and immediately flash-frozen in liquid nitrogen to quench metabolic processes. The frozen tissues are then lyophilized (freeze-dried) to remove water without degrading the thermolabile compounds. The dried material is ground into a fine powder.

  • Solvent Extraction: A known weight of the powdered plant material (e.g., 100 mg) is extracted with a suitable solvent. Methanol or ethanol solutions (typically 70-80% in water) are commonly used due to their effectiveness in solubilizing phenolic compounds.

  • Extraction Procedure: The sample is mixed with the solvent and subjected to ultrasonication or microwave-assisted extraction to enhance efficiency. The mixture is then centrifuged, and the supernatant containing the extracted compounds is collected. This process is often repeated multiple times to ensure complete extraction.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering substances such as lipids and chlorophyll.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with an ultraviolet (UV) detector is a standard and reliable method for the quantification of this compound esters.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column, a binary or quaternary pump, an autosampler, and a UV-Vis or Diode Array Detector (DAD) is used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient is programmed to achieve optimal separation of the different this compound ester isomers.

  • Detection: The eluting compounds are monitored by the UV detector at a wavelength where hydroxycinnamic acids show maximum absorbance, typically around 325 nm.

  • Quantification: External calibration curves are generated using pure standards of the this compound esters of interest (e.g., 5-CQA, cynarin). The concentration of each compound in the plant extract is determined by comparing its peak area to the calibration curve.

Visualizing the Biosynthetic and Analytical Pathways

To provide a clearer understanding of the underlying biological and experimental processes, the following diagrams have been generated using Graphviz.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydrothis compound (DHQ) DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate 3-Phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid CaffeicAcid Caffeic Acid pCoumaricAcid->CaffeicAcid ChlorogenicAcid Chlorogenic Acid (5-Caffeoylquinic Acid) CaffeicAcid->ChlorogenicAcid QuinicAcid Quinic Acid QuinicAcid->ChlorogenicAcid Experimental_Workflow Harvest Plant Tissue Harvesting (Leaf, Stem, Root, Flower) FreezeDry Lyophilization (Freeze-Drying) Harvest->FreezeDry Grind Grinding to Fine Powder FreezeDry->Grind Extract Solvent Extraction (e.g., 80% Methanol) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect HPLC HPLC-UV Analysis Collect->HPLC Quantify Quantification (vs. Standards) HPLC->Quantify

References

Quinate: A Potential Broad-Spectrum Biomarker for Herbicide Exposure

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The identification of reliable and sensitive biomarkers is crucial for assessing human exposure to herbicides and understanding their potential health impacts. While shikimate has been a focal point as a biomarker for glyphosate exposure due to its direct role in the targeted shikimate pathway, emerging evidence suggests that quinate, a closely related metabolite, may serve as a broader indicator of herbicide exposure, extending beyond glyphosate to other classes of herbicides. This guide provides a comparative overview of this compound and other potential biomarkers, supported by available experimental data, detailed methodologies, and pathway visualizations to aid researchers in this field.

This compound vs. Other Biomarkers: A Comparative Analysis

Current research points to several potential biomarkers for herbicide exposure, each with its own mechanism and specificity. The primary alternatives to this compound include shikimate and markers of oxidative stress.

  • Shikimate: A direct indicator of glyphosate's mechanism of action. Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway, leading to a buildup of its substrate, shikimic acid. This makes shikimate a highly specific biomarker for exposure to glyphosate-based herbicides.

  • Oxidative Stress Markers: Herbicides, including glyphosate, have been shown to induce oxidative stress in biological systems.[1][2] This can lead to cellular damage and has been linked to various diseases.[1][3] Biomarkers of oxidative stress, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG) and malondialdehyde (MDA), can indicate a physiological response to herbicide exposure. However, these markers are not specific to herbicides and can be elevated due to various other physiological and environmental stressors.

  • This compound: Studies have shown that this compound accumulates in plants exposed to not only glyphosate but also to other classes of herbicides, such as acetolactate synthase (ALS) inhibitors (e.g., imazethapyr and chlorsulfuron).[4] This suggests that this compound may serve as a broader biomarker for exposure to a wider range of herbicidal agents, not limited to those directly targeting the shikimate pathway.

Quantitative Data on Biomarker Accumulation

Direct comparative studies on the performance of this compound versus other biomarkers in human samples are currently limited. However, data from plant studies provide valuable insights into the potential of this compound as a biomarker.

BiomarkerHerbicide(s)Plant SpeciesFold Increase vs. Control (approx.)Reference
This compound ImazethapyrPisum sativum L.2.4
ChlorsulfuronPisum sativum L.1.4
Shikimate GlyphosateAmaranthus palmeri (glyphosate-sensitive)Significant accumulation
GlyphosateHorseweed (Conyza bonariensis)16,351 mg/kg (Resistant), 7,892 mg/kg (Susceptible)

Signaling Pathways and Experimental Workflows

The Shikimate Pathway and Herbicide Action

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). Glyphosate acts by inhibiting the EPSPS enzyme in this pathway. This compound is a side-branch product of the shikimate pathway. The diagram below illustrates the central role of this pathway in herbicide action and the position of key metabolites.

Shikimate_Pathway cluster_shikimate Shikimate Pathway cluster_als Other Herbicides E4P Erythrose 4-phosphate DAHP DAHP E4P->DAHP PEP1 Phosphoenolpyruvate PEP1->DAHP DHQ 3-Dehydrothis compound DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS This compound This compound DHQ->this compound This compound Dehydrogenase Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate EPSPS Aromatic_Amino_Acids Aromatic Amino Acids Chorismate->Aromatic_Amino_Acids Glyphosate Glyphosate Glyphosate->EPSP Glyphosate->this compound Induces Accumulation ALS_inhibitors ALS Inhibitors ALS_inhibitors->this compound Induces Accumulation BCAA Branched-Chain Amino Acids ALS_inhibitors->BCAA

Figure 1. The shikimate pathway and points of herbicide inhibition.
Experimental Workflow for Biomarker Analysis

The analysis of this compound and other organic acids in biological samples typically involves sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The following workflow provides a general overview of the process for urinary biomarker analysis.

Biomarker_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Urine Sample Collection Dilution Dilution with Internal Standard Sample_Collection->Dilution Filtration Filtration Dilution->Filtration LC_Separation Liquid Chromatography (Reversed-Phase C18) Filtration->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Normalization Normalization to Creatinine Levels Quantification->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis

Figure 2. General workflow for urinary biomarker analysis by LC-MS/MS.

Experimental Protocols

Quantification of this compound in Human Urine by LC-MS/MS

This protocol is a generalized procedure based on established methods for the analysis of organic acids in urine.

1. Sample Preparation

  • Thaw frozen urine samples on ice.

  • Vortex the samples for 1 minute to ensure homogeneity.

  • Dilute 50 µL of the urine sample 1:20 (v/v) with 0.5% formic acid in water.

  • Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar organic acid not present in urine).

  • Filter the diluted sample through a 0.20 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., Atlantis T3 C18, 100 x 2.1 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from other urinary components. For example, start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 25-40 °C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards. For quinic acid (m/z 191.05), characteristic product ions can be used for quantification and qualification.

    • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each transition to maximize signal intensity.

3. Data Analysis

  • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

  • Normalize the urinary this compound concentration to the creatinine concentration of the same sample to account for variations in urine dilution. Express the final result as µg of this compound per mg of creatinine.

Conclusion

The validation of this compound as a biomarker for herbicide exposure presents a promising avenue for research. Its potential to indicate exposure to a broader range of herbicides than shikimate makes it an attractive candidate for further investigation. While direct comparative data in human populations is still needed, the existing evidence from plant studies and the availability of robust analytical methods for organic acids provide a strong foundation for future validation studies. Researchers and drug development professionals are encouraged to incorporate the analysis of this compound in their metabolomic studies of herbicide exposure to further elucidate its utility as a reliable and broad-spectrum biomarker.

References

A Comparative Guide to the Functional Characterization of Quinate Dehydrogenase Isozymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different quinate dehydrogenase (QDH) isozymes, offering insights into their functional diversity. The information presented is curated from multiple biochemical studies and is intended to aid in the selection and application of these enzymes in various research and development contexts.

Comparative Analysis of Kinetic Properties

The functional characteristics of an enzyme are quantitatively defined by its kinetic parameters. The following table summarizes the key kinetic data for QDH and related shikimate dehydrogenase (SDH) isozymes from different organisms, highlighting their substrate specificity and catalytic efficiency.

EnzymeOrganismSubstrateKm (µM)Vmax (µM s-1 mg-1)CofactorReference
Poptr2 (QDH)Populus trichocarpaThis compound624 ± 28150 ± 30NAD+[1]
Shikimate-(lower affinity)NAD+[1]
Poptr3 (QDH)Populus trichocarpaThis compound299 ± 50103 ± 6NAD+[1]
Shikimate-(lower affinity)NAD+[1]
Poptr1 (DQD/SDH)Populus trichocarpaShikimate-(strong activity)NADP+[1]
This compound-(no detectable activity)NADP+
Poptr5 (DQD/SDH)Populus trichocarpaShikimate-(strong activity)NADP+
This compound-(no detectable activity)NADP+
CsDQD/SDHaCamellia sinensis3-Dehydroshikimate--NADPH
Shikimate272.782-NADP+
CsDQD/SDHcCamellia sinensis3-Dehydroshikimate--NADPH
Shikimate199.653-NADP+
CsDQD/SDHdCamellia sinensis3-Dehydroshikimate--NADPH
Shikimate610.643-NADP+
CglQSDHCorynebacterium glutamicumThis compound-(clear preference)NAD(H)
Shikimate-(lower preference)NAD(H)
SeSDHStaphylococcus epidermidisShikimate73kcat = 22.8 s-1NADP
YdiBEscherichia coliThis compound/Shikimate-(high affinity for both)NAD+ or NADP+

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments involved in the functional characterization of QDH isozymes.

Recombinant Protein Expression and Purification
  • Cloning and Transformation : The coding sequences of the QDH isozymes are cloned into an expression vector (e.g., pET vectors with a His6-tag). The recombinant plasmids are then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression : An overnight pre-culture is used to inoculate a larger volume of LB broth containing appropriate antibiotics. The culture is grown at 37°C until the optical density at 600 nm (A600) reaches 0.6. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.06 mM. The culture is further incubated at a lower temperature (e.g., 19°C) for 16 hours.

  • Cell Lysis and Purification : Cells are harvested by centrifugation and resuspended in a lysis buffer. Sonication is a common method for cell disruption. The His6-tagged proteins are purified from the cell lysate using affinity chromatography on a Ni-NTA resin column.

Enzyme Activity Assays

Dehydrogenase activity is typically determined spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NAD(P)H (extinction coefficient of 6.2 x 103 L mol-1cm-1).

  • Standard Reaction Mixture : A typical 1 ml reaction mixture contains:

    • Purified enzyme (0.01 to 0.1 mg/ml)

    • Buffer (e.g., 75 mM Tris-HCl, pH 8.5)

    • Cofactor (e.g., 200 µM NADP+ or 250 µM NAD+)

    • Substrate (varying concentrations, e.g., 5 µM to 5 mM of shikimate or this compound)

  • Reaction Initiation : The reaction is initiated by the addition of the substrate.

  • Data Analysis : The initial reaction rates are measured, and kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.

Determination of pH Optima

To determine the optimal pH for enzyme activity, assays are performed over a range of pH values using different buffer systems.

  • Buffer Systems :

    • Acetate buffer (pH 4-5)

    • Phosphate buffer (pH 6-7.5)

    • Tris-HCl buffer (pH 8-8.5)

    • Carbonate buffer (pH 9-11)

    • Citric acid buffer (pH 4-7)

    • BTP-HCl buffer (pH 6-9)

Visualizing Experimental Workflows and Pathways

General Experimental Workflow for QDH Characterization

The following diagram outlines the typical workflow for the functional characterization of a novel QDH isozyme.

experimental_workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization gene_id Gene Identification cloning Cloning into Expression Vector gene_id->cloning transformation Transformation into E. coli cloning->transformation expression Protein Expression transformation->expression lysis Cell Lysis expression->lysis purification Affinity Chromatography lysis->purification verification SDS-PAGE & Western Blot purification->verification activity_assay Enzyme Activity Assay verification->activity_assay kinetics Kinetic Parameter Determination (Km, Vmax) activity_assay->kinetics ph_optima pH Optima Determination activity_assay->ph_optima substrate_spec Substrate Specificity activity_assay->substrate_spec

Caption: A flowchart illustrating the key stages in the functional characterization of QDH isozymes.

Shikimate and this compound Metabolic Pathways

This compound dehydrogenase is a key enzyme that links the primary shikimate pathway with secondary metabolism. The shikimate pathway is essential for the biosynthesis of aromatic amino acids. QDH catalyzes the conversion of 3-dehydrothis compound to this compound, a precursor for various secondary metabolites.

shikimate_quinate_pathway PEP Phosphoenolpyruvate DHQ 3-Dehydrothis compound PEP->DHQ E4P Erythrose 4-phosphate E4P->DHQ DQD DQD DHQ->DQD QDH QDH DHQ->QDH DHS 3-Dehydroshikimate SDH SDH DHS->SDH Shikimate Shikimate Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) Shikimate->Aromatic_AA This compound This compound Secondary_Metabolites Secondary Metabolites (e.g., Chlorogenic acid) This compound->Secondary_Metabolites DQD->DHS SDH->Shikimate QDH->this compound

Caption: The interconnected shikimate and this compound metabolic pathways in plants.

This guide provides a foundational understanding of the functional differences between various QDH isozymes. The presented data and protocols can serve as a valuable resource for designing experiments and interpreting results in the fields of biochemistry, metabolic engineering, and drug discovery.

References

A Comparative Genomic Guide to the Quinate Metabolic Pathway in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinate metabolic pathway, a key carbon utilization route in many filamentous fungi, offers a fascinating case study in metabolic gene cluster evolution and regulation. This guide provides a comparative genomic overview of this pathway, focusing on its genetic organization, enzymatic components, and regulatory mechanisms across different fungal species. The information presented here is intended to serve as a valuable resource for researchers investigating fungal metabolism, evolution, and for professionals in drug development targeting fungal-specific pathways.

The this compound Metabolic Pathway: An Overview

Many fungi can utilize this compound, a cyclic polyol abundant in plant material, as a sole carbon source. The catabolism of this compound to protocatechuate, which then enters central metabolism, is orchestrated by a set of enzymes typically encoded by a contiguous block of genes known as a metabolic gene cluster. In the well-studied ascomycete Neurospora crassa, this is the qa (quinic acid) gene cluster, while in Aspergillus nidulans, it is referred to as the qut (quinic acid utilization) cluster.[1]

The core enzymatic steps of this pathway are conserved and involve the conversion of this compound to protocatechuate through the sequential action of three enzymes:

  • This compound Dehydrogenase (QDH): Oxidizes this compound to 3-dehydrothis compound.

  • 3-Dehydroquinase (DHQase): Dehydrates 3-dehydrothis compound to 3-dehydroshikimate.

  • 3-Dehydroshikimate Dehydratase (DHSD): Converts 3-dehydroshikimate to protocatechuate.

Comparative Organization of the this compound Gene Cluster

The organization of the this compound metabolic pathway genes shows notable variation across fungal lineages, providing insights into genome evolution. While the core enzymatic functions are conserved, the arrangement, and even the presence, of the entire gene cluster can differ significantly.

Table 1: Comparison of this compound Gene Cluster Organization in Model Fungi

Gene Name (N. crassa)Gene Name (A. nidulans)Encoded Protein/FunctionNotes on Comparison
qa-3qutBThis compound DehydrogenaseOrthologous genes encoding the first enzymatic step.
qa-2qutE3-Dehydroquinase (catabolic)Orthologous genes for the second enzymatic step.
qa-4qutC3-Dehydroshikimate DehydrataseOrthologous genes for the final enzymatic step to protocatechuate.
qa-YqutDThis compound PermeaseA transporter responsible for the uptake of this compound into the cell.
qa-1FqutATranscriptional ActivatorPositive regulator of the gene cluster.
qa-1SqutRTranscriptional RepressorNegative regulator of the gene cluster.
qa-XqutGUnknown functionA conserved gene of unknown function within the cluster.
N/AqutHUnknown functionA gene present in the A. nidulans cluster but absent in N. crassa.

Data synthesized from multiple sources.

The gene order within the cluster differs between N. crassa and A. nidulans, with qutC and qutR being displaced in A. nidulans relative to their counterparts in the qa cluster.[1] This rearrangement within a conserved gene cluster highlights the dynamic nature of fungal genomes.

Enzymatic Properties: A Comparative Look

Direct comparative studies on the kinetic properties of all this compound pathway enzymes across a wide range of fungi are limited in the available literature. However, data from model organisms provide a baseline for understanding their function.

Table 2: Kinetic Properties of this compound Dehydrogenase (QDH) in Fungi

Fungal SpeciesEnzymeSubstrateKm (mM)kcat (s-1)Optimal pHReference
Aspergillus nidulansThis compound DehydrogenaseThis compound0.5Not ReportedNot Reported[2]
Neurospora crassaThis compound DehydrogenaseThis compoundNot ReportedNot ReportedNot ReportedN/A

Regulation of the this compound Pathway: A Tale of Two Regulators

The expression of the this compound metabolic pathway is tightly regulated, typically induced by the presence of this compound and repressed by the presence of more readily metabolizable carbon sources like glucose. This regulation is primarily controlled by two key transcription factors encoded within the gene cluster itself: a positive activator and a negative repressor.[1][3]

In N. crassa, the activator is QA-1F and the repressor is QA-1S. In A. nidulans, the activator is QUTA and the repressor is QUTR. Genetic evidence suggests that the QUTR repressor protein mediates its activity through a direct interaction with the QUTA activator protein.

Table 3: Comparative Gene Expression of this compound Pathway Genes

Fungal SpeciesGeneConditionFold Change (Induced vs. Uninduced)Reference
Neurospora crassaqa cluster genesThis compound InductionSignificant upregulation
Aspergillus nidulansqut cluster genesThis compound InductionSignificant upregulation

Note: Specific fold-change values from directly comparable RNA-seq or qPCR experiments across different fungal species under standardized conditions are not compiled in the reviewed literature. The table indicates a qualitative upregulation based on descriptive studies.

Experimental Protocols for Comparative Genomics of the this compound Pathway

This section outlines key experimental methodologies for the comparative genomic analysis of the this compound metabolic pathway in fungi.

Identification and Annotation of this compound Gene Clusters

A robust bioinformatics workflow is essential for identifying and comparing this compound gene clusters across multiple fungal genomes.

Experimental Workflow: Identification of this compound Gene Clusters

G Workflow for this compound Gene Cluster Identification cluster_0 Data Acquisition cluster_1 Gene Cluster Prediction cluster_2 Comparative Analysis Genome_Acquisition Acquire Fungal Genome Sequences antiSMASH Run antiSMASH or SMURF Genome_Acquisition->antiSMASH BLAST_Search BLAST search with known qa/qut genes Genome_Acquisition->BLAST_Search Synteny_Analysis Synteny and Gene Order Comparison antiSMASH->Synteny_Analysis Ortholog_Identification Identify Orthologous Genes BLAST_Search->Ortholog_Identification Ortholog_Identification->Synteny_Analysis

Caption: Workflow for identifying and comparing this compound gene clusters.

Methodology:

  • Genome Acquisition: Obtain complete or draft genome sequences of the fungal species of interest from public databases like NCBI GenBank.

  • Gene Cluster Prediction:

    • Utilize bioinformatics tools such as antiSMASH or SMURF to predict secondary metabolite gene clusters. These tools can identify the core enzymes and flanking genes characteristic of the this compound pathway.

    • Alternatively, perform BLAST searches against the target genomes using the protein sequences of known qa or qut genes from N. crassa or A. nidulans as queries to identify homologous regions.

  • Ortholog Identification and Synteny Analysis:

    • Identify orthologous genes across the predicted clusters using tools like OrthoFinder .

    • Compare the gene order and orientation (synteny) of the identified clusters to understand the evolutionary rearrangements. Visualization tools can aid in this comparison.

Phylogenetic Analysis of this compound Pathway Genes

Phylogenetic analysis of the core enzymatic genes can reveal the evolutionary history of the this compound pathway.

Methodology:

  • Sequence Retrieval: Obtain the protein sequences of the orthologous this compound pathway genes (e.g., this compound Dehydrogenase, 3-Dehydroquinase).

  • Multiple Sequence Alignment: Align the protein sequences using algorithms like ClustalW or MAFFT.

  • Phylogenetic Tree Construction: Construct a phylogenetic tree from the alignment using methods such as Maximum Likelihood (e.g., with RAxML or IQ-TREE) or Bayesian inference (e.g., with MrBayes).

  • Tree Visualization and Interpretation: Visualize the tree using software like FigTree or iTOL to infer the evolutionary relationships between the genes and the fungal species.

Comparative Gene Expression Analysis via Quantitative PCR (qPCR)

qPCR is a sensitive method to quantify and compare the expression levels of the this compound pathway genes in response to this compound induction.

Methodology:

  • Fungal Culture and Induction: Grow the fungal strains in a defined minimal medium with a non-inducing carbon source (e.g., sucrose). To induce the this compound pathway, transfer the mycelia to a medium where this compound is the sole carbon source. Collect samples at different time points.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the fungal mycelia. The quality and integrity of the RNA are crucial. Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Primer Design and Validation: Design qPCR primers specific to the target this compound pathway genes and at least two stable reference (housekeeping) genes. Validate the primer efficiency.

  • qPCR Reaction: Perform the qPCR reaction using a SYBR Green or probe-based assay.

  • Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the reference genes.

Heterologous Expression and Enzyme Characterization

To obtain quantitative data on enzyme kinetics, heterologous expression and purification of the this compound pathway enzymes are necessary.

Methodology:

  • Gene Cloning and Expression Vector Construction: Amplify the coding sequences of the this compound pathway enzymes from the fungal cDNA and clone them into an appropriate expression vector (e.g., for E. coli or Pichia pastoris).

  • Heterologous Expression and Protein Purification: Transform the expression vector into the host organism and induce protein expression. Purify the recombinant protein using affinity chromatography (e.g., His-tag) followed by size-exclusion chromatography.

  • Enzyme Kinetic Assays: Determine the kinetic parameters (Km and kcat) of the purified enzymes by measuring the initial reaction rates at varying substrate concentrations. Spectrophotometric assays are commonly used to monitor the production or consumption of NAD(P)H.

Evolutionary Considerations and Future Directions

The presence of the this compound gene cluster is sporadic across the fungal kingdom, suggesting multiple gene loss events during evolution. Its retention in many plant-associated fungi highlights its ecological importance in utilizing plant-derived carbon sources.

Future comparative genomic studies, coupled with functional analyses, will further elucidate the evolutionary trajectory of this fascinating metabolic pathway. High-throughput phenotyping of fungal deletion mutants and comprehensive metabolomic analyses will be instrumental in uncovering the full physiological role of this compound metabolism and its integration with other metabolic networks within the fungal cell.

Signaling Pathway: Regulation of the this compound Gene Cluster

G Simplified Regulation of the this compound Pathway This compound This compound Repressor Repressor Protein (e.g., QA-1S/QUTR) This compound->Repressor Inactivates Activator Activator Protein (e.g., QA-1F/QUTA) Gene_Cluster This compound Pathway Genes (qa/qut) Activator->Gene_Cluster Activates Transcription Repressor->Activator Represses Enzymes This compound Catabolic Enzymes Gene_Cluster->Enzymes Translation Metabolism Central Metabolism Enzymes->Metabolism Produces Intermediates

Caption: A simplified model of the transcriptional regulation of the this compound metabolic pathway in fungi.

References

A Researcher's Guide to Distinguishing Enzymatic and Non-Enzymatic Conversion of Quinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with quinate, a key intermediate in the shikimate pathway, understanding its conversion mechanisms is critical. This compound can be transformed into valuable downstream products through highly specific enzymatic reactions or undergo less predictable non-enzymatic degradation. This guide provides a detailed comparison of these two processes, offering experimental protocols and data to help distinguish between them effectively.

Enzymatic Conversion of this compound: A Highly Regulated Process

In biological systems, the conversion of this compound is a precise process catalyzed by specific enzymes. These reactions are central to the biosynthesis of aromatic amino acids and other essential compounds. The two primary enzymatic conversions are oxidation to 3-dehydrothis compound and dehydration to shikimate.

1. Oxidation by this compound Dehydrogenase (QDH)

This compound dehydrogenase (QDH; EC 1.1.1.24) catalyzes the reversible oxidation of L-quinate to 3-dehydrothis compound, a crucial step in the shikimate pathway.[1][2][3] This reaction is dependent on a nicotinamide cofactor, typically NAD⁺ or NADP⁺.[1]

2. Dehydration by this compound Hydrolyase

This compound hydrolyase facilitates the conversion of this compound into shikimate through the elimination of a water molecule.[4] This enzymatic reaction is independent of cofactors and divalent cations.

Quantitative Data for Enzymatic Conversion
EnzymeSubstrateProduct(s)CofactorK_m_V_max_Optimal pH
This compound Dehydrogenase (QDH) L-Quinate3-Dehydrothis compound, NAD(P)H, H⁺NAD⁺/NADP⁺Varies by organismVaries by organism~8.5-10.0
This compound Hydrolyase This compoundShikimateNone2.0 mMNot specifiedNot specified

Table 1: Summary of kinetic parameters for key enzymes in this compound conversion. Data is organism-dependent and can vary.

Signaling Pathway for Enzymatic this compound Conversion

Enzymatic_Quinate_Conversion Enzymatic Conversion Pathways of this compound This compound This compound Dehydrothis compound 3-Dehydrothis compound This compound->Dehydrothis compound this compound Dehydrogenase (QDH) + NAD(P)⁺ Shikimate Shikimate This compound->Shikimate this compound Hydrolyase Dehydroshikimate 3-Dehydroshikimate Dehydrothis compound->Dehydroshikimate 3-Dehydrothis compound Dehydratase

Caption: Enzymatic pathways for the conversion of this compound.

Non-Enzymatic Conversion of this compound: A Consequence of Physicochemical Stress

Unlike the highly specific enzymatic pathways, non-enzymatic conversion of this compound is generally a less controlled process, often resulting from thermal or chemical stress. This degradation typically leads to a mixture of products rather than a single, desired molecule.

Under conditions of high heat, such as those found in coffee roasting, quinic acid can degrade into various volatile compounds, including phenols. The presence of oxygen does not appear to be a major factor in the formation of these volatile compounds during heat-induced degradation.

Comparison of Enzymatic vs. Non-Enzymatic Conversion
FeatureEnzymatic ConversionNon-Enzymatic Conversion
Catalyst Protein (Enzyme)Heat, extreme pH, chemical reagents
Specificity High (specific substrate and product)Low (often results in a mixture of products)
Reaction Conditions Mild (physiological pH and temperature)Harsh (high temperatures, extreme pH)
Cofactor Requirement May require cofactors (e.g., NAD⁺)None
Regulation Subject to biological regulation (e.g., feedback inhibition)Unregulated
Stereospecificity HighLow or none

Table 2: Key differences between enzymatic and non-enzymatic conversion of this compound.

Experimental Protocols for Distinguishing Conversion Pathways

To determine whether the conversion of this compound in a given sample is enzymatic or non-enzymatic, a series of controlled experiments can be performed.

Experimental Workflow

Distinguishing_Workflow Workflow to Distinguish Enzymatic vs. Non-Enzymatic Conversion Start Observe this compound Conversion Heat_Inactivation Heat Inactivation Test (e.g., 95°C for 10 min) Start->Heat_Inactivation pH_Profile pH Profile Analysis (Test across a range of pH values) Heat_Inactivation->pH_Profile Conversion Stops NonEnzymatic Conversion is likely NON-ENZYMATIC Heat_Inactivation->NonEnzymatic Conversion Continues Inhibitor_Assay Inhibitor Assay (Add known enzyme inhibitors) pH_Profile->Inhibitor_Assay Activity shows optimal pH pH_Profile->NonEnzymatic Activity correlates with acid/base catalysis Enzymatic Conversion is likely ENZYMATIC Inhibitor_Assay->Enzymatic Activity is Inhibited Inhibitor_Assay->NonEnzymatic Activity is Unaffected

Caption: Experimental workflow for differentiating conversion mechanisms.

Protocol 1: Heat Inactivation Assay

Objective: To determine if the catalytic activity is heat-labile, a characteristic of enzymes.

Methodology:

  • Prepare two identical reaction mixtures containing this compound and the sample suspected of catalytic activity.

  • Incubate one sample at the optimal reaction temperature (e.g., 37°C).

  • Heat the second sample to 95-100°C for 10-15 minutes to denature any proteins, then cool to the optimal reaction temperature.

  • Initiate the reaction in both samples and monitor the conversion of this compound over time using a suitable analytical method (e.g., HPLC, spectrophotometry).

Expected Results:

  • Enzymatic: The heat-treated sample will show little to no this compound conversion, while the untreated sample will show activity.

  • Non-Enzymatic: Both samples will show similar rates of this compound conversion.

Protocol 2: pH Profile Analysis

Objective: To assess the effect of pH on the reaction rate. Enzymatic reactions typically have a narrow optimal pH range, while non-enzymatic reactions may show a broader or more linear response to H⁺ or OH⁻ concentration.

Methodology:

  • Prepare a series of reaction mixtures buffered at different pH values (e.g., from pH 4 to 10).

  • Add the sample containing the catalytic activity to each buffered solution.

  • Initiate the reactions with this compound and monitor the initial reaction rates.

  • Plot the reaction rate as a function of pH.

Expected Results:

  • Enzymatic: The plot will likely show a bell-shaped curve with a distinct pH optimum.

  • Non-Enzymatic: The reaction rate may increase or decrease linearly at the extremes of the pH range, consistent with general acid or base catalysis.

Protocol 3: Spectrophotometric Assay for this compound Dehydrogenase Activity

Objective: To specifically measure the activity of NAD(P)⁺-dependent this compound dehydrogenase.

Methodology:

  • Prepare a reaction mixture containing Tris-HCl buffer (e.g., 75 mM, pH 8.5), NADP⁺ (e.g., 200 µM) or NAD⁺ (e.g., 250 µM), and the enzyme-containing sample.

  • Initiate the reaction by adding this compound to a final concentration range suitable for kinetic analysis (e.g., 5 µM to 5 mM).

  • Measure the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6.2 x 10³ L mol⁻¹cm⁻¹).

Expected Results:

  • Enzymatic (QDH present): A time-dependent increase in absorbance at 340 nm will be observed, which is dependent on the presence of both this compound and the cofactor.

  • Non-Enzymatic: No significant change in absorbance at 340 nm will be observed.

By employing these comparative approaches and experimental protocols, researchers can confidently distinguish between the highly specific, biologically driven enzymatic conversion of this compound and the less predictable outcomes of non-enzymatic degradation. This understanding is fundamental for applications ranging from metabolic engineering to the development of novel therapeutics targeting the shikimate pathway.

References

Comparative Guide to the Validation of a Quinate Transport Mechanism in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the validated quinate transport mechanism in Corynebacterium glutamicum, primarily mediated by the QsuA transporter, with the well-characterized shikimate transporter, ShiA from Escherichia coli. Both transporters are members of the Major Facilitator Superfamily (MFS), which are integral membrane proteins involved in the transport of a wide range of small solutes in response to chemiosmotic ion gradients[1][2]. Understanding these transport systems is crucial for metabolic engineering and the development of novel antimicrobial agents that target essential nutrient uptake pathways[3][4].

Data Presentation: Comparative Analysis of this compound and Shikimate Transporters

The following table summarizes the key characteristics of the QsuA and ShiA transporters, providing a basis for their comparative analysis.

FeatureThis compound Transporter (QsuA) Shikimate Transporter (ShiA) References
Organism Corynebacterium glutamicumEscherichia coli K-12[5]
Transporter Family Major Facilitator Superfamily (MFS)Major Facilitator Superfamily (MFS)
Gene qsuAshiA
Substrates This compound, ShikimateShikimate
Transport Mechanism Likely proton symport (typical for MFS)Proton symport
Regulation Induced by this compound and shikimate via the QsuR activatorExpression is not regulated by the TyrR protein
Kinetic Parameters Data not available in the searched literature.Data not available in the searched literature.

Experimental Protocols

Validation of these transport mechanisms relies on robust experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: Radiolabeled Substrate Uptake Assay

This protocol is adapted from the methodology used to characterize the GenK gentisate transporter in Corynebacterium glutamicum.

Objective: To quantify the uptake of radiolabeled this compound into bacterial cells expressing the QsuA transporter.

Materials:

  • Bacterial strain expressing the qsuA gene (e.g., C. glutamicum)

  • Control strain (e.g., a qsuA deletion mutant)

  • [¹⁴C]-Quinate (or a suitable radiolabeled analog)

  • Growth medium (e.g., minimal medium with a suitable carbon source)

  • Washing buffer (e.g., phosphate-buffered saline, PBS)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters (e.g., 0.45 µm pore size)

Procedure:

  • Cell Culture: Grow the bacterial strains to the mid-exponential phase in the appropriate growth medium.

  • Induction (if necessary): If the transporter expression is inducible, add the inducer (e.g., this compound or shikimate for QsuA) and incubate for the required time to ensure transporter expression.

  • Cell Preparation: Harvest the cells by centrifugation, wash them twice with washing buffer, and resuspend them to a specific optical density (e.g., OD₆₀₀ of 1.0) in the same buffer.

  • Uptake Assay: a. Equilibrate the cell suspension at the desired temperature (e.g., 30°C) for 5-10 minutes. b. Initiate the uptake by adding [¹⁴C]-quinate to a final concentration relevant to the expected Km. c. At various time points (e.g., 0, 15, 30, 60, 120, 300 seconds), take aliquots of the cell suspension. d. Immediately stop the transport by rapid filtration through a glass fiber filter followed by washing with an excess of ice-cold washing buffer.

  • Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate the intracellular concentration of the substrate based on the measured radioactivity and cell volume. b. Plot the uptake over time to determine the initial velocity of transport. c. Repeat the experiment with varying substrate concentrations to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Protocol 2: Competitive Inhibition Assay

Objective: To determine the substrate specificity of the transporter.

Procedure:

  • Follow the same procedure as the radiolabeled substrate uptake assay.

  • In separate reactions, add a potential competitor (e.g., unlabeled shikimate, dehydroshikimate) at a concentration significantly higher than the radiolabeled substrate.

  • Measure the uptake of the radiolabeled substrate in the presence and absence of the competitor.

  • A significant reduction in the uptake of the radiolabeled substrate in the presence of the competitor indicates that the competitor is also a substrate for the transporter.

Mandatory Visualization

Signaling Pathway for this compound/Shikimate Utilization in C. glutamicum

Quinate_Shikimate_Utilization_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Quinate_ext This compound QsuA QsuA Transporter Quinate_ext->QsuA Transport Shikimate_ext Shikimate Shikimate_ext->QsuA Transport Quinate_int This compound QsuA->Quinate_int Shikimate_int Shikimate QsuA->Shikimate_int QsuR QsuR (Activator) Quinate_int->QsuR Induces Protocatechuate Protocatechuate Quinate_int->Protocatechuate Catabolism via QsuBCD Shikimate_int->QsuR Induces Shikimate_int->Protocatechuate Catabolism via QsuBCD qsu_operon qsuABCD operon QsuR->qsu_operon Activates Transcription qsu_operon->QsuA Encodes

Caption: Regulatory pathway of the qsu operon in C. glutamicum.

Experimental Workflow for Transporter Validation

Transporter_Validation_Workflow cluster_genetic Genetic Manipulation strain_construction Construct Wild-Type and Transporter Knockout Strains growth_assay Growth Assay on this compound/ Shikimate as Sole Carbon Source strain_construction->growth_assay uptake_assay Radiolabeled Uptake Assay strain_construction->uptake_assay plasmid_construction Construct Overexpression Plasmid transformation Transform Strains plasmid_construction->transformation transformation->growth_assay transformation->uptake_assay growth_curves Compare Growth Curves growth_assay->growth_curves competition_assay Competitive Inhibition Assay uptake_assay->competition_assay kinetics Calculate Km and Vmax uptake_assay->kinetics specificity Determine Substrate Specificity competition_assay->specificity

Caption: Workflow for validating a bacterial this compound transporter.

References

A Comparative Guide to the Inhibition of Quinate and Shikimate Pathway Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibition of key enzymes in the quinate and shikimate metabolic pathways. The shikimate pathway is an essential route for the biosynthesis of aromatic amino acids in bacteria, fungi, plants, and apicomplexan parasites, making it a prime target for the development of herbicides and antimicrobial agents. The this compound pathway is a related metabolic route present in some organisms that allows for the catabolism of this compound, which can feed into the shikimate pathway. Understanding the comparative inhibition of enzymes from both pathways is crucial for the development of specific and effective inhibitors.

The Shikimate and this compound Pathways: An Overview

The shikimate pathway consists of seven enzymatic steps, converting phosphoenolpyruvate and erythrose-4-phosphate into chorismate, the precursor for tryptophan, tyrosine, and phenylalanine. The this compound pathway intersects with the shikimate pathway, sharing the enzyme 3-dehydrothis compound dehydratase. A key enzyme unique to the this compound pathway is this compound dehydrogenase, which catalyzes the conversion of this compound to 3-dehydrothis compound.

Below is a diagram illustrating the relationship between the shikimate and this compound pathways.

cluster_shikimate_enzymes PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydrothis compound DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase DHQ->DHS Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA This compound This compound This compound->DHQ This compound Dehydrogenase Quinate_DH This compound Dehydrogenase DHQ_Dehydratase 3-Dehydrothis compound Dehydratase SDH Shikimate Dehydrogenase SDH->Shikimate DAHPS DAHP Synthase DAHPS->DAHP DHQS DHQ Synthase DHQS->DHQ SK Shikimate Kinase SK->S3P EPSPS EPSP Synthase EPSPS->EPSP CS Chorismate Synthase CS->Chorismate

Figure 1: Overview of the Shikimate and this compound Pathways.

Comparative Inhibition Data

The following tables summarize the available quantitative data for the inhibition of key enzymes in the shikimate and this compound pathways. It is important to note that while extensive research has been conducted on inhibitors of shikimate pathway enzymes, there is a comparative lack of published quantitative inhibition data for enzymes unique to the this compound pathway, such as this compound dehydrogenase.

Table 1: Inhibitors of Shikimate Pathway Enzymes
Enzyme TargetInhibitorOrganism/SourceIC50KiInhibition TypeReference(s)
3-Deoxy-D-arabino-heptulosonate-7-phosphate Synthase (DAH7PS) Intermediate Mimic (racemic)Mycobacterium tuberculosis-Nanomolar range-[1]
3-Dehydrothis compound Dehydratase (DHQase) (–)-3-Dehydroshikimic acidEscherichia coli-1.8 µMCompetitive
2,3-Anhydrothis compoundMycobacterium tuberculosis-200 µMCompetitive
Shikimate Dehydrogenase (SDH) PhloridzinStaphylococcus aureus140 µM-Mixed[2]
RutinStaphylococcus aureus160 µM-Non-competitive[2]
Caffeic AcidStaphylococcus aureus240 µM-Non-competitive[2]
Tannic AcidParsley0.014 mM--[3]
Chlorogenic AcidParsley0.19 mM--
5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS) GlyphosateEscherichia coli (wild-type)2.5 µM-Competitive with PEP
GlyphosateAgrobacterium sp. strain CP4160 µM-Competitive with PEP
Chorismate Synthase CP1Paracoccidioides brasiliensis47 µM--

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. PEP: Phosphoenolpyruvate.

Table 2: Inhibitors of this compound Pathway Enzymes
Enzyme TargetInhibitorOrganism/SourceIC50KiInhibition TypeReference(s)
This compound Dehydrogenase QuinineRat liver microsomes2.4 µM1.7 µMCompetitive
QuinidineRat liver microsomes137 µM50 µMCompetitive

Note: Data on specific inhibitors of microbial this compound dehydrogenase is limited in publicly available literature.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of inhibition studies. Below are representative protocols for the assay of key enzymes.

Protocol 1: Shikimate Dehydrogenase (SDH) Inhibition Assay

This protocol is adapted for a spectrophotometric assay monitoring the consumption of NADPH.

cluster_workflow SDH Inhibition Assay Workflow prep Prepare Assay Buffer and Reagents (e.g., 100 mM Tris-HCl, pH 8.0) enzyme_prep Prepare Enzyme Solution (e.g., purified SDH) prep->enzyme_prep inhibitor_prep Prepare Inhibitor Stock Solutions (in appropriate solvent, e.g., DMSO) enzyme_prep->inhibitor_prep reaction_mix Prepare Reaction Mixture in Cuvette/Plate - Assay Buffer - NADPH (e.g., 200 µM) - Inhibitor (varying concentrations) - Enzyme Solution inhibitor_prep->reaction_mix pre_incubation Pre-incubate at Assay Temperature (e.g., 25°C for 5 min) reaction_mix->pre_incubation initiate Initiate Reaction by Adding Substrate (3-Dehydroshikimate, e.g., 500 µM) pre_incubation->initiate measure Monitor Decrease in Absorbance at 340 nm (Spectrophotometer) initiate->measure analyze Analyze Data to Determine IC50/Ki measure->analyze

Figure 2: Experimental Workflow for SDH Inhibition Assay.

Materials:

  • Purified Shikimate Dehydrogenase (SDH)

  • 3-Dehydroshikimate (substrate)

  • NADPH (cofactor)

  • Inhibitor compound

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well plates or cuvettes

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate or cuvette, prepare the reaction mixture containing the assay buffer, a fixed concentration of NADPH (e.g., 200 µM), and varying concentrations of the inhibitor.

  • Add the purified SDH enzyme to the reaction mixture and pre-incubate for a defined period (e.g., 5 minutes) at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate, 3-dehydroshikimate (e.g., to a final concentration of 500 µM).

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Protocol 2: 3-Dehydrothis compound Dehydratase (DHQase) Inhibition Assay

This protocol is based on a spectrophotometric assay that monitors the formation of the product, 3-dehydroshikimate.

Materials:

  • Purified 3-Dehydrothis compound Dehydratase (DHQase)

  • 3-Dehydrothis compound (substrate)

  • Inhibitor compound

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Spectrophotometer capable of reading at 234 nm

  • 96-well plates or cuvettes

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent.

  • In a 96-well plate or cuvette, prepare the reaction mixture containing the assay buffer and varying concentrations of the inhibitor.

  • Add the purified DHQase enzyme to the reaction mixture and pre-incubate for a defined period (e.g., 5 minutes) at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, 3-dehydrothis compound (e.g., to a final concentration of 200 µM).

  • Immediately monitor the increase in absorbance at 234 nm over time, which corresponds to the formation of 3-dehydroshikimate.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Conclusion

The shikimate pathway remains a highly attractive target for the development of novel antimicrobial agents and herbicides due to its essential nature in various pathogens and plants and its absence in mammals. Significant progress has been made in identifying and characterizing inhibitors for several enzymes in this pathway, with glyphosate being a notable commercial success.

In contrast, the this compound pathway has been less explored as a target for inhibitor design. While its enzymes share mechanistic and structural similarities with those of the shikimate pathway, a comprehensive understanding of their inhibition profiles is lacking. The data presented in this guide highlight the need for further research into the identification and characterization of potent and specific inhibitors of this compound pathway enzymes, particularly this compound dehydrogenase. Such studies will not only provide valuable tools for dissecting the role of this pathway in different organisms but may also open up new avenues for drug and herbicide discovery.

The provided protocols offer a starting point for researchers to conduct comparative inhibition studies and contribute to this important area of research. The continued exploration of both the shikimate and this compound pathways will undoubtedly lead to the development of new and effective chemical entities to address the growing challenges of infectious diseases and agricultural weed control.

References

Comparative Analysis of Quinate Accumulation in Response to Abiotic Stress: A Cross-Species Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved intricate biochemical mechanisms to cope with a variety of environmental challenges. The accumulation of specialized metabolites is a key strategy in their defense and adaptation arsenal. Among these, quinate, a cyclic polyol derived from the shikimate pathway, has emerged as a significant player in the plant stress response.[1][2] Its accumulation has been particularly noted under conditions of herbicide application, as well as other abiotic pressures like drought and salinity.[3][4] Understanding the differential accumulation of this compound across various plant species can provide valuable insights into their respective stress tolerance mechanisms and may inform the development of novel herbicides or crop improvement strategies.

This guide provides a comparative overview of this compound accumulation in different plant species under stress, with a focus on herbicide-induced stress due to the availability of relevant data. It includes a summary of quantitative data, detailed experimental protocols for this compound analysis, and a visualization of the underlying signaling pathways.

Data Presentation: this compound Accumulation Under Herbicide Stress

The following table summarizes the accumulation of this compound in response to herbicide treatment in two different plant species. It is important to note that the data are compiled from separate studies and while they provide a valuable comparison, the experimental conditions were not identical.

Plant SpeciesFamilyStress TypeThis compound Accumulation (Fold Change vs. Control)Reference
Pisum sativum L. (Pea)FabaceaeImazethapyr (ALS-inhibitor)~2.4[3]
Pisum sativum L. (Pea)FabaceaeChlorsulfuron (ALS-inhibitor)~1.4
Amaranthus palmeri (Palmer Amaranth)AmaranthaceaeGlyphosate (EPSPS inhibitor)Not explicitly quantified, but accumulation is a known response.

Note: Quantitative data for this compound accumulation in Amaranthus palmeri under glyphosate stress was not explicitly provided in the referenced study, although the accumulation of its precursor, shikimate, was significant. The accumulation of this compound in response to glyphosate is a documented phenomenon in various plant species.

Signaling Pathways and Experimental Workflows

The accumulation of this compound under stress is a result of the re-routing of carbon flow through the shikimate pathway. This process is regulated by a complex network of signaling events, often triggered by the perception of stress, leading to changes in gene expression and enzyme activity.

Signaling Pathway for this compound Accumulation under Abiotic Stress

The following diagram illustrates a generalized signaling pathway leading to the accumulation of this compound under abiotic stress. Stress perception leads to the activation of various transcription factors which, in turn, regulate the expression of genes encoding key enzymes in the shikimate and this compound biosynthesis pathways.

G Generalized Signaling Pathway for this compound Accumulation stress Abiotic Stress (e.g., Herbicide, Drought, Salinity) perception Stress Perception (Receptors/Sensors) stress->perception signaling Signal Transduction (ROS, Ca2+, Hormones) perception->signaling tfs Transcription Factors (e.g., MYB, WRKY, bZIP) signaling->tfs Activation qdh_gene QDH Gene Expression tfs->qdh_gene Upregulation sdh_gene DQD/SDH Gene Expression tfs->sdh_gene Regulation qdh This compound Dehydrogenase (QDH) qdh_gene->qdh Translation sdh Dehydrothis compound Dehydratase/ Shikimate Dehydrogenase (DQD/SDH) sdh_gene->sdh Translation This compound This compound Accumulation qdh->this compound Reduction shikimate_pathway Shikimate Pathway sdh->shikimate_pathway Conversion dehydrothis compound 3-Dehydrothis compound dehydrothis compound->qdh dehydrothis compound->sdh

Caption: Generalized signaling cascade for stress-induced this compound accumulation.

Experimental Workflow for this compound Quantification

The accurate quantification of this compound in plant tissues is crucial for comparative studies. The following diagram outlines a standard workflow for the extraction and analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

G Experimental Workflow for this compound Quantification sample Plant Tissue Sampling (e.g., leaves, roots) freeze Flash Freezing (Liquid Nitrogen) sample->freeze grind Homogenization (Grinding to a fine powder) freeze->grind extract Metabolite Extraction (e.g., Methanol/Water/Formic Acid) grind->extract centrifuge Centrifugation (Pellet cellular debris) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing and Quantification lcms->data

Caption: Standard workflow for LC-MS based quantification of this compound.

Experimental Protocols

Protocol for this compound Extraction and Quantification using LC-MS/MS

This protocol provides a general methodology for the extraction and absolute quantification of this compound from plant tissues.

1. Sample Preparation:

  • Harvest fresh plant tissue (e.g., 50-100 mg) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Metabolite Extraction:

  • To the frozen powder, add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).

  • Include a known concentration of a suitable internal standard (e.g., ¹³C-labeled this compound) for absolute quantification.

  • Vortex the mixture vigorously for 1 minute and incubate at 4°C for 20 minutes with occasional shaking.

  • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

3. Sample Cleanup (Optional but Recommended):

  • For cleaner samples, a solid-phase extraction (SPE) step using a C18 or a mixed-mode cation exchange cartridge can be employed to remove interfering compounds.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute this compound and other metabolites.
    • Flow Rate: 0.2-0.4 mL/min.
    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically optimal for this compound detection.
    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For this compound (m/z 191.06), common product ions include m/z 85.03, 93.03, and 127.04.

5. Data Analysis and Quantification:

  • Generate a calibration curve using a series of known concentrations of a pure this compound standard.

  • Quantify the amount of this compound in the plant samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The accumulation of this compound is a conserved response to various abiotic stresses across different plant species. However, the magnitude of this accumulation can vary, likely reflecting differences in their underlying stress tolerance strategies and metabolic plasticity. The methodologies outlined in this guide provide a framework for conducting comparative studies on this compound metabolism. Further research involving a broader range of plant species and standardized stress conditions will be invaluable for a more comprehensive understanding of the role of this compound in plant stress physiology. This knowledge can ultimately be leveraged for the development of more resilient crops and innovative agricultural solutions.

References

validating the physiological relevance of quinate in microbial carbon metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinate's role as a carbon source in microbial metabolism against other alternatives, supported by experimental data and detailed protocols.

This compound, a cyclic polyol, is a significant carbon source for various microorganisms, feeding into central metabolism through a specialized catabolic pathway. Understanding the physiological relevance of this compound metabolism is crucial for fields ranging from microbial ecology and biotechnology to the development of novel antimicrobial agents targeting these pathways. This guide compares microbial growth on this compound to other common carbon sources and provides detailed methodologies for key experimental verifications.

Comparative Microbial Growth on this compound and Other Carbon Sources

Microorganisms exhibit diverse capabilities in utilizing this compound as a sole carbon and energy source. The efficiency of this compound metabolism can be compared to that of more common substrates like glucose or other aromatic compounds.

Table 1: Comparative Growth Kinetics of Various Microorganisms on Different Carbon Sources

MicroorganismCarbon SourceSpecific Growth Rate (µ, h⁻¹)Substrate Uptake Rate (mmol/gDCW/h)Reference
Corynebacterium glutamicum ATCC 13032Glucose0.41 ± 0.024.5 ± 0.3[1]
Acetate0.39 ± 0.01-[1]
This compound Growth supported-[2]
Pseudomonas putida KT2440Glucose~0.5-[3]
Benzoate~0.43.4[4]
This compound Growth supported-
Aspergillus nigerGlucose0.264 ± 0.005-
Xylose0.150 ± 0.003-
This compound Growth supported-

Data for this compound as a sole carbon source for some organisms is qualitative ("Growth supported") as specific kinetic data was not available in the cited literature. Further research is needed to quantify these rates.

Metabolic Pathways: this compound Catabolism

The catabolism of this compound is a convergent pathway that funnels into the β-ketoadipate pathway, a central route for the degradation of aromatic compounds in many bacteria and fungi. The initial steps involve the conversion of this compound to protocatechuate.

Key Enzymes in this compound Catabolism:
  • This compound Dehydrogenase (QDH): Oxidizes this compound to 3-dehydrothis compound.

  • Dehydrothis compound Dehydratase (DHQD): Dehydrates 3-dehydrothis compound to 3-dehydroshikimate.

  • Dehydroshikimate Dehydratase: Converts 3-dehydroshikimate to protocatechuate.

Protocatechuate is then further metabolized via the β-ketoadipate pathway into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.

Quinate_Catabolism This compound This compound Dehydrothis compound Dehydrothis compound This compound->Dehydrothis compound this compound Dehydrogenase (QDH) Dehydroshikimate Dehydroshikimate Dehydrothis compound->Dehydroshikimate Dehydrothis compound Dehydratase (DHQD) Protocatechuate Protocatechuate Dehydroshikimate->Protocatechuate Dehydroshikimate Dehydratase BetaKetoadipate_Pathway β-Ketoadipate Pathway Protocatechuate->BetaKetoadipate_Pathway TCA_Cycle TCA Cycle (Succinyl-CoA, Acetyl-CoA) BetaKetoadipate_Pathway->TCA_Cycle

This compound Catabolic Pathway.

Experimental Protocols

Microbial Growth Assays on Defined Carbon Sources

This protocol outlines the methodology to compare microbial growth kinetics on this compound versus other carbon sources.

a. Media Preparation:

  • Prepare a minimal medium (e.g., M9 minimal medium) containing all essential salts and trace elements but lacking a carbon source.

  • Prepare sterile stock solutions of the carbon sources to be tested (e.g., 20% w/v this compound, 20% w/v glucose, 10% w/v benzoate).

b. Inoculum Preparation:

  • Grow a pre-culture of the microorganism in a rich medium (e.g., LB broth) overnight at the optimal temperature and shaking conditions.

  • Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS) to remove residual medium, and resuspend in the minimal medium without a carbon source to a standardized optical density (OD₆₀₀) of 1.0.

c. Growth Curve Determination:

  • In a 96-well microplate or shake flasks, add the minimal medium and the respective carbon source to a final concentration (e.g., 10 mM).

  • Inoculate each well or flask with the washed cell suspension to a starting OD₆₀₀ of 0.05.

  • Incubate the cultures at the optimal growth temperature with continuous shaking.

  • Measure the OD₆₀₀ at regular intervals (e.g., every hour for 24-48 hours) using a spectrophotometer or microplate reader.

  • Plot the natural logarithm of the OD₆₀₀ against time. The slope of the linear portion of this curve represents the specific growth rate (µ).

Growth_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Media Prepare Minimal Medium + Carbon Sources Inoculation Inoculate Cultures Media->Inoculation Inoculum Prepare Washed Inoculum Inoculum->Inoculation Incubation Incubate with Shaking Inoculation->Incubation Measurement Measure OD600 Periodically Incubation->Measurement Plotting Plot ln(OD600) vs. Time Measurement->Plotting Calculation Calculate Specific Growth Rate (µ) Plotting->Calculation

Workflow for Microbial Growth Assay.
This compound Dehydrogenase (QDH) Enzyme Assay

This spectrophotometric assay measures the activity of QDH by monitoring the reduction of NAD⁺ or NADP⁺.

a. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0.

  • Substrate: 50 mM Quinic acid solution.

  • Cofactor: 10 mM NAD⁺ or NADP⁺ solution.

  • Enzyme: Cell-free extract or purified QDH.

b. Procedure:

  • In a 1 ml cuvette, combine 850 µl of assay buffer, 50 µl of the NAD(P)⁺ solution, and 50 µl of the cell-free extract.

  • Initiate the reaction by adding 50 µl of the quinic acid solution.

  • Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the QDH activity.

  • One unit of QDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the assay conditions. The molar extinction coefficient for NAD(P)H at 340 nm is 6220 M⁻¹cm⁻¹.

Dehydrothis compound Dehydratase (DHQD) Enzyme Assay

This assay measures the activity of DHQD by monitoring the formation of 3-dehydroshikimate, which has a strong absorbance at 234 nm.

a. Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate: 2 mM 3-dehydrothis compound solution.

  • Enzyme: Cell-free extract or purified DHQD.

b. Procedure:

  • In a 1 ml quartz cuvette, combine 950 µl of assay buffer and 50 µl of the cell-free extract.

  • Initiate the reaction by adding 50 µl of the 3-dehydrothis compound solution.

  • Monitor the increase in absorbance at 234 nm over time. The molar extinction coefficient for 3-dehydroshikimate at pH 7.5 is 11,900 M⁻¹cm⁻¹.

  • One unit of DHQD activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 3-dehydroshikimate per minute.

Signaling and Regulation of this compound Metabolism

The expression of the genes involved in this compound catabolism (qui genes) is tightly regulated, often induced by the presence of this compound and subject to catabolite repression by preferred carbon sources like glucose. In many fungi, this regulation is mediated by specific transcriptional activators and repressors.

Quinate_Regulation cluster_conditions Environmental Conditions cluster_regulation Regulatory Elements cluster_genes Target Genes Quinate_Present This compound Present Activator Transcriptional Activator Quinate_Present->Activator Induces Glucose_Present Glucose Present Repressor Transcriptional Repressor Glucose_Present->Repressor Activates (Catabolite Repression) qui_genes qui genes Activator->qui_genes Activates Transcription Repressor->qui_genes Represses Transcription

Regulation of this compound Utilization Genes.

References

Safety Operating Guide

Proper Disposal Procedures for Quinate (Quinic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper handling and disposal of quinate, also known as quinic acid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental protection. Adherence to these protocols is critical for minimizing risks associated with chemical waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its properties and associated hazards. This compound is generally considered an irritant to the eyes, respiratory system, and skin[1][2]. Always handle this chemical in a well-ventilated area, preferably within a laboratory fume hood, and wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[3][4]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling.[5]

  • Body Protection: A standard laboratory coat should be worn to prevent skin contact.

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If eye irritation persists, seek medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. Seek medical aid if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Quantitative Data and Hazard Summary

The following table summarizes key identification and safety information for D-(-)-Quinic Acid.

ParameterDataSource(s)
Chemical Name D-(-)-Quinic Acid
Synonyms 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid
CAS Number 77-95-2
Hazard Classification Irritating to eyes, respiratory system, and skin.
Incompatible Materials Strong oxidizing agents.
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly closed container.

Spill and Disposal Operational Plans

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Minor Spill Cleanup Protocol:

  • Ensure adequate ventilation and wear full PPE.

  • Avoid generating dust.

  • Carefully sweep up, vacuum, or absorb the spilled solid with an inert material (e.g., vermiculite, sand).

  • Place the collected material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area with soap and water.

Waste Preparation and Disposal Protocol: This protocol outlines the steps for preparing this compound waste for collection by a certified disposal service.

  • Segregation: Isolate waste containing this compound from other chemical waste streams to prevent potential reactions.

  • Containerization: Use a designated, leak-proof, and chemically compatible container (e.g., high-density polyethylene - HDPE) for collecting the waste. The container must be kept tightly closed.

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "Quinic Acid" and the associated CAS number (77-95-2).

  • Collection of Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, must also be collected in the designated container and treated as hazardous waste.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup. Provide them with the complete chemical name and any available safety data. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Quinate_Disposal_Workflow start This compound Waste Generated ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate this compound Waste ppe->segregate containerize Step 3: Use a Designated, Leak-Proof, Labeled Container segregate->containerize collect Step 4: Include Contaminated Materials (Gloves, Liners, etc.) containerize->collect store Step 5: Store Securely in a Designated Waste Area collect->store contact_ehs Step 6: Contact EHS or Approved Waste Disposal Service store->contact_ehs disposal Step 7: Professional Disposal via Approved Facility contact_ehs->disposal end Disposal Complete disposal->end

References

Personal protective equipment for handling Quinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety protocols and logistical information for the handling of quinate, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. This compound, also known as quinic acid, requires careful handling to mitigate potential hazards.

Hazard Identification and Personal Protective Equipment

According to safety data sheets, this compound is classified as a hazardous substance that can cause serious eye irritation, as well as potential skin and respiratory tract irritation.[1][2][3][4] Therefore, adherence to strict PPE protocols is mandatory.

Summary of Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationStandard
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[1]Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical-resistant, impervious gloves.Tested according to relevant standards (e.g., Europe EN 374, US F739).
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes to prevent skin exposure. A PVC apron may also be used.-
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use. This is particularly important to avoid dust formation.NIOSH (US) or CEN (EU) approved respirator.

Operational and Disposal Plans

Proper handling, storage, and disposal procedures are critical to ensure safety and minimize environmental impact.

Experimental Workflow for Safe Handling of this compound

prep Preparation - Review Safety Data Sheet (SDS) - Put on all required PPE handling Handling - Use in a well-ventilated area - Avoid dust generation - Avoid contact with skin and eyes prep->handling storage Storage - Store in a tightly closed container - Keep in a cool, dry place handling->storage spill Spill Management - Evacuate area - Wear appropriate PPE - Clean up spill immediately, avoiding dust handling->spill disposal Disposal - Dispose of as hazardous waste - Follow local, state, and federal regulations storage->disposal spill->disposal

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

Handling and Storage:

  • Always wash hands thoroughly after handling.

  • Use the substance in a well-ventilated area or under a fume hood to keep airborne concentrations low.

  • Avoid the formation and accumulation of dust.

  • Store in a tightly sealed, original container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Spill Response:

  • In case of a spill, clean it up immediately.

  • For minor spills, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.

  • Ensure the area is well-ventilated.

Disposal Plan: All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains. Contaminated PPE and cleaning materials should also be collected in a sealed container for proper disposal.

Chemical and Physical Properties

A summary of the key identifiers and properties of D-(-)-Quinic acid is provided below for easy reference.

IdentifierValue
CAS Number 77-95-2
Molecular Formula C₇H₁₂O₆
Molecular Weight 192.17 g/mol
Appearance White powder
Hazards Causes serious eye irritation. May cause skin and respiratory irritation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinate
Reactant of Route 2
Quinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.